molecular formula C24H27KN4O10S B1666128 Augmentin CAS No. 74469-00-4

Augmentin

Katalognummer: B1666128
CAS-Nummer: 74469-00-4
Molekulargewicht: 602.7 g/mol
InChI-Schlüssel: DWHGNUUWCJZQHO-ZVDZYBSKSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Augmentin is the common trade name for the fixed-dose combination of amoxicillin and clavulanate potassium . This combination is a critical tool in microbiological and pharmacological research, designed to overcome a primary mechanism of bacterial antibiotic resistance. The amoxicillin component is a broad-spectrum beta-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death . Clavulanic acid, a beta-lactamase inhibitor, has minimal intrinsic antibacterial activity but acts as a "suicide inhibitor" . It irreversibly binds to and inactivates a wide range of beta-lactamase enzymes produced by bacteria, thereby protecting amoxicillin from degradation and extending its spectrum of activity . This makes the combination particularly valuable for studying beta-lactamase-producing bacterial strains that are otherwise resistant to penicillins. In a research context, this compound is useful for investigating mechanisms of antibiotic resistance and efficacy . Its applications include in vitro studies targeting a broad range of gram-positive and gram-negative bacteria, including methicillin-sensitive Staphylococcus aureus (MSSA), Haemophilus influenzae , Moraxella catarrhalis , and certain anaerobes . Researchers also utilize this combination in selective media to isolate or study specific resistant pathogens. It is essential to note that the ratio of amoxicillin to clavulanate can vary between formulations (e.g., 2:1, 4:1, 7:1, 16:1), which can influence the delivered dose of each component in an experimental setting . This product is supplied strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

IUPAC Name

potassium;(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S.C8H9NO5.K/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);1,6-7,10H,2-3H2,(H,12,13);/q;;+1/p-1/b;4-1-;/t9-,10-,11+,14-;6-,7-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHGNUUWCJZQHO-ZVDZYBSKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27KN4O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79198-29-1 (parent)
Record name Amoxicillin mixture with Clavulanate potassium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074469004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40225477
Record name Amoxicillin mixture with Clavulanate potassium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

602.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74469-00-4
Record name Amoxicillin mixture with Clavulanate potassium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074469004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amoxicillin mixture with Clavulanate potassium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Augmentin's Dual Assault on the Bacterial Cell Wall: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Augmentin, a combination of the β-lactam antibiotic amoxicillin and the β-lactamase inhibitor clavulanic acid, represents a cornerstone in the treatment of bacterial infections. Its efficacy lies in a synergistic mechanism that targets the bacterial cell wall, a structure essential for bacterial viability. This guide provides an in-depth technical exploration of this compound's mechanism of action, focusing on its molecular interactions with the components of bacterial cell wall synthesis and the enzymatic defenses bacteria employ. We will delve into the quantitative measures of its efficacy, detail the experimental protocols used to elucidate its function, and provide visual representations of the key pathways and experimental workflows.

Introduction

The bacterial cell wall, a rigid peptidoglycan structure, is a prime target for antimicrobial agents due to its absence in mammalian cells.[1] β-lactam antibiotics, such as amoxicillin, have been highly effective by disrupting the synthesis of this vital barrier.[2][3] However, the emergence of bacterial resistance, primarily through the production of β-lactamase enzymes that inactivate these drugs, has necessitated the development of combination therapies.[4][5] this compound (amoxicillin/clavulanate potassium) is a successful example of such a strategy, effectively extending the antibacterial spectrum of amoxicillin to include many β-lactamase-producing strains.[6][7]

The Dual Mechanism of Action

This compound's efficacy stems from the complementary actions of its two components: amoxicillin's direct inhibition of cell wall synthesis and clavulanic acid's protection of amoxicillin from enzymatic degradation.

Amoxicillin: Targeting Peptidoglycan Synthesis

Amoxicillin, a semisynthetic penicillin, exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis.[3][4][8] This process can be broken down into the following key steps:

  • Binding to Penicillin-Binding Proteins (PBPs): Amoxicillin's primary targets are the transpeptidases, also known as Penicillin-Binding Proteins (PBPs), which are enzymes crucial for the cross-linking of peptidoglycan chains.[2][4][8]

  • Inhibition of Transpeptidation: By binding to the active site of PBPs, amoxicillin blocks the transpeptidation reaction that forms the peptide cross-links between adjacent glycan chains.[2][4]

  • Cell Wall Destabilization and Lysis: The inhibition of cross-linking weakens the bacterial cell wall, rendering it unable to withstand the internal osmotic pressure.[2][4] This leads to cell lysis and bacterial death, making amoxicillin a bactericidal agent.[2]

The effectiveness of amoxicillin is particularly high against Gram-positive bacteria, which possess a thick, exposed peptidoglycan layer.[4] It is also effective against some Gram-negative bacteria.[4]

Clavulanic Acid: A Shield Against Resistance

Many bacteria have evolved resistance to β-lactam antibiotics by producing β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive.[4][5] Clavulanic acid, a β-lactam molecule produced by Streptomyces clavuligerus, acts as a potent, mechanism-based inhibitor of many of these enzymes.[9][10]

The mechanism of inhibition is as follows:

  • Structural Mimicry: Clavulanic acid is structurally similar to penicillin and can bind to the active site of β-lactamase.[9][11]

  • Irreversible Inhibition: It forms a stable, covalent bond with a serine residue in the active site of the β-lactamase.[11] This interaction leads to a restructuring of the clavulanic acid molecule, creating a reactive species that permanently inactivates the enzyme.[11] This "suicide inhibition" restores the antibacterial activity of amoxicillin against β-lactamase-secreting bacteria.[11]

While clavulanic acid itself possesses negligible intrinsic antimicrobial activity, its combination with amoxicillin broadens the spectrum of activity to include many bacteria that would otherwise be resistant.[10][11]

Quantitative Efficacy of this compound

The efficacy of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC values for this compound against various bacterial strains.

Table 1: Amoxicillin/Clavulanic Acid MICs for Susceptible Organisms [7]

OrganismMIC (mcg/mL)Interpretation
Staphylococcus spp.≤4Susceptible
Haemophilus influenzae≤4Susceptible
Moraxella catarrhalis≤4Susceptible
Enterobacteriaceae≤8Susceptible
Anaerobic Bacteria≤4Susceptible

Table 2: Amoxicillin/Clavulanic Acid MICs for Streptococcus pneumoniae [7]

MIC (mcg/mL)Interpretation (Non-meningitis sources)
≤2/1Susceptible
4/2Intermediate
≥8/4Resistant

Table 3: Kinetic Constants for Clavulanic Acid Inhibition of β-Lactamases [12]

β-LactamaseKi (μM)k6 (s⁻¹)
TEM-10.80.027
TEM-20.70.03
Type 20.60.046

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a variety of established experimental protocols.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound (amoxicillin/clavulanate potassium) powder

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).

  • Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate. The recommended dilution pattern utilizes a constant amoxicillin/clavulanate potassium ratio of 2 to 1.[7]

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria without antibiotic) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.[13]

β-Lactamase Inhibition Assay

This assay measures the ability of clavulanic acid to inhibit the activity of β-lactamase.

Materials:

  • Purified β-lactamase enzyme

  • Nitrocefin (a chromogenic β-lactamase substrate)

  • Clavulanic acid

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0)

  • Spectrophotometer

Procedure:

  • Pre-incubate the β-lactamase enzyme with varying concentrations of clavulanic acid in the assay buffer for a defined period.

  • Initiate the reaction by adding a solution of nitrocefin.

  • Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time.

  • Calculate the rate of hydrolysis for each concentration of clavulanic acid.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction rate against the logarithm of the inhibitor concentration.

Peptidoglycan Biosynthesis Whole-Cell Assay

This assay assesses the inhibition of the entire peptidoglycan synthesis pathway in whole bacterial cells.

Materials:

  • Osmotically stabilized bacterial cells (e.g., E. coli)

  • Radiolabeled UDP-N-acetylglucosamine ([¹⁴C]UDP-GlcNAc)

  • This compound

  • Reaction buffer

  • Filtration apparatus and glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the bacterial cells, reaction buffer, and varying concentrations of this compound.

  • Initiate the reaction by adding [¹⁴C]UDP-GlcNAc.

  • Incubate the reaction at 37°C for a specific time to allow for peptidoglycan synthesis.

  • Stop the reaction and precipitate the newly synthesized, cross-linked peptidoglycan.

  • Collect the precipitate by filtration through glass fiber filters.

  • Wash the filters to remove unincorporated radiolabel.

  • Measure the radioactivity on the filters using a scintillation counter to quantify the amount of synthesized peptidoglycan.

  • Calculate the percent inhibition for each concentration of this compound.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Augmentin_Mechanism_of_Action cluster_Amoxicillin Amoxicillin Action cluster_Clavulanic_Acid Clavulanic Acid Action Amoxicillin Amoxicillin PBP Penicillin-Binding Proteins (PBPs) Amoxicillin->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking Amoxicillin->Peptidoglycan_Synthesis Inhibits Inactive_Amoxicillin Inactive Amoxicillin Amoxicillin->Inactive_Amoxicillin PBP->Peptidoglycan_Synthesis Cell_Wall Stable Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Leads to Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Weakened wall leads to Clavulanic_Acid Clavulanic Acid Beta_Lactamase β-Lactamase Clavulanic_Acid->Beta_Lactamase Irreversibly Inhibits Beta_Lactamase->Amoxicillin Degrades

Caption: Dual mechanism of action of this compound on the bacterial cell wall.

MIC_Determination_Workflow start Start: Prepare Bacterial Inoculum dilution Prepare Serial Dilutions of this compound in 96-well Plate start->dilution inoculation Inoculate Wells with Bacterial Suspension dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation measurement Visually Inspect or Measure OD600 incubation->measurement end Determine MIC measurement->end

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Beta_Lactamase_Inhibition_Assay start Start: Pre-incubate β-Lactamase with Clavulanic Acid reaction Add Nitrocefin to Initiate Reaction start->reaction monitoring Monitor Absorbance Change at 486 nm reaction->monitoring calculation Calculate Rate of Hydrolysis monitoring->calculation analysis Plot Rate vs. [Inhibitor] calculation->analysis end Determine IC50 analysis->end

Caption: Workflow for the β-Lactamase inhibition assay.

Conclusion

The synergistic action of amoxicillin and clavulanic acid in this compound provides a powerful tool against a broad spectrum of bacterial pathogens, including those that have acquired resistance to β-lactam antibiotics alone. By understanding the intricate molecular mechanisms of both components, from the inhibition of peptidoglycan synthesis to the inactivation of β-lactamases, researchers can continue to develop and optimize antimicrobial strategies. The quantitative data and experimental protocols outlined in this guide serve as a valuable resource for professionals in the field of drug discovery and development, aiding in the ongoing battle against bacterial resistance.

References

The Genesis of a Breakthrough: An In-depth Technical Guide to the Discovery and Developmental History of Augmentin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals on the journey of amoxicillin/clavulanate from a soil microorganism to a cornerstone of antimicrobial therapy.

The emergence of antibiotic resistance, particularly through the production of β-lactamase enzymes by bacteria, posed a significant threat to the efficacy of penicillin-based therapies in the mid-20th century. This challenge spurred a dedicated research effort at Beecham Research Laboratories in the United Kingdom, culminating in the discovery and development of Augmentin, a revolutionary combination of amoxicillin and the β-lactamase inhibitor clavulanic acid. This guide provides a detailed technical account of this pivotal development in the history of infectious disease treatment.

The Discovery of Clavulanic Acid: A Novel β-Lactamase Inhibitor

The story of this compound begins with a large-scale screening program initiated by Beecham Research Laboratories in 1967 to find naturally occurring inhibitors of β-lactamase. This extensive search, involving the screening of numerous microorganisms, led to a breakthrough in 1972 with the identification of a potent β-lactamase inhibitor produced by the soil bacterium Streptomyces clavuligerus ATCC 27064.[1][2] This novel compound was named clavulanic acid.[1]

Fermentation and Isolation of Clavulanic Acid

The initial production of clavulanic acid involved the submerged fermentation of Streptomyces clavuligerus.

Experimental Protocol: Cultivation of Streptomyces clavuligerus and Detection of Clavulanic Acid

  • Organism: Streptomyces clavuligerus ATCC 27064 was maintained on a yeast extract-malt extract agar.

  • Fermentation Medium: A seed medium containing peptone, glycerol, and yeast extract was used to grow the initial culture. The production medium consisted of soybean flour, glycerol, and mineral salts.

  • Fermentation Conditions: Fermentation was carried out in shake flasks at 26°C for several days.

  • Detection of β-Lactamase Inhibitory Activity: A key aspect of the screening process was the development of a reliable assay to detect β-lactamase inhibition. An agar diffusion assay was employed using a β-lactamase-producing strain of Klebsiella aerogenes. The assay involved seeding an agar plate with the Klebsiella strain and a penicillin. A well was cut into the agar and filled with the culture filtrate from the S. clavuligerus fermentation. A zone of growth inhibition around the well, where the penicillin was not hydrolyzed, indicated the presence of a β-lactamase inhibitor.

  • Isolation and Purification: Clavulanic acid was extracted from the culture filtrate using solvent extraction and further purified by column chromatography.

Structural Elucidation and Mechanism of Action

The chemical structure of clavulanic acid was determined to be a novel oxapenam, structurally similar to the penicillin nucleus but with an oxygen atom replacing the sulfur in the thiazolidine ring.[3] Crucially, while clavulanic acid itself possesses only weak intrinsic antibacterial activity, it was found to be a potent, progressive, and irreversible inhibitor of a wide range of β-lactamase enzymes.[1][4]

Clavulanic acid acts as a "suicide inhibitor." It binds to the active site of the β-lactamase enzyme, and the enzymatic reaction proceeds to a point where a reactive intermediate is formed. This intermediate then covalently and irreversibly acylates the enzyme, rendering it inactive. This mechanism protects β-lactam antibiotics, such as amoxicillin, from degradation.

G cluster_0 Mechanism of β-Lactamase Inhibition by Clavulanic Acid beta_lactamase β-Lactamase Enzyme (Active Site Serine) reversible_complex Reversible Michaelis Complex beta_lactamase->reversible_complex clavulanic_acid Clavulanic Acid clavulanic_acid->reversible_complex Binding to Active Site acyl_enzyme Acyl-Enzyme Intermediate reversible_complex->acyl_enzyme Acylation of Serine Residue inactive_complex Irreversibly Inactivated Enzyme Complex acyl_enzyme->inactive_complex Rearrangement and Ring Opening G cluster_1 This compound Developmental Workflow discovery Discovery of Clavulanic Acid (1972) in_vitro In Vitro Synergy Studies (Amoxicillin + Clavulanic Acid) discovery->in_vitro preclinical Preclinical Animal Studies (Efficacy and Safety) in_vitro->preclinical phase1 Phase I Clinical Trials (Healthy Volunteers - Safety, PK) preclinical->phase1 phase23 Phase II/III Clinical Trials (Patient Efficacy) phase1->phase23 regulatory Regulatory Submission and Approval (UK: 1981, US: 1984) phase23->regulatory post_marketing Post-Marketing Surveillance (Ongoing Safety Monitoring) regulatory->post_marketing

References

The Molecular Basis of Beta-Lactamase Inhibition by Clavulanic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clavulanic acid is a potent mechanism-based inhibitor of a wide range of bacterial β-lactamases. Its introduction into clinical practice, in combination with β-lactam antibiotics such as amoxicillin and ticarcillin, has been a cornerstone in combating antibiotic resistance. This technical guide provides an in-depth exploration of the molecular underpinnings of clavulanic acid's inhibitory action. It details the kinetic parameters of inhibition against various β-lactamases, outlines key experimental protocols for its study, and visually represents the complex molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and the study of antimicrobial resistance.

Introduction

The escalating threat of antibiotic resistance, largely driven by the production of β-lactamase enzymes by bacteria, necessitates a thorough understanding of the mechanisms of β-lactamase inhibitors. Clavulanic acid, a β-lactam isolated from Streptomyces clavuligerus, possesses weak intrinsic antibacterial activity but is a powerful "suicide inhibitor" of many clinically important β-lactamases.[1][2] It works by irreversibly inactivating these enzymes, thereby protecting co-administered β-lactam antibiotics from hydrolysis.[1][3] This guide delves into the intricate molecular details of this inhibitory process.

Mechanism of Action

Clavulanic acid's inhibitory mechanism is a multi-step process that begins with its recognition by the β-lactamase active site, which is structurally similar to that of penicillin antibiotics.[4] The core of its action lies in its ability to form a stable, covalent adduct with the enzyme, rendering it non-functional.[5][6]

The process can be summarized as follows:

  • Acylation: Clavulanic acid enters the active site of the β-lactamase and is attacked by a nucleophilic serine residue (typically Ser70 in Class A β-lactamases).[7][8] This results in the opening of the β-lactam ring and the formation of a covalent acyl-enzyme intermediate, a step that is analogous to the initial stage of β-lactam antibiotic hydrolysis.[5][6]

  • Rearrangement and Inactivation: Unlike the acyl-enzyme intermediates formed with penicillin substrates which are rapidly hydrolyzed to regenerate the active enzyme, the clavulanic acid-derived intermediate undergoes a series of chemical rearrangements.[5][9] These rearrangements, which can involve the opening of the oxazolidine ring, lead to the formation of more stable, inactivated enzyme species.[10][11] Several inhibitory complexes can be formed, including transiently inhibited and irreversibly inactivated forms.[12][13] One of the key stable intermediates is a trans-enamine species.[7]

The following diagram illustrates the molecular pathway of clavulanic acid's inhibition of serine β-lactamases.

G cluster_0 β-Lactamase Active Site E_S Enzyme-Substrate Complex (Reversible Binding) Acyl_E Acyl-Enzyme Intermediate (Covalent Adduct) E_S->Acyl_E Ser70 attacks β-lactam ring Rearrangement Chemical Rearrangements (Oxazolidine Ring Opening) Acyl_E->Rearrangement Spontaneous Hydrolysis Hydrolysis (Minor Pathway) Acyl_E->Hydrolysis Slow Transient_I Transiently Inhibited Complex (e.g., cis-Enamine) Rearrangement->Transient_I Formation of stable species Irreversible_I Irreversibly Inactivated Complex (e.g., trans-Enamine) Transient_I->Irreversible_I Isomerization Regenerated_E Regenerated Enzyme (Inactive Product Release) Hydrolysis->Regenerated_E Clavulanic_Acid Clavulanic Acid Clavulanic_Acid->E_S Binds to active site Beta_Lactamase Active β-Lactamase Beta_Lactamase->E_S

Figure 1: Molecular pathway of clavulanic acid inhibition.

Quantitative Data on β-Lactamase Inhibition

The efficacy of clavulanic acid varies significantly among different types and classes of β-lactamases. The following table summarizes key kinetic parameters for the inhibition of several clinically relevant β-lactamases by clavulanic acid.

β-LactamaseAmbler ClassOrganism(s)Ki (µM)kcat (s-1) or kinact (s-1)IC50 (µM)Reference(s)
TEM-1AEscherichia coli0.80.027[14]
TEM-2AEscherichia coli0.70.03[14]
SHV-1AKlebsiella pneumoniae
OHIO-1 (SHV family)A0.4[15]
CTX-M-15AEscherichia coli[8]
PC1AStaphylococcus aureus[12]
BlaCAMycobacterium tuberculosis[16]
AmpCCEscherichia coli[10]
P99CEnterobacter cloacaeLow affinity[13]
OXA-10DPseudomonas aeruginosa[10]

Note: The table is populated with data found in the provided search results. A comprehensive literature review would be required to fill in all missing values.

Experimental Protocols

The study of β-lactamase inhibition by clavulanic acid employs a variety of biochemical and biophysical techniques. Detailed below are methodologies for key experiments.

Enzyme Kinetics Assays

A common method to determine the kinetic parameters of β-lactamase inhibition is through spectrophotometric monitoring of the hydrolysis of a chromogenic substrate, such as nitrocefin.

Objective: To determine the inhibitory constants (Ki) and inactivation rates (kinact) of clavulanic acid against a specific β-lactamase.

Materials:

  • Purified β-lactamase enzyme

  • Clavulanic acid stock solution

  • Nitrocefin stock solution

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Spectrophotometer capable of kinetic measurements (e.g., at 486 nm for nitrocefin)

  • 96-well microplates

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare serial dilutions of clavulanic acid in the assay buffer.

  • Pre-incubation: In a 96-well plate, mix the purified β-lactamase enzyme with the various concentrations of clavulanic acid. Incubate for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for the inhibitor to bind to the enzyme.[17]

  • Initiation of Reaction: Add a solution of nitrocefin to each well to initiate the hydrolysis reaction.

  • Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the change in absorbance at 486 nm over time (e.g., every 30 seconds for 10-30 minutes).[17] The rate of nitrocefin hydrolysis is proportional to the remaining active enzyme concentration.

  • Data Analysis: Plot the initial reaction velocities against the clavulanic acid concentration. The data can be fitted to appropriate kinetic models (e.g., Michaelis-Menten for competitive inhibition, or equations for time-dependent inhibition) to determine Ki and kinact.

Mass Spectrometry

Mass spectrometry is a powerful tool for characterizing the covalent adducts formed between clavulanic acid and β-lactamase.

Objective: To identify the mass of the enzyme-inhibitor complex and elucidate the chemical nature of the modifications.

Materials:

  • Purified β-lactamase enzyme

  • Clavulanic acid

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)[10]

  • Mass spectrometer (e.g., ESI-TOF)

  • Liquid chromatography system (for LC-MS)

Procedure:

  • Incubation: Incubate the β-lactamase with an excess of clavulanic acid in the reaction buffer for a specific time (e.g., 20 minutes) at room temperature.[10]

  • Sample Preparation: Depending on the mass spectrometry technique, the sample may need to be desalted or separated from excess inhibitor. For denaturing MS, the sample is often acidified (e.g., with 0.1% formic acid) prior to analysis.[10] For non-denaturing (native) MS, the sample is typically buffer-exchanged into a volatile buffer like ammonium acetate.[10]

  • Mass Analysis: Introduce the sample into the mass spectrometer. In ESI-MS, the protein is ionized, and the mass-to-charge ratio of the ions is measured.

  • Data Interpretation: The mass of the native enzyme is compared to the mass of the enzyme after incubation with clavulanic acid. The mass increase corresponds to the mass of the covalently bound clavulanic acid fragment(s), providing insights into the inhibitory mechanism.[18]

X-ray Crystallography

X-ray crystallography provides high-resolution structural information on the interaction between clavulanic acid and the β-lactamase active site.

Objective: To determine the three-dimensional structure of the enzyme-inhibitor complex.

Materials:

  • Purified β-lactamase enzyme

  • Clavulanic acid

  • Crystallization reagents (buffers, precipitants, salts)

  • X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

  • Co-crystallization or Soaking: Crystals of the β-lactamase can be grown in the presence of clavulanic acid (co-crystallization). Alternatively, pre-grown crystals of the apo-enzyme can be soaked in a solution containing clavulanic acid.

  • X-ray Diffraction: The crystals are exposed to a focused beam of X-rays. The diffraction pattern is recorded on a detector.

  • Data Processing and Structure Solution: The diffraction data are processed to determine the electron density map of the crystal. This map is then used to build and refine a three-dimensional model of the enzyme-inhibitor complex.[7]

  • Structural Analysis: The final structure reveals the precise atomic interactions between clavulanic acid and the amino acid residues in the β-lactamase active site, confirming the covalent linkage and the conformation of the bound inhibitor.[7]

The following flowchart illustrates a typical experimental workflow for assessing the inhibitory activity of clavulanic acid.

G start Start enzyme_prep Purify β-Lactamase Enzyme start->enzyme_prep inhibitor_prep Prepare Clavulanic Acid Solutions start->inhibitor_prep kinetics Enzyme Kinetics Assay (Spectrophotometry) enzyme_prep->kinetics inhibitor_prep->kinetics data_analysis Determine Ki and kinact kinetics->data_analysis mass_spec Mass Spectrometry Analysis data_analysis->mass_spec Further Characterization structure_determination X-ray Crystallography data_analysis->structure_determination Structural Insights characterize_adduct Characterize Covalent Adduct mass_spec->characterize_adduct elucidate_structure Elucidate 3D Structure of Complex structure_determination->elucidate_structure end End characterize_adduct->end elucidate_structure->end

Figure 2: Experimental workflow for assessing clavulanic acid inhibition.

Structure-Function Relationship

The unique structural features of clavulanic acid are critical to its function as a β-lactamase inhibitor. The diagram below illustrates the relationship between its structure and its inhibitory activity.

G cluster_0 Clavulanic Acid Structure cluster_1 Inhibitory Function beta_lactam_ring β-Lactam Ring active_site_binding Active Site Binding beta_lactam_ring->active_site_binding Mimics penicillin substrate acyl_enzyme_formation Acyl-Enzyme Formation beta_lactam_ring->acyl_enzyme_formation Undergoes nucleophilic attack oxazolidine_ring Oxazolidine Ring rearrangement Facilitates Rearrangement oxazolidine_ring->rearrangement Key to forming stable intermediates no_side_chain No Acylamino Side Chain hydrolysis_resistance Resistance to Rapid Hydrolysis no_side_chain->hydrolysis_resistance Contributes to slow turnover active_site_binding->acyl_enzyme_formation acyl_enzyme_formation->rearrangement stable_complex Formation of Stable Inactivated Complex rearrangement->stable_complex

Figure 3: Structure-function relationship of clavulanic acid.

Conclusion

Clavulanic acid's mechanism of action against β-lactamases is a sophisticated interplay of molecular recognition, covalent modification, and chemical rearrangement. This guide has provided a detailed overview of this process, supported by quantitative data and established experimental protocols. A thorough understanding of these molecular principles is paramount for the development of new and improved β-lactamase inhibitors to address the ongoing challenge of antibiotic resistance. The methodologies and data presented herein serve as a valuable resource for researchers dedicated to this critical area of drug discovery and development.

References

The Intricacies of Augmentin's Action: A Preclinical Pharmacodynamic Exploration

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical pharmacodynamics of Augmentin (amoxicillin/clavulanate) reveals a synergistic interplay that extends beyond simple bacterial inhibition. This technical guide synthesizes key preclinical findings, offering researchers, scientists, and drug development professionals a comprehensive overview of its activity in various models, detailed experimental protocols, and the critical pharmacokinetic/pharmacodynamic (PK/PD) parameters that govern its efficacy.

This compound, a combination of the beta-lactam antibiotic amoxicillin and the beta-lactamase inhibitor clavulanic acid, remains a cornerstone in the treatment of bacterial infections. Its success lies in the ability of clavulanic acid to inactivate beta-lactamase enzymes produced by resistant bacteria, thereby restoring the antibacterial activity of amoxicillin. Preclinical studies in various animal models have been instrumental in defining the optimal dosing strategies and predicting clinical success.

Mechanism of Action and Synergistic Effect

Amoxicillin, a penicillin-class antibiotic, functions by inhibiting the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. It specifically targets penicillin-binding proteins (PBPs), leading to cell lysis and death. However, many bacterial species have evolved to produce beta-lactamase enzymes that hydrolyze the beta-lactam ring of amoxicillin, rendering it ineffective.

Clavulanic acid, while possessing weak intrinsic antibacterial activity, is a potent, irreversible inhibitor of many plasmid-mediated and some chromosomal beta-lactamases. By binding to and inactivating these enzymes, clavulanic acid protects amoxicillin from degradation, allowing it to exert its bactericidal effect. This synergistic relationship is a key determinant of this compound's broad spectrum of activity.

cluster_0 Bacterial Cell cluster_1 This compound Components PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis & Death CellWall->Lysis Inhibition leads to Amoxicillin Amoxicillin Amoxicillin->PBP Inhibits ClavulanicAcid Clavulanic Acid BetaLactamase β-Lactamase Enzyme ClavulanicAcid->BetaLactamase Inhibits BetaLactamase->Amoxicillin Inactivates

Mechanism of Action of this compound.

Key Pharmacodynamic Parameters in Preclinical Models

The efficacy of this compound in preclinical models is primarily linked to the time-dependent killing characteristic of beta-lactam antibiotics. The most critical pharmacokinetic/pharmacodynamic (PK/PD) index for amoxicillin is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT>MIC).[1]

Time Above MIC (T>MIC)

Preclinical studies have consistently demonstrated a strong correlation between the time the plasma amoxicillin concentration exceeds the MIC (T>MIC) and bacterial killing.[2] For instance, in a mouse pneumonitis model with Streptococcus pneumoniae, a T>MIC below 20% showed no effect on bacterial numbers in the lungs, highlighting a threshold for efficacy.[2] For many pathogens, a %fT>MIC of 30-40% is generally considered necessary for bacteriostatic activity, while higher values are required for bactericidal effects.

Post-Antibiotic Effect (PAE) and Post-Beta-Lactamase Inhibitor Effect (PLIE)

This compound exhibits a relevant post-antibiotic effect (PAE), which is the suppression of bacterial growth after limited exposure to the antibiotic.[3][4] Studies have shown a PAE of approximately 2 hours for both beta-lactamase-positive and -negative strains of Staphylococcus aureus.[4] Furthermore, a unique parameter for this compound is the post-beta-lactamase inhibitor effect (PLIE), where the inhibitory effect on beta-lactamase persists even after clavulanic acid has been cleared.[4] This effect was observed to be more prolonged than the PAE for several bacterial strains.[4]

Quantitative Pharmacodynamic Data from Preclinical Models

The following tables summarize key quantitative data from various preclinical studies, providing a comparative overview of this compound's pharmacodynamics.

Table 1: Pharmacodynamic Parameters of Amoxicillin-Clavulanate in a Murine Pneumonitis Model against Streptococcus pneumoniae

ParameterValueReference
Amoxicillin Peak Concentration (Cmax) at 20 mg/kg8.2 ± 2.2 µg/ml[2]
Amoxicillin Elimination Half-life (t1/2)0.22 h[2]
Amoxicillin Area Under the Curve (AUC)4.88 µg·h/ml[2]
Efficacy CorrelationT>MIC[2]
T>MIC for No Effect< 20%[2]

Table 2: Ex Vivo Pharmacodynamics of Amoxicillin-Clavulanate against β-Lactamase-Producing Escherichia coli in a Yucatan Miniature Pig Model *

ParameterValueReference
Amoxicillin Cmax (1.1 g IV infusion)139.7 ± 18.7 µg/ml[5]
Clavulanate Cmax (1.1 g IV infusion)11.6 ± 2.0 µg/ml[5]
Amoxicillin AUC108.3 ± 15.8 mg·h·liter⁻¹[5]
Clavulanate AUC13.2 ± 3.8 mg·h·liter⁻¹[5]
Amoxicillin t1/21.1 ± 0.5 h[5]
Clavulanate t1/20.9 ± 0.1 h[5]
Clavulanate Concentration Threshold for Bactericidal Activity1.5 to 2 µg/ml[5]

Table 3: Post-Antibiotic Effect (PAE) and Post-Beta-Lactamase Inhibitor Effect (PLIE) of Amoxicillin-Clavulanate *

Bacterial StrainExposurePAE (hours)PLIE (hours)Reference
S. aureus (β-lactamase-positive)2x MIC for 2h~2~3-4[4]
H. influenzae (β-lactamase-positive)2x MIC for 2h1.74~3-4[4]
M. catarrhalis (β-lactamase-positive)2x MIC for 2h>2.9~3-4[4]
K. pneumoniae2x MIC for 2h<1-[4]
E. coli2x MIC for 2h<1-[4]

Detailed Experimental Protocols

Reproducibility in preclinical research is paramount. The following sections detail the methodologies employed in key pharmacodynamic studies of this compound.

Murine Respiratory Tract Infection Model

This model is frequently used to assess the efficacy of antibiotics against pathogens causing pneumonia.

  • Animal Model: Specific pathogen-free mice (e.g., BALB/c) are commonly used.

  • Infection: Mice are anesthetized and infected intranasally with a bacterial suspension (e.g., S. pneumoniae) to establish a lung infection.[2]

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment with amoxicillin-clavulanate is initiated via a relevant route (e.g., subcutaneous or oral). A range of doses and dosing intervals are typically tested.[2]

  • Pharmacokinetic Sampling: Blood samples are collected from a satellite group of uninfected animals at various time points after drug administration to determine the pharmacokinetic profile (Cmax, t1/2, AUC).

  • Efficacy Assessment: At the end of the treatment period (e.g., 24 hours), mice are euthanized, and their lungs are aseptically removed and homogenized. The bacterial load (colony-forming units per gram of tissue) is determined by plating serial dilutions of the homogenate on appropriate agar media.

  • Data Analysis: The change in bacterial numbers in the lungs of treated animals is compared to that in untreated controls. The PK/PD index (e.g., T>MIC) is correlated with the observed bactericidal effect.[2]

start Start infection Intranasal Infection (e.g., S. pneumoniae) start->infection treatment Initiate Amoxicillin/ Clavulanate Treatment infection->treatment 2h post-infection pk_sampling Pharmacokinetic Blood Sampling (Satellite Group) treatment->pk_sampling euthanasia Euthanize Animals treatment->euthanasia 24h treatment period data_analysis Correlate PK/PD Index with Efficacy pk_sampling->data_analysis lung_homogenization Lung Homogenization euthanasia->lung_homogenization bacterial_quantification Bacterial Quantification (CFU/g) lung_homogenization->bacterial_quantification bacterial_quantification->data_analysis end End data_analysis->end

Murine Respiratory Tract Infection Model Workflow.
In Vitro Kinetic Model (Time-Kill Studies)

These models simulate the in vivo pharmacokinetic profile of a drug, allowing for the study of its bactericidal activity over time.

  • Model Setup: A one-compartment in vitro model is often used, consisting of a central culture flask with a filter to prevent bacterial dilution.[6]

  • Inoculum: The flask is inoculated with a standardized bacterial suspension (e.g., 10^6 CFU/mL) in a suitable broth medium.[6]

  • Drug Simulation: Amoxicillin and clavulanic acid are added to the flask at concentrations simulating the peak serum levels achieved after a specific dose in humans. The drug concentrations are then diluted over time to mimic the in vivo elimination half-life.[6]

  • Sampling: Samples are collected from the culture flask at regular intervals (e.g., every 1-2 hours) over a 24-hour period.[6]

  • Viable Counts: The number of viable bacteria in each sample is determined by plating serial dilutions on agar plates.

  • Data Analysis: The change in bacterial count over time is plotted to generate a time-kill curve. This allows for the comparison of the bactericidal activity of different simulated dosing regimens.[6]

PK/PD Relationship and Clinical Relevance

The relationship between the pharmacokinetic profile of this compound and its pharmacodynamic effect is crucial for optimizing dosing regimens to maximize efficacy and minimize the emergence of resistance.

cluster_0 Pharmacokinetics (PK) 'What the body does to the drug' cluster_1 Pharmacodynamics (PD) 'What the drug does to the body/bacteria' PK Drug Concentration in Plasma over Time PKPD_Index PK/PD Index (%fT>MIC) PK->PKPD_Index PD Antimicrobial Effect (Bacterial Killing) PD->PKPD_Index Clinical_Outcome Clinical Outcome (Efficacy & Resistance Prevention) PKPD_Index->Clinical_Outcome Predicts

Relationship between PK, PD, and Clinical Outcome.

Preclinical models provide the foundational data to support these relationships. For instance, studies in animal models have informed the development of pharmacokinetically enhanced formulations of amoxicillin/clavulanate designed to prolong the T>MIC, thereby improving efficacy against less susceptible pathogens.[3][6][7] The data generated from these preclinical investigations are essential for guiding the design of clinical trials and establishing effective dosing recommendations for patients.

References

A Deep Dive into the Structural Inhibition of β-Lactamase by Clavulanic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pervasive threat of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, necessitates a profound understanding of the mechanisms by which these enzymes are inhibited. Clavulanic acid, a potent β-lactamase inhibitor, has been a cornerstone in combination therapies with β-lactam antibiotics for decades. This technical guide provides an in-depth structural and mechanistic analysis of the interaction between β-lactamase and clavulanic acid, offering valuable insights for the development of next-generation antimicrobial strategies. We will delve into the intricate molecular interplay, present key quantitative data, and provide detailed experimental protocols for the structural and kinetic characterization of this crucial interaction.

Mechanism of Inhibition: A Molecular Perspective

Clavulanic acid acts as a "suicide" or mechanism-based inhibitor of class A serine β-lactamases.[1] The inhibition process is a multi-step journey involving the formation of several covalent intermediates, ultimately leading to the irreversible inactivation of the enzyme.

Upon binding to the active site of β-lactamase, the β-lactam ring of clavulanic acid is attacked by the catalytic serine residue (Ser70 in the standard numbering scheme for class A β-lactamases).[2] This initial acylation step is analogous to the processing of a normal β-lactam antibiotic. However, the unique chemical structure of clavulanic acid allows for subsequent rearrangements that lead to a more stable, inactivated enzyme complex.

The acyl-enzyme intermediate can then undergo further transformations, including the formation of a transiently stable trans-enamine intermediate.[2] This intermediate is thought to be a key player in the transient inhibition of the enzyme.[2] In some cases, this can be followed by decarboxylation, leading to a more permanently inactivated enzyme.[2] The conformational stability of these intermediates is critical for their inhibitory efficacy.[2]

Quantitative Analysis of Inhibition

The interaction between β-lactamases and clavulanic acid can be quantified through various kinetic parameters. These values are crucial for comparing the efficacy of clavulanic acid against different β-lactamase variants and for the development of new inhibitors.

β-LactamaseKi (μM)kcat (s-1) or kinact (s-1)IC50 (μM)Reference
TEM-10.80.027 (k6)-[3]
TEM-20.70.03 (k6)-[3]
Type 2 (Pitton's)0.60.046 (k6)-[3]
KPC-2--High (hydrolyzes clavulanic acid)[4]
BlaC (wild-type)--Susceptible to inhibition[5]
BlaC G132N--Reduced susceptibility[5]
BlaC K234R--Increased resistance[5]

Note: Ki represents the inhibition constant, reflecting the affinity of the inhibitor for the enzyme. kcat or kinact represents the rate of catalysis or inactivation. IC50 is the concentration of inhibitor required to reduce enzyme activity by 50%. The specific parameter reported often depends on the experimental setup and the nature of the inhibition.

Experimental Protocols

Expression and Purification of TEM-1 β-Lactamase for Structural Studies

This protocol is a representative method for obtaining high-purity TEM-1 β-lactamase suitable for crystallographic studies, synthesized from multiple sources.[2][6]

a. Expression:

  • Transform E. coli BL21(DE3) cells with a suitable expression vector containing the blaTEM-1 gene (e.g., pET vector).

  • Grow the transformed cells in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

  • Continue incubation at a lower temperature (e.g., 18-25°C) overnight to enhance the yield of soluble protein.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

b. Purification:

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF).

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Purify the supernatant using affinity chromatography. Immunoaffinity chromatography using a monoclonal antibody against TEM-1 or immobilized metal affinity chromatography (IMAC) if a His-tag is present are effective methods.[1][6]

    • For Immunoaffinity Chromatography: Load the clarified lysate onto a Sepharose 4B column conjugated with an anti-TEM-1 monoclonal antibody. Elute the bound protein with a solution of a competitive ligand, such as benzylpenicillin or cloxacillin.[6]

  • Further purify the eluted fractions by size-exclusion chromatography (gel filtration) using a column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl).

  • Assess the purity of the protein by SDS-PAGE. Pool the fractions containing pure β-lactamase and concentrate to a final concentration of 10-30 mg/mL for crystallization trials.[2]

Crystallization of the β-Lactamase-Clavulanic Acid Complex

This protocol outlines a general procedure for obtaining crystals of the enzyme-inhibitor complex.

  • Incubate the purified β-lactamase (e.g., TEM-1) with a 5-10 fold molar excess of clavulanic acid for a sufficient time (e.g., 30 minutes to a few hours) at room temperature to allow for complex formation.

  • Set up crystallization trials using the hanging drop vapor diffusion method.

  • Mix 1-2 μL of the protein-inhibitor complex solution with an equal volume of the reservoir solution on a siliconized cover slip.

  • Invert the cover slip and seal it over the well of a crystallization plate containing the reservoir solution.

  • A common starting point for reservoir solutions for TEM-1 β-lactamase includes ammonium sulfate as a precipitant.[7] A potential condition could be 1.8-2.2 M ammonium sulfate, 0.1 M Tris-HCl pH 8.5, and a small percentage of an organic solvent like acetone.[7]

  • Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

  • Once crystals appear, they can be cryo-protected and flash-cooled in liquid nitrogen for X-ray diffraction data collection.

Mass Spectrometry Analysis of the Covalent Adduct

Mass spectrometry is a powerful tool to characterize the covalent adducts formed between β-lactamase and clavulanic acid.

  • Incubate the purified β-lactamase (e.g., 10 μM) with an excess of clavulanic acid (e.g., 100-1000 μM) for various time points (e.g., 0.5, 1, 30 minutes) at room temperature.[8]

  • Desalt the samples using a suitable method, such as a C4 ZipTip, to remove excess inhibitor and buffer salts.

  • Analyze the samples by electrospray ionization mass spectrometry (ESI-MS).

  • Acquire mass spectra in the positive ion mode. The formation of the covalent adduct will be observed as a mass increase corresponding to the mass of the bound clavulanic acid fragment. For example, the initial acyl-enzyme complex would show a mass increase of approximately 199 Da, while a subsequent decarboxylated species would result in a mass increase of around 155 Da.[8]

Determination of Kinetic Parameters (Ki and kinact)

This protocol describes a general method for determining the kinetic parameters of inhibition.

  • Perform enzyme assays in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0) at a constant temperature (e.g., 25°C).

  • Use a chromogenic substrate, such as nitrocefin, to monitor β-lactamase activity by measuring the change in absorbance over time.

  • To determine the apparent inhibition constant (Ki,app), measure the initial rates of nitrocefin hydrolysis at a fixed concentration in the presence of varying concentrations of clavulanic acid.

  • Plot the observed rate constant (kobs) versus the inhibitor concentration. For a two-step inactivation mechanism, the data can be fitted to the following equation: kobs = kinact * [I] / (Ki,app + [I]), where [I] is the inhibitor concentration.[4]

  • The inactivation rate constant (kinact) and Ki,app can be determined from this plot. The true Ki can be calculated using the equation: Ki = Ki,app / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant for the substrate.

Visualizing the Molecular Interactions and Experimental Workflow

To better understand the complex processes involved in the structural analysis of β-lactamase inhibition, the following diagrams, generated using the DOT language, illustrate the key pathways and workflows.

InhibitionMechanism E_CA E + CA (Free Enzyme and Clavulanic Acid) E_CA_complex E·CA (Non-covalent Complex) E_CA->E_CA_complex Binding AcylEnzyme Acyl-Enzyme Intermediate E_CA_complex->AcylEnzyme Acylation (Ser70 attack) TransEnamine trans-Enamine Intermediate AcylEnzyme->TransEnamine Rearrangement Hydrolyzed Hydrolyzed Product + Regenerated Enzyme AcylEnzyme->Hydrolyzed Hydrolysis (minor pathway) Decarboxylated Decarboxylated Inactive Enzyme TransEnamine->Decarboxylated Decarboxylation (Irreversible Inactivation) ExperimentalWorkflow cluster_protein Protein Production & Purification cluster_analysis Structural & Kinetic Analysis Expression Gene Expression in E. coli Purification Affinity & Size-Exclusion Chromatography Expression->Purification Complex Enzyme-Inhibitor Complex Formation Purification->Complex Kinetics Kinetic Assays Purification->Kinetics Crystallography X-ray Crystallography Complex->Crystallography MassSpec Mass Spectrometry Complex->MassSpec Structure Structure Crystallography->Structure 3D Structure Determination Adduct Adduct MassSpec->Adduct Covalent Adduct Characterization Parameters Parameters Kinetics->Parameters Ki and kinact Determination

References

In-Vitro Spectrum of Activity for Amoxicillin-Clavulanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amoxicillin-clavulanate stands as a cornerstone in the armamentarium against bacterial infections, its efficacy rooted in a synergistic combination that broadens the antibacterial spectrum of amoxicillin. This technical guide provides an in-depth exploration of the in-vitro activity of amoxicillin-clavulanate against a wide array of clinically significant pathogens. It details the underlying mechanism of action, presents comprehensive quantitative data on its potency, and outlines the standardized experimental protocols for its evaluation. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development, offering a foundational understanding of this vital antimicrobial agent.

Mechanism of Action

Amoxicillin, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[1][2] This inhibition leads to a compromised cell wall and ultimately results in cell lysis.[4]

The utility of amoxicillin alone is often compromised by the production of β-lactamase enzymes by resistant bacteria. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic.[3] Clavulanic acid, a β-lactamase inhibitor, is co-formulated with amoxicillin to counteract this resistance mechanism.[1][3][5] Clavulanic acid itself possesses weak antibacterial activity but acts as a "suicide inhibitor" by irreversibly binding to and inactivating many plasmid-mediated and some chromosomally-mediated β-lactamases.[4][6][7][8] This protection allows amoxicillin to remain active against β-lactamase-producing bacteria, thereby extending its spectrum of activity.[4][9]

The synergistic action of amoxicillin and clavulanate is crucial for its efficacy against many strains of bacteria that would otherwise be resistant to amoxicillin.

cluster_0 Bacterial Cell Amoxicillin Amoxicillin PBPs Penicillin-Binding Proteins (PBPs) Amoxicillin->PBPs Binds to CellWall Peptidoglycan Cell Wall Synthesis Amoxicillin->CellWall Inhibits PBPs->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Leads to cluster_1 Beta-Lactamase Producing Bacterium Amoxicillin Amoxicillin BetaLactamase β-Lactamase Enzyme Amoxicillin->BetaLactamase Hydrolyzed by InactiveAmox Inactive Amoxicillin BetaLactamase->InactiveAmox Results in InactiveEnzyme Inactive β-Lactamase BetaLactamase->InactiveEnzyme Becomes Clavulanate Clavulanic Acid Clavulanate->BetaLactamase Irreversibly binds to and inhibits cluster_workflow Antimicrobial Susceptibility Testing Workflow Start Start: Isolate Bacterial Colony Inoculum Prepare Standardized Inoculum (0.5 McFarland) Start->Inoculum Method Select Testing Method Inoculum->Method Broth Broth Microdilution Method->Broth MIC Agar Agar Dilution Method->Agar MIC Disk Disk Diffusion Method->Disk Zone Diameter Incubate Incubate at 35°C Broth->Incubate Agar->Incubate Disk->Incubate Read Read and Interpret Results Incubate->Read

References

Genetic Determinants of Augmentin® Susceptibility in Bacteria: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Augmentin®, a combination of the β-lactam antibiotic amoxicillin and the β-lactamase inhibitor clavulanic acid, is a widely prescribed antimicrobial agent for treating a variety of bacterial infections.[1][2][3] Amoxicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, a critical component for maintaining cellular integrity.[2] However, the emergence and spread of bacterial resistance pose a significant threat to its clinical efficacy. This guide provides a comprehensive overview of the primary genetic determinants that influence bacterial susceptibility to this compound, intended for researchers, scientists, and drug development professionals. We will delve into the core resistance mechanisms, present quantitative data, detail key experimental protocols, and provide visual representations of the underlying molecular pathways and investigative workflows.

Core Genetic Determinants of this compound Resistance

Bacterial resistance to this compound is a multifaceted phenomenon predominantly driven by three key genetic mechanisms: the production of β-lactamase enzymes, alterations in the drug's target site (penicillin-binding proteins), and reduced intracellular drug accumulation.

β-Lactamase-Mediated Resistance

The most prevalent mechanism of resistance to β-lactam antibiotics is the enzymatic degradation of the drug by β-lactamases.[1][4] These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[1] While clavulanic acid was designed to inhibit many β-lactamases, certain bacterial strategies can overcome this inhibition.[3]

Key Genes and Mechanisms:

  • Hyperproduction of β-Lactamases: Overexpression of certain β-lactamase genes, such as blaTEM-1, can saturate the inhibitory capacity of clavulanic acid, allowing for the degradation of amoxicillin.[5][6]

  • Inhibitor-Resistant TEM (IRT) β-Lactamases: Point mutations in the blaTEM gene can lead to the production of IRT enzymes. These altered enzymes have a reduced affinity for clavulanic acid, thereby diminishing its inhibitory effect.[6][7]

  • OXA-type β-Lactamases: Some β-lactamases, like OXA-1, are inherently less susceptible to inhibition by clavulanic acid.[5][6]

Quantitative Data on β-Lactamase-Mediated Resistance:

Bacterial SpeciesResistance MechanismGene(s)Amoxicillin-Clavulanate MIC (µg/mL)
Escherichia coliTEM-1 HyperproductionblaTEM-116/8 to >32/16[5][6]
Escherichia coliOXA-1 ProductionblaOXA-1≥16/8[5][6]
Escherichia coliInhibitor-Resistant TEM (IRT)blaTEM (mutated)>16[7]

Signaling Pathway for β-Lactamase-Mediated Resistance:

beta_lactamase_resistance cluster_extracellular Extracellular Space cluster_periplasm Periplasmic Space This compound This compound (Amoxicillin + Clavulanate) Amoxicillin Amoxicillin This compound->Amoxicillin Enters Periplasm Clavulanate Clavulanic Acid This compound->Clavulanate Enters Periplasm PBP Penicillin-Binding Protein (PBP) Amoxicillin->PBP Inhibition of Cell Wall Synthesis Inactive_Amox Inactive Amoxicillin Amoxicillin->Inactive_Amox BetaLactamase β-Lactamase (e.g., TEM-1, OXA-1) Clavulanate->BetaLactamase Inhibition BetaLactamase->Amoxicillin Hydrolysis

Caption: β-lactamase-mediated resistance to this compound.

Target Modification: Penicillin-Binding Protein (PBP) Alterations

The molecular targets of β-lactam antibiotics are penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the peptidoglycan layer of the bacterial cell wall.[8] Mutations in the genes encoding PBPs can reduce the binding affinity of amoxicillin, thereby diminishing its inhibitory effect on cell wall synthesis.[8][9]

Key Genes and Mechanisms:

  • Streptococcus pneumoniae: Alterations in PBP1a, PBP2b, and PBP2x are commonly associated with reduced susceptibility to amoxicillin.[10] Specific amino acid substitutions near the active site of these PBPs are critical for resistance.

  • Pseudomonas aeruginosa: Sequence variations in PBP3 have been linked to reduced susceptibility to various β-lactams.[11]

  • Escherichia coli: Modifications in PBP3 can also contribute to resistance against β-lactam/β-lactamase inhibitor combinations.[12]

Quantitative Data on PBP Alteration-Mediated Resistance:

Bacterial SpeciesPBP AlterationGene(s)Amoxicillin MIC (µg/mL)
Streptococcus pneumoniaeAltered PBP1a, 2b, 2xpbp1a, pbp2b, pbp2x8 to 16[10]
Pseudomonas aeruginosaPBP3 variations (e.g., R504C, F533L)ftsIIncreased meropenem MIC up to 32 µg/mL[8]

Signaling Pathway for PBP Alteration-Mediated Resistance:

pbp_alteration_resistance cluster_extracellular Extracellular Space cluster_periplasm Periplasmic Space Amoxicillin_ext Amoxicillin Amoxicillin_peri Amoxicillin Amoxicillin_ext->Amoxicillin_peri Enters Periplasm PBP_wild Wild-type PBP Amoxicillin_peri->PBP_wild High Affinity Binding & Inhibition PBP_mutant Mutant PBP Amoxicillin_peri->PBP_mutant Low Affinity Binding (Reduced Inhibition) CellWall_synthesis Cell Wall Synthesis PBP_wild->CellWall_synthesis CellWall_uninhibited Cell Wall Synthesis Continues PBP_mutant->CellWall_uninhibited CellWall_inhibition Cell Wall Synthesis Inhibited CellWall_synthesis->CellWall_inhibition

Caption: Resistance to amoxicillin via PBP alteration.

Reduced Intracellular Drug Accumulation

Bacteria can also develop resistance by limiting the intracellular concentration of the antibiotic. This is primarily achieved through the action of efflux pumps that actively transport the drug out of the cell, or by reducing the influx of the drug through modifications in outer membrane porins.

Key Genes and Mechanisms:

  • Efflux Pumps: While not the primary mechanism for β-lactam resistance, the overexpression of multi-drug resistance (MDR) efflux pumps, such as those belonging to the Resistance-Nodulation-Division (RND) family, can contribute to reduced susceptibility.[13][14]

  • Porin Loss: In Gram-negative bacteria, β-lactams enter the periplasmic space through outer membrane porins. The loss or reduced expression of major porins, such as OmpF and OmpC in E. coli, can decrease the influx of amoxicillin, leading to increased resistance, especially when combined with β-lactamase production.

Quantitative Data on Reduced Drug Accumulation:

Bacterial SpeciesResistance MechanismGene(s)Effect on Amoxicillin MIC
Escherichia coliOmpF/OmpC porin lossompF, ompCIncreased MIC, particularly in the presence of β-lactamases

Logical Relationship for Reduced Drug Accumulation:

drug_accumulation_resistance cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasmic Space Amoxicillin_ext Amoxicillin Porin Porin Channel (e.g., OmpF, OmpC) Amoxicillin_ext->Porin Influx Amoxicillin_peri Amoxicillin Porin->Amoxicillin_peri EffluxPump Efflux Pump EffluxPump->Amoxicillin_ext Amoxicillin_peri->EffluxPump Efflux

Caption: Mechanisms of reduced intracellular amoxicillin accumulation.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Amoxicillin-clavulanate stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile multichannel pipettes and reservoirs

Procedure:

  • Prepare serial two-fold dilutions of amoxicillin-clavulanate in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • The MIC is the lowest concentration of amoxicillin-clavulanate that completely inhibits visible growth.

β-Lactamase Activity Assessment using the Nitrocefin Assay

Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by a β-lactamase.

Materials:

  • Nitrocefin solution (typically 0.5 mg/mL in DMSO and phosphate buffer)

  • Bacterial colonies from an agar plate

  • Sterile loop or stick

  • Microscope slide or filter paper

Procedure:

  • Place a drop of the nitrocefin solution onto a microscope slide.

  • Using a sterile loop, pick a well-isolated bacterial colony and emulsify it in the drop of nitrocefin.

  • Observe for a color change from yellow to red. A positive result is typically observed within 5-10 minutes and indicates the presence of β-lactamase activity.

Molecular Detection of β-Lactamase Genes (blaTEM, blaOXA) by PCR

Polymerase Chain Reaction (PCR) is used to amplify specific DNA sequences, allowing for the detection of resistance genes.

Materials:

  • Bacterial DNA extract

  • PCR master mix (containing Taq polymerase, dNTPs, and buffer)

  • Forward and reverse primers for blaTEM and blaOXA

  • Thermal cycler

  • Agarose gel electrophoresis equipment

Procedure:

  • Prepare a PCR reaction mixture containing the bacterial DNA, PCR master mix, and specific primers for the target gene.

  • Perform PCR using a thermal cycler with the following general conditions:

    • Initial denaturation (e.g., 95°C for 5 minutes)

    • 30-35 cycles of:

      • Denaturation (e.g., 95°C for 30 seconds)

      • Annealing (e.g., 55-60°C for 30 seconds, primer-dependent)

      • Extension (e.g., 72°C for 1 minute)

    • Final extension (e.g., 72°C for 5-10 minutes)

  • Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates the presence of the target β-lactamase gene.

Analysis of Penicillin-Binding Protein (PBP) Gene Alterations by DNA Sequencing

Sanger sequencing or next-generation sequencing can be used to identify mutations in PBP genes.

Materials:

  • Bacterial DNA extract

  • PCR primers flanking the regions of interest in the pbp genes

  • PCR amplification and purification kits

  • Access to DNA sequencing services

Procedure:

  • Amplify the target pbp gene regions using PCR.

  • Purify the PCR products to remove primers and dNTPs.

  • Send the purified PCR products for DNA sequencing.

  • Align the obtained sequences with a reference wild-type pbp gene sequence to identify any nucleotide and corresponding amino acid changes.

Investigative Workflow for this compound Resistance

The following workflow outlines a systematic approach to investigating the genetic determinants of this compound resistance in a bacterial isolate.

investigative_workflow start Bacterial Isolate mic_testing MIC Determination (Broth Microdilution) start->mic_testing phenotypic_assay β-Lactamase Phenotypic Assay (Nitrocefin) mic_testing->phenotypic_assay If Resistant molecular_testing Molecular Detection of β-Lactamase Genes (PCR) phenotypic_assay->molecular_testing If Positive pbp_sequencing PBP Gene Sequencing phenotypic_assay->pbp_sequencing If Negative interpretation Data Interpretation and Correlation of Genotype with Phenotype molecular_testing->interpretation porin_analysis Porin Gene Expression/Sequencing pbp_sequencing->porin_analysis If no significant PBP mutations pbp_sequencing->interpretation If PBP mutationsare present porin_analysis->interpretation

Caption: A workflow for investigating this compound resistance.

Conclusion

The genetic determinants of this compound susceptibility are complex and involve multiple mechanisms that bacteria can employ individually or in combination. A thorough understanding of these mechanisms, from the specific genes and mutations to their phenotypic consequences, is crucial for the development of effective strategies to combat antibiotic resistance. The experimental protocols and investigative workflow outlined in this guide provide a framework for researchers to systematically characterize this compound resistance in bacterial isolates. Continued surveillance and research in this area are essential for preserving the clinical utility of this important antibiotic.

References

Methodological & Application

Application Notes and Protocols for Preparing Stable Augmentin® Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Augmentin®, a combination of the β-lactam antibiotic amoxicillin and the β-lactamase inhibitor clavulanic acid, is a widely used antimicrobial agent in both clinical and research settings. In the laboratory, the preparation of stable, high-quality stock solutions is crucial for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and quality control of this compound® stock solutions for various research applications, including microbiology and cell culture.

Amoxicillin functions by inhibiting the synthesis of peptidoglycan, a critical component of the bacterial cell wall. It specifically targets penicillin-binding proteins (PBPs), enzymes essential for the cross-linking of peptidoglycan chains. Inhibition of PBPs leads to a weakened cell wall and subsequent cell lysis. However, many bacteria have developed resistance to amoxicillin by producing β-lactamase enzymes, which hydrolyze the β-lactam ring of the antibiotic, rendering it inactive. Clavulanic acid, a β-lactam structurally similar to penicillins, acts as a "suicide" inhibitor of many β-lactamases. By binding to and inactivating these enzymes, clavulanic acid protects amoxicillin from degradation, thereby restoring its efficacy against resistant bacteria.

Data Presentation: Stability of Reconstituted this compound®

The stability of reconstituted this compound® is dependent on several factors, including temperature, pH, and concentration. The following tables summarize quantitative data on the stability of amoxicillin and clavulanic acid in solution under various conditions. A drug substance is generally considered stable if it retains at least 90% of its initial concentration.

Table 1: Stability of Amoxicillin in Solution

ConcentrationSolvent/DiluentStorage Temperature (°C)Stability (Time to 90% of Initial Concentration)Citation(s)
10 mg/mLWater for Injection480.3 hours[1]
10 mg/mLWater for Injection2524.8 hours[1]
10 mg/mLWater for Injection379 hours[1]
1 mg/mL0.9% NaCl (pH 6.52)2.9>263.8 hours[2]
7.5 mg/mL0.9% NaCl (pH 7.69)2.951.8 hours[2]
15 mg/mL0.9% NaCl (pH 8.40)2.93.8 hours[2]
VariousAqueous Solution-20Unstable (rapid degradation)[3][4]
VariousAqueous Solution-3013 days[3][4]

Table 2: Stability of Clavulanic Acid in Solution

ConcentrationSolvent/DiluentStorage Temperature (°C)Stability (Time to 90% of Initial Concentration)Citation(s)
10 mg/mLWater for Injection4152 hours[1]
10 mg/mLWater for Injection2526 hours[1]
10 mg/mLWater for Injection376.4 hours[1]
0.2 mg/mL0.9% NaCl (pH 6.52)2.9>263.8 hours[2]
1.5 mg/mL0.9% NaCl (pH 7.69)2.948.0 hours[2]
3.0 mg/mL0.9% NaCl (pH 8.40)2.91.6 hours[2]

Experimental Protocols

Protocol for Preparing a Concentrated this compound® Stock Solution for Microbiological Use

This protocol describes the preparation of a 100 mg/mL (of amoxicillin) stock solution.

Materials:

  • Amoxicillin and clavulanate potassium powder (typically in a 4:1 or 7:1 ratio)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, conical centrifuge tubes (15 mL or 50 mL)

  • Sterile, microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • 0.22 µm syringe filter

  • Sterile syringes

Procedure:

  • Calculation: Determine the total weight of the amoxicillin/clavulanate powder needed. For a 10 mL stock of 100 mg/mL amoxicillin in a 4:1 formulation, you would need 1 g of amoxicillin and 250 mg of clavulanate.

  • Dissolution: Aseptically weigh the required amount of amoxicillin/clavulanate powder and transfer it to a sterile conical tube. Add a small volume of sterile DMSO to create a paste. Gradually add the remaining DMSO to reach the final volume, vortexing intermittently to ensure complete dissolution.

  • Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm syringe filter to the syringe. Filter-sterilize the stock solution into a new sterile conical tube. Solutions in organic solvents like DMSO do not strictly require filter sterilization if handled aseptically, but it is a good practice to ensure sterility.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Protect from light.

Protocol for Preparing an this compound® Working Solution for Cell Culture

This protocol is for preparing a working solution for use in mammalian cell culture to prevent bacterial contamination. It is important to note that routine use of antibiotics in cell culture can mask low-level contamination and may have off-target effects on cells.[1][5]

Materials:

  • Concentrated this compound® stock solution (from Protocol 3.1)

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile serological pipettes and tubes

Procedure:

  • Thawing: Thaw a single aliquot of the concentrated this compound® stock solution at room temperature.

  • Dilution: Determine the desired final concentration of amoxicillin in the cell culture medium. A common working concentration is 50-100 µg/mL.

  • Calculation: Calculate the volume of the stock solution needed to achieve the final concentration in your desired volume of cell culture medium. For example, to prepare 100 mL of medium with 100 µg/mL amoxicillin from a 100 mg/mL stock, you would add 100 µL of the stock solution.

  • Preparation: Aseptically add the calculated volume of the stock solution to the cell culture medium. Mix gently by swirling.

  • Use: The supplemented medium is now ready for use in your cell culture experiments.

Quality Control of Stock Solutions

4.1. Sterility Testing:

To ensure that the prepared stock solution is free from microbial contamination, a sterility test should be performed. This can be done by inoculating a small volume of the stock solution into a sterile microbiological growth medium (e.g., Tryptic Soy Broth) and incubating at 37°C for several days. The absence of turbidity indicates that the stock solution is sterile.

4.2. Activity Assay:

The biological activity of the prepared stock solution can be confirmed using a standard disk diffusion assay.

Procedure:

  • Prepare an agar plate with a lawn of a susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 25923).

  • Impregnate a sterile paper disk with a known amount of the prepared this compound® stock solution.

  • Place the disk on the agar plate and incubate at 37°C overnight.

  • Measure the diameter of the zone of inhibition around the disk. Compare this to the zone of inhibition produced by a commercial standard to confirm the potency of your stock solution.

Visualizations

Mechanism of Action

The following diagram illustrates the mechanism of action of this compound®. Amoxicillin inhibits bacterial cell wall synthesis, while clavulanic acid protects amoxicillin from degradation by β-lactamase enzymes.

Augmentin_Mechanism cluster_bacterium Bacterium PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall catalyzes Lysis Cell Lysis PBP->Lysis inhibition leads to BetaLactamase β-lactamase Amoxicillin Amoxicillin BetaLactamase->Amoxicillin inactivates Amoxicillin->PBP inhibits Clavulanate Clavulanic Acid Clavulanate->BetaLactamase inhibits

Mechanism of Action of this compound®
Experimental Workflow for Stock Solution Preparation

This workflow outlines the key steps for preparing a sterile and stable this compound® stock solution for laboratory use.

Stock_Solution_Workflow start Start calculate Calculate Required Amoxicillin & Clavulanate start->calculate weigh Aseptically Weigh Powder calculate->weigh dissolve Dissolve in Sterile Solvent (e.g., DMSO) weigh->dissolve filter Filter-Sterilize (0.22 µm filter) dissolve->filter aliquot Aliquot into Single-Use Sterile Tubes filter->aliquot storage Store at -20°C or -80°C (Protect from Light) aliquot->storage qc Perform Quality Control (Sterility & Activity) storage->qc end Ready for Use qc->end

Workflow for Preparing this compound® Stock Solution
Potential Off-Target Signaling Effects in Eukaryotic Cells

While primarily targeting bacteria, some studies suggest that high concentrations or prolonged exposure to β-lactam antibiotics may have off-target effects on eukaryotic cells. The exact mechanisms are not fully elucidated, but potential interactions with signaling pathways such as MAPK and NF-κB have been investigated.[6] Researchers using this compound® in cell-based assays should be aware of these potential confounding factors.

Eukaryotic_Signaling cluster_cell Eukaryotic Cell This compound This compound (High Concentration/ Prolonged Exposure) MAPK MAPK Pathway (e.g., ERK, p38, JNK) This compound->MAPK potential modulation NFkB NF-κB Pathway This compound->NFkB potential modulation CellularResponse Altered Cellular Responses (e.g., Gene Expression, Inflammation, Proliferation) MAPK->CellularResponse NFkB->CellularResponse

Potential Off-Target Effects on Eukaryotic Signaling

References

Application Notes and Protocols for Augmentin (Amoxicillin/Clavulanate) Antibiotic Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the susceptibility of bacterial isolates to Augmentin (amoxicillin/clavulanate), a combination antimicrobial agent consisting of amoxicillin and the β-lactamase inhibitor clavulanic acid. The inclusion of clavulanic acid extends the spectrum of amoxicillin to include many bacteria that are resistant to amoxicillin alone due to β-lactamase production.[1][2] Accurate susceptibility testing is crucial for guiding therapeutic choices and monitoring the emergence of resistance.

Two primary methods are detailed: the Kirby-Bauer disk diffusion method and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC). These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation: Interpretive Criteria for this compound

The following tables summarize the interpretive criteria for this compound susceptibility testing based on zone diameters (Kirby-Bauer) and MIC values (broth microdilution). It is important to note that interpretive standards can be updated, and users should refer to the latest versions of CLSI M100 and EUCAST breakpoint tables.[3]

Table 1: CLSI Interpretive Criteria for Amoxicillin-Clavulanate

Organism GroupDisk Diffusion (Zone Diameter, mm)Broth Microdilution (MIC, µg/mL)
S I
Enterobacterales≥1814-17
Staphylococcus aureus≥20-
Haemophilus influenzae & Haemophilus parainfluenzaeNot applicableNot applicable
Streptococcus pneumoniae (non-meningitis)See noteSee note

Note: For S. pneumoniae, susceptibility can be determined using a 1-mcg oxacillin disk. Isolates with oxacillin zone sizes of ≥20 mm are considered susceptible to amoxicillin/clavulanic acid. An amoxicillin/clavulanic acid MIC should be determined for isolates with oxacillin zone sizes of ≤19 mm.[1][4] For H. influenzae, a broth microdilution method is recommended.[1][4]

Table 2: EUCAST Interpretive Criteria for Amoxicillin-Clavulanate

Organism GroupDisk Diffusion (Zone Diameter, mm)Broth Microdilution (MIC, µg/mL)
S R
Enterobacterales (uncomplicated UTI only)≥16<16
Enterobacterales (other infections)See noteSee note
Staphylococcus aureusSee noteSee note
Haemophilus influenzae≥1<1

Note: EUCAST recommends a fixed concentration of 2 mg/L clavulanate for broth microdilution testing of amoxicillin/clavulanate against Enterobacteriaceae.[5] There are notable differences in breakpoints between CLSI and EUCAST guidelines, which can impact the interpretation of susceptibility results.[6][7][8]

Table 3: Quality Control (QC) Ranges for this compound Susceptibility Testing

Quality Control StrainDisk Diffusion (20/10 µg disk) Zone Diameter (mm)Broth Microdilution MIC (µg/mL)
Escherichia coli ATCC® 2592219-252/1 - 8/4
Escherichia coli ATCC® 35218 (β-lactamase producer)18-228/4 - 32/16
Staphylococcus aureus ATCC® 2592328-360.12/0.06 - 0.5/0.25
Haemophilus influenzae ATCC® 49247Not applicable1/0.5 - 4/2
Streptococcus pneumoniae ATCC® 49619Not applicable0.06/0.03 - 0.5/0.25

Experimental Protocols

Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Testing

This method determines the in vitro susceptibility of bacteria to this compound by measuring the diameter of the zone of inhibition of bacterial growth on an agar surface around a disk impregnated with a defined amount of the antibiotic.[9][10]

Materials:

  • This compound disks (30 µg; containing 20 µg amoxicillin and 10 µg clavulanic acid)[4]

  • Mueller-Hinton agar (MHA) plates (4 mm depth)[11]

  • Bacterial inoculum equivalent to a 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator at 35°C ± 2°C

  • Calipers or a ruler for measuring zone diameters

  • Quality control strains (e.g., E. coli ATCC® 25922, E. coli ATCC® 35218, S. aureus ATCC® 25923)[1][12]

Procedure:

  • Inoculum Preparation: From a pure culture, select 3-5 well-isolated colonies and suspend them in a suitable broth (e.g., Tryptic Soy Broth). Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Inoculation of MHA Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[13] Allow the plate to dry for 3-5 minutes.

  • Application of Antibiotic Disks: Aseptically apply the this compound disk to the center of the inoculated plate. Gently press the disk to ensure complete contact with the agar surface.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading and Interpretation: After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter. Interpret the results as susceptible, intermediate, or resistant based on the established zone diameter breakpoints in Tables 1 or 2.

Quality Control: Concurrently test the appropriate QC strains using the same procedure. The resulting zone diameters should fall within the acceptable ranges listed in Table 3.[14]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of this compound that inhibits the visible growth of a bacterium in broth.[15][16]

Materials:

  • Amoxicillin and clavulanic acid standard powders

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum equivalent to a 0.5 McFarland turbidity standard, further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Incubator at 35°C ± 2°C

  • Microplate reader or visual inspection aid

  • Quality control strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 25923)[12]

Procedure:

  • Preparation of Antibiotic Dilutions: Prepare serial twofold dilutions of amoxicillin/clavulanate in CAMHB.

    • CLSI Method: Maintain a constant 2:1 ratio of amoxicillin to clavulanate (e.g., 64/32, 32/16, 16/8, 8/4, 4/2, 2/1, 1/0.5 µg/mL).[6]

    • EUCAST Method: Use a fixed concentration of 2 mg/L (2 µg/mL) of clavulanate with varying concentrations of amoxicillin.[5]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plates: Dispense the prepared antibiotic dilutions into the wells of the 96-well plate. Add the standardized bacterial inoculum to each well. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Cover the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading and Interpretation: The MIC is the lowest concentration of amoxicillin/clavulanate that completely inhibits visible bacterial growth. The growth control well should show distinct turbidity. Interpret the MIC value as susceptible, intermediate, or resistant based on the breakpoints in Tables 1 or 2.

Quality Control: Test the appropriate QC strains with each batch of susceptibility tests. The MIC values for the QC strains should be within the established ranges in Table 3.

Visualizations

Kirby_Bauer_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis start Start inoculum_prep Prepare 0.5 McFarland Inoculum Suspension start->inoculum_prep mha_plate Mueller-Hinton Agar Plate swab_plate Inoculate MHA Plate with Swab inoculum_prep->swab_plate apply_disk Apply this compound Disk swab_plate->apply_disk incubate Incubate at 35°C for 16-20 hours apply_disk->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone interpret Interpret Result (S, I, R) measure_zone->interpret end End interpret->end

Caption: Kirby-Bauer Disk Diffusion Workflow for this compound.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis start Start prepare_antibiotic Prepare Serial Dilutions of this compound start->prepare_antibiotic prepare_inoculum Prepare Standardized Bacterial Inoculum dispense Dispense Antibiotic & Inoculum into 96-well Plate prepare_antibiotic->dispense prepare_inoculum->dispense incubate Incubate at 35°C for 16-20 hours dispense->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic interpret Interpret Result (S, I, R) read_mic->interpret end End interpret->end

Caption: Broth Microdilution Workflow for this compound MIC Determination.

References

Application Notes and Protocols for Using Augmentin in Plasmid Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasmid selection is a fundamental technique in molecular biology, crucial for isolating bacteria that have successfully incorporated a plasmid containing a gene of interest. Ampicillin has traditionally been a widely used antibiotic for this purpose. However, its efficacy is often compromised by the emergence of satellite colonies, which can lead to contamination of non-transformed cells and subsequent experimental inconsistencies. This document provides a detailed guide on the application of Augmentin, a combination of amoxicillin and clavulanic acid, as a superior alternative for plasmid selection in bacterial cultures. The inclusion of clavulanic acid, a β-lactamase inhibitor, addresses the primary mechanism of ampicillin resistance, thereby preventing the formation of satellite colonies and ensuring robust selection.

Mechanism of Action: Overcoming Ampicillin Resistance

Standard ampicillin selection relies on the presence of a β-lactamase gene (bla) on the plasmid. Bacteria that have taken up the plasmid express β-lactamase, an enzyme that hydrolyzes the β-lactam ring of ampicillin, inactivating the antibiotic and allowing the bacteria to survive. However, a significant drawback is that β-lactamase is often secreted into the surrounding medium. This secreted enzyme can degrade the ampicillin in the vicinity of the transformed colony, creating a localized antibiotic-free zone where non-transformed, ampicillin-sensitive bacteria can grow. These are known as satellite colonies.[1][2][3]

This compound circumvents this issue through a dual-action mechanism:

  • Amoxicillin: Like ampicillin, amoxicillin is a β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall, leading to cell lysis and death in susceptible bacteria.

  • Clavulanic Acid: This molecule is a potent, irreversible inhibitor of many bacterial β-lactamases.[4][5] It binds to the active site of the β-lactamase enzyme, preventing it from hydrolyzing amoxicillin. This protects the integrity of the selective agent in the culture medium, ensuring that only genuinely transformed cells can proliferate.

By neutralizing the secreted β-lactamases, this compound effectively eliminates the protective effect that leads to the growth of satellite colonies, resulting in cleaner and more reliable selection plates.

Data Presentation: Recommended Antibiotic Concentrations

The optimal concentration of this compound for plasmid selection should be empirically determined for the specific bacterial strain and experimental conditions. Below is a table providing a starting point for this optimization, alongside the standard concentration for ampicillin for comparison.

Antibiotic ComponentStandard Working Concentration (for Ampicillin)Proposed Starting Concentration Range for this compound (Amoxicillin/Clavulanic Acid)Stock Solution Concentration
Ampicillin100 µg/mLN/A100 mg/mL in water
AmoxicillinN/A50 - 100 µg/mL100 mg/mL in water
Clavulanic AcidN/A5 - 15 µg/mL10 mg/mL in water

Note: The ratio of amoxicillin to clavulanic acid in commercial this compound formulations varies (e.g., 4:1, 7:1, 8:1). A starting point for laboratory preparations could be a ratio between 4:1 and 10:1. It is crucial to perform a kill curve experiment to determine the minimal inhibitory concentration (MIC) for your specific bacterial strain.

Experimental Protocols

Protocol 1: Preparation of Amoxicillin and Clavulanic Acid Stock Solutions

Materials:

  • Amoxicillin sodium salt

  • Potassium clavulanate

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or vials

  • Sterile 0.22 µm syringe filters

Procedure:

  • Amoxicillin Stock Solution (100 mg/mL):

    • Dissolve 1 g of amoxicillin sodium salt in 10 mL of sterile, nuclease-free water.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Aliquot into sterile microcentrifuge tubes.

    • Store at -20°C for up to 3 months. Amoxicillin is temperature-sensitive.[6]

  • Clavulanic Acid Stock Solution (10 mg/mL):

    • Dissolve 100 mg of potassium clavulanate in 10 mL of sterile, nuclease-free water.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Aliquot into sterile microcentrifuge tubes.

    • Store at -20°C. Clavulanic acid has a shorter half-life than amoxicillin in solution, especially at warmer temperatures.[1] It is recommended to use fresh aliquots for preparing media.

Protocol 2: Determining the Optimal this compound Concentration (Kill Curve)

This protocol is essential to determine the minimum concentration of amoxicillin and clavulanic acid required to effectively kill the non-transformed host bacterial strain.

Materials:

  • Non-transformed, competent bacterial cells (e.g., E. coli DH5α)

  • Luria-Bertani (LB) broth

  • LB agar plates

  • Amoxicillin and clavulanic acid stock solutions

  • Sterile culture tubes and Petri dishes

  • Spectrophotometer

Procedure:

  • Prepare a range of antibiotic concentrations:

    • Prepare a series of LB agar plates containing a fixed, standard concentration of amoxicillin (e.g., 100 µg/mL) and varying concentrations of clavulanic acid (e.g., 0, 2.5, 5, 7.5, 10, 12.5, 15 µg/mL).

    • Prepare another series of plates with varying concentrations of both amoxicillin (e.g., 25, 50, 75, 100 µg/mL) and a fixed, intermediate concentration of clavulanic acid (e.g., 10 µg/mL).

    • Always add the antibiotics to the LB agar after it has cooled to below 50°C.

  • Inoculate with non-resistant cells:

    • Prepare a liquid culture of the non-transformed host bacteria and grow to an optical density at 600 nm (OD600) of approximately 0.4-0.6.

    • Plate a consistent volume (e.g., 100 µL) of a 1:1000 dilution of this culture onto each of the prepared antibiotic plates and a control plate with no antibiotics.

  • Incubate:

    • Incubate the plates at 37°C for 16-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC):

    • The MIC is the lowest concentration of the antibiotic combination that completely inhibits visible growth of the bacteria.

  • Select the working concentration:

    • The optimal working concentration for plasmid selection should be slightly higher than the determined MIC to ensure stringent selection.

Protocol 3: Plasmid Selection using this compound

Materials:

  • LB agar plates containing the predetermined optimal concentration of amoxicillin and clavulanic acid.

  • Transformed bacterial cells.

  • Sterile spreader.

Procedure:

  • Following the transformation protocol, plate the appropriate volume of the cell suspension onto the pre-warmed LB agar plates containing this compound (amoxicillin and clavulanic acid).

  • Spread the cells evenly using a sterile spreader.

  • Incubate the plates at 37°C for 16-18 hours.

  • Observe the plates for the presence of well-isolated colonies and the absence of satellite colonies.

  • Proceed with colony picking and downstream applications such as plasmid DNA purification or protein expression. To minimize the risk of picking satellite colonies (which should be largely absent), it is still good practice to select well-isolated colonies.[7]

Mandatory Visualizations

Augmentin_Mechanism cluster_bacterium Bacterial Cell CellWall Cell Wall Synthesis CellLysis Cell Lysis CellWall->CellLysis BetaLactamase β-Lactamase (Secreted) Amoxicillin Amoxicillin BetaLactamase->Amoxicillin Hydrolyzes InhibitedBetaLactamase Inhibited β-Lactamase BetaLactamase->InhibitedBetaLactamase Amoxicillin->CellWall Inhibits InactivatedAmoxicillin Inactivated Amoxicillin Amoxicillin->InactivatedAmoxicillin ClavulanicAcid Clavulanic Acid ClavulanicAcid->BetaLactamase Inhibits Plasmid_Selection_Workflow Start Start: Bacterial Transformation Plating Plate transformed cells on LB Agar + this compound Start->Plating Incubation Incubate at 37°C for 16-18 hours Plating->Incubation Observation Observe for colonies Incubation->Observation ColonyPicking Pick well-isolated colonies Observation->ColonyPicking Colonies Present NoColonies Troubleshoot Transformation Observation->NoColonies No Colonies SatelliteColonies Check this compound concentration and plate freshness Observation->SatelliteColonies Satellite Colonies (Unlikely but possible) Downstream Proceed to downstream applications (e.g., Plasmid Prep, Expression) ColonyPicking->Downstream

References

Application Notes and Protocols: Amoxicillin-Clavulanate for In-Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and critical data for the use of amoxicillin-clavulanate in in-vitro experiments, particularly for antimicrobial susceptibility testing. The information is compiled to assist in the accurate and reproducible assessment of the efficacy of this combination drug against various bacterial strains.

Mechanism of Action

Amoxicillin is a β-lactam antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[1][2][3] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2][3][4] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[3][4]

Many bacteria have developed resistance to β-lactam antibiotics through the production of β-lactamase enzymes, which hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.[1][4] Clavulanic acid is a β-lactamase inhibitor with minimal intrinsic antimicrobial activity.[1][2] It binds to and inactivates β-lactamases, thereby protecting amoxicillin from degradation and extending its spectrum of activity to include many β-lactamase-producing resistant bacteria.[1][4][5]

cluster_bacterium Bacterial Cell cluster_drugs Antibiotic Action PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan catalyzes CellWall Stable Cell Wall Peptidoglycan->CellWall leads to BetaLactamase β-lactamase Enzyme Amoxicillin Amoxicillin BetaLactamase->Amoxicillin Degrades Amoxicillin->PBP Inhibits Clavulanate Clavulanate Clavulanate->BetaLactamase Inhibits

Caption: Mechanism of action of amoxicillin-clavulanate.

In-Vitro Concentration and Susceptibility Testing

The in-vitro activity of amoxicillin-clavulanate is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. There are two primary standards for susceptibility testing, which utilize different concentration ratios of amoxicillin to clavulanic acid:

  • Clinical and Laboratory Standards Institute (CLSI): Recommends a fixed 2:1 ratio of amoxicillin to clavulanate.[6][7]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST): Recommends a fixed clavulanate concentration of 2 µg/mL.[6][8]

These differing methodologies can lead to variations in MIC results.[6][8][9][10] It is crucial to specify the methodology used when reporting findings.

Recommended Concentration Ranges for Susceptibility Testing

The following table summarizes the concentration ranges for amoxicillin-clavulanate susceptibility testing for Salmonella and E. coli as recommended by the FDA.

Antimicrobial AgentConcentration Range (µg/mL)
Amoxicillin-Clavulanic Acid1/0.5 - 32/16
[11]
Interpretive Breakpoints for MIC

The following tables provide the MIC breakpoints for Enterobacterales and S. pneumoniae according to CLSI and EUCAST guidelines.

Table 1: CLSI MIC Breakpoints (µg/mL) for Amoxicillin-Clavulanate (2:1 ratio)

OrganismSusceptible (S)Intermediate (I)Resistant (R)
Enterobacterales≤ 8/416/8≥ 32/16
S. pneumoniae (non-meningitis)≤ 2/14/2≥ 8/4
[12][13]

Table 2: EUCAST MIC Breakpoints (mg/L) for Amoxicillin-Clavulanate

OrganismSusceptible (S)Resistant (R)Notes
Enterobacteriaceae (invasive infections)≤ 8/2> 8/2Clavulanate at a fixed concentration of 2 mg/L.
[8][14]

Experimental Protocols

Preparation of Stock Solutions

Accurate preparation of stock solutions is critical for reproducible results. It is recommended to obtain amoxicillin and clavulanate as powders with known potency from the manufacturer.

Materials:

  • Amoxicillin sodium powder

  • Potassium clavulanate powder

  • Sterile water for injection[15][16]

  • Sterile 0.9% NaCl solution[15][17]

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Protocol:

  • Reconstitution of Individual Components:

    • Calculate the required mass of amoxicillin and clavulanate powder to create high-concentration stock solutions (e.g., 10 mg/mL).

    • Separately dissolve each powder in sterile water for injection. Ensure complete dissolution.

  • Preparation of Combined Stock Solution (for CLSI 2:1 ratio):

    • To prepare a combined stock solution, for example, at 1024/512 µg/mL (amoxicillin/clavulanate), mix the individual stock solutions in the appropriate volumes.

    • For instance, to make 1 mL of the combined stock, mix a volume of amoxicillin stock and a volume of clavulanate stock that will result in the final desired concentrations.

  • Aliquoting and Storage:

    • Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes.

    • Store the aliquots at -60°C or below for several months. Avoid repeated freeze-thaw cycles.[18]

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions of the stock solution in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth) to achieve the final concentrations required for the assay.

Broth Microdilution for MIC Determination

This protocol outlines the determination of MIC using the broth microdilution method, a standard procedure for antimicrobial susceptibility testing.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Amoxicillin- Clavulanate Stock Solution SerialDilutions Create Serial Dilutions in 96-well plate Stock->SerialDilutions Inoculate Inoculate wells with bacteria SerialDilutions->Inoculate Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read Visually inspect for turbidity (growth) Incubate->Read MIC Determine MIC: Lowest concentration with no visible growth Read->MIC

Caption: Workflow for MIC determination via broth microdilution.

Materials:

  • Sterile 96-well microtiter plates

  • Prepared working solutions of amoxicillin-clavulanate

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multi-channel pipette

Protocol:

  • Plate Setup:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the highest concentration of the amoxicillin-clavulanate working solution to well 1.

  • Serial Dilution:

    • Using a multi-channel pipette, transfer 50 µL from well 1 to well 2. Mix by pipetting up and down.

    • Continue this serial dilution process from well 2 to well 10. Discard the final 50 µL from well 10.

    • Well 11 should serve as a positive control (broth and inoculum, no drug).

    • Well 12 should serve as a negative control (broth only, no inoculum).

  • Inoculum Preparation:

    • Adjust the turbidity of the bacterial culture with sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of amoxicillin-clavulanate at which there is no visible growth.[18]

    • The positive control (well 11) should show turbidity, and the negative control (well 12) should be clear.

Summary of In-Vitro Activity

The combination of amoxicillin with clavulanic acid significantly enhances its activity against β-lactamase-producing strains. For example, in a study of 551 bacterial isolates, the addition of clavulanate reduced amoxicillin resistance in staphylococci from 50% to 0.3%, in Klebsiella species from 97% to 3%, and in Escherichia coli from 28% to 7%.[19] The protection of amoxicillin by clavulanic acid reduces the MIC for most bacterial species that would otherwise be resistant.[20]

These notes are intended to serve as a guide. Researchers should consult the latest CLSI and EUCAST documentation for the most current standards and breakpoints. Adherence to standardized protocols is essential for generating reliable and comparable data in drug development and research applications.

References

Application Notes and Protocols: Augmentin (Amoxicillin/Clavulanate) in Animal Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Augmentin (amoxicillin in combination with the β-lactamase inhibitor clavulanic acid) in various preclinical animal infection models. The information compiled herein, including detailed experimental protocols and quantitative data summaries, is intended to guide researchers in designing and executing robust in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this important antibiotic combination.

Introduction

This compound is a broad-spectrum antibiotic widely used in the treatment of bacterial infections.[1][2][3][4] Its efficacy extends to β-lactamase-producing bacteria, which are resistant to amoxicillin alone, due to the protective action of clavulanic acid.[5] Animal infection models are indispensable tools for studying the in vivo activity of antibiotics, determining optimal dosing regimens, and understanding the relationship between pharmacokinetics (PK) and pharmacodynamics (PD).[6][7] This document outlines the application of this compound in established models of respiratory tract infection, sepsis, and skin and soft tissue infections.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing this compound in various animal infection models. This allows for a comparative analysis of dosing regimens, bacterial challenges, and efficacy outcomes.

Table 1: this compound in Rodent Respiratory Tract Infection Models
Animal ModelBacterial StrainInoculum (CFU)This compound Dose (Amoxicillin/Clavulanate mg/kg)Dosing RegimenEfficacy Endpoint & ResultsReference
RatStreptococcus pneumoniae N1387 (Penicillin-Resistant)~6 log10100/50 and 200/50t.i.d. (three times a day), oralSignificant reduction in lung bacterial counts compared to amoxicillin alone.[8]
RatStreptococcus pneumoniae N1387 (Amoxicillin MIC: 2 µg/ml)~6 log10Simulated human pediatric dose equivalents: 45/6.4 and 90/6.4 mg/kg/dayb.i.d. (twice a day), IV infusion90/6.4 mg/kg/day dose was significantly more effective in reducing lung bacterial counts.[9][10]
MouseStreptococcus pneumoniae (various strains)Not specifiedVarious doses to achieve different T>MICMultiple dosing intervalsT>MIC of 35-40% of the dosing interval resulted in maximal bacteriological cure.[11][12]
MouseEscherichia coli (AmpC-non-hyperproducing, cefoxitin-resistant)Not specifiedNot specifiedNot specifiedEffective in reducing bacterial lung concentrations.[13]
Table 2: this compound in Murine Sepsis and Thigh Infection Models
Animal ModelBacterial StrainInoculum (CFU)This compound Dose (Amoxicillin/Clavulanate mg/kg)Dosing RegimenEfficacy Endpoint & ResultsReference
Mouse (Sepsis)Escherichia coli ATCC 25922 (non-ESBL) & Ec1062 (ESBL-producer)~5.5 log10 (LI) & ~7.5 log10 (HI)50/12.5Single dose, i.m.Maintained efficacy at high inoculum; more effective than piperacillin-tazobactam in reducing spleen bacterial concentrations.[14][15][16]
Mouse (Thigh)Streptococcus pneumoniae (17 strains, varying penicillin resistance)10^5 - 10^67/1.75q8h, s.c.Efficacy inversely related to MIC; maximal killing observed when serum levels exceeded MIC for 40-50% of the dosing interval.[6][7]
Table 3: this compound in Other Infection Models
Animal ModelBacterial Strain / AgentInoculumThis compound Dose (Amoxicillin/Clavulanate mg/kg)Dosing RegimenEfficacy Endpoint & ResultsReference
Cynomolgus Macaque (Inhalation Anthrax)Bacillus anthracis Ames sporesLethal challenge dose125mg amoxicillin / 31mg clavulanate per doseb.i.d., oral gavage for 28 days100% survival and protection against infection.[17][18]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature. These protocols are intended as a guide and may require optimization based on specific research objectives and laboratory conditions.

Rat Model of Acute Respiratory Tract Infection

This protocol is based on studies investigating the efficacy of this compound against Streptococcus pneumoniae.[8][9][10]

Objective: To evaluate the in vivo efficacy of this compound in a rat model of pneumonia.

Materials:

  • Specific pathogen-free rats (e.g., Sprague-Dawley), male, 150-200g.

  • Streptococcus pneumoniae strain of interest (e.g., penicillin-resistant N1387).

  • Growth medium (e.g., Todd-Hewitt broth supplemented with yeast extract).

  • Saline (sterile, 0.9%).

  • Anesthetic (e.g., isoflurane).

  • Intratracheal instillation device (e.g., non-surgical intratracheal aerosolizer).

  • This compound for oral or intravenous administration.

  • Vehicle control (e.g., sterile water for oral administration, saline for IV).

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least 3-5 days prior to the experiment with free access to food and water.

  • Inoculum Preparation:

    • Culture S. pneumoniae overnight on a blood agar plate.

    • Inoculate a single colony into appropriate broth and grow to mid-logarithmic phase.

    • Harvest bacteria by centrifugation, wash with sterile saline, and resuspend in saline to the desired concentration (e.g., ~1x10^7 CFU/mL). The final inoculum concentration should be confirmed by serial dilution and plating.

  • Infection Induction:

    • Anesthetize the rat using isoflurane.

    • Position the animal on an intubation platform.

    • Visualize the trachea and insert the instillation device.

    • Instill a defined volume of the bacterial suspension (e.g., 100 µL) directly into the lungs.

  • Treatment:

    • Initiate treatment at a specified time post-infection (e.g., 24 hours).[9]

    • Administer this compound or vehicle control via the chosen route (oral gavage or intravenous infusion).

    • Follow the predetermined dosing schedule (e.g., twice or three times daily) for the duration of the study (e.g., 3 days).[8][9]

  • Efficacy Assessment:

    • At the end of the treatment period (e.g., 72 hours post-infection), humanely euthanize the animals.[8]

    • Aseptically remove the lungs.

    • Homogenize the lung tissue in a known volume of sterile saline.

    • Perform serial dilutions of the lung homogenate and plate on appropriate agar to determine the number of viable bacteria (CFU/pair of lungs).

  • Data Analysis:

    • Log-transform the CFU data.

    • Compare the bacterial loads in the treated groups to the control group using appropriate statistical tests (e.g., Student's t-test or ANOVA).

Murine Sepsis Model

This protocol is adapted from studies evaluating this compound efficacy against systemic infections.[14][15][16]

Objective: To assess the efficacy of this compound in a murine model of sepsis induced by Escherichia coli.

Materials:

  • Mice (e.g., BALB/c or C57BL/6), female, 6-8 weeks old.

  • Escherichia coli strain (e.g., ATCC 25922 or an ESBL-producing strain).

  • Growth medium (e.g., Luria-Bertani broth).

  • Saline (sterile, 0.9%).

  • This compound for intramuscular or intraperitoneal administration.

  • Vehicle control (saline).

Procedure:

  • Animal Acclimatization: As described in Protocol 3.1.

  • Inoculum Preparation:

    • Grow E. coli to mid-log phase in broth.

    • Wash and resuspend the bacterial pellet in saline to achieve the desired inoculum concentration (e.g., low inoculum ~5.5 log10 CFU/g or high inoculum ~7.5 log10 CFU/g of spleen tissue).[14][15]

  • Infection Induction:

    • Inject a defined volume of the bacterial suspension (e.g., 100 µL) intraperitoneally (i.p.) or via another relevant route.

  • Treatment:

    • Administer a single dose of this compound or vehicle control at a specified time post-infection (e.g., 2 hours) via the intramuscular (i.m.) or intraperitoneal (i.p.) route.[14][15]

  • Efficacy Assessment:

    • At a predetermined endpoint (e.g., 24 hours post-infection), humanely euthanize the animals.

    • Aseptically harvest the spleens.

    • Weigh the spleens and homogenize them in a known volume of sterile saline.

    • Determine the bacterial load (CFU/g of spleen) by serial dilution and plating.

    • Monitor survival over a longer period (e.g., 7 days) in parallel groups if survival is an endpoint.

  • Data Analysis:

    • Compare bacterial loads in the spleens of treated versus control animals.

    • For survival studies, use Kaplan-Meier survival analysis.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and conceptual relationships relevant to the application of this compound in animal models.

G cluster_pre Pre-Experimental Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase acclimatization Animal Acclimatization (3-5 days) infection Infection Induction (e.g., Intratracheal, IP) acclimatization->infection inoculum_prep Inoculum Preparation (Bacterial Culture & Dilution) inoculum_prep->infection treatment Treatment Initiation (this compound vs. Vehicle) infection->treatment (e.g., 24h post-infection) dosing Continued Dosing (e.g., b.i.d. or t.i.d.) treatment->dosing euthanasia Euthanasia & Tissue Collection dosing->euthanasia (e.g., 72h post-infection) bacterial_load Bacterial Load Quantification (CFU/organ) euthanasia->bacterial_load analysis Statistical Analysis bacterial_load->analysis

Caption: Experimental workflow for an in vivo efficacy study of this compound.

Caption: PK/PD relationship for this compound efficacy in animal models.

References

Application Notes and Protocols for the Quantification of Amoxicillin and Clavulanic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the simultaneous quantification of amoxicillin and clavulanic acid using reverse-phase high-performance liquid chromatography (RP-HPLC). These methods are applicable for the analysis of pharmaceutical dosage forms and biological fluids.

Introduction

Amoxicillin is a broad-spectrum, β-lactam antibiotic used to treat a wide range of bacterial infections. However, its efficacy can be compromised by β-lactamase enzymes produced by resistant bacteria. Clavulanic acid is a β-lactamase inhibitor that is often combined with amoxicillin to protect it from degradation and extend its antibacterial spectrum.

Accurate and reliable quantification of both amoxicillin and clavulanic acid in various matrices is crucial for quality control during drug manufacturing, pharmacokinetic studies, and therapeutic drug monitoring. HPLC is a powerful and widely used analytical technique for this purpose, offering high specificity, sensitivity, and reproducibility.

This document outlines several validated RP-HPLC methods for the simultaneous determination of amoxicillin and clavulanic acid.

Experimental Workflow

The general experimental workflow for the HPLC analysis of amoxicillin and clavulanic acid is depicted below. This process includes sample and standard preparation, followed by chromatographic separation and detection, and finally, data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Weighing and Dissolution Dilution_S Serial Dilutions (Sample) Sample->Dilution_S Standard Standard Weighing and Dissolution Dilution_Std Serial Dilutions (Standard) Standard->Dilution_Std Injection HPLC Injection Dilution_S->Injection Dilution_Std->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General workflow for HPLC analysis.

HPLC Methods for Amoxicillin and Clavulanic Acid Quantification

Several validated HPLC methods are available for the simultaneous determination of amoxicillin and clavulanic acid. Below are the detailed protocols for three distinct methods.

Method 1: Isocratic RP-HPLC with UV Detection at 220 nm

This method is a simple, rapid, and accurate isocratic RP-HPLC method suitable for the routine quality control of pharmaceutical dosage forms.[1][2][3]

Experimental Protocol

1. Materials and Reagents:

  • Amoxicillin trihydrate reference standard

  • Potassium clavulanate reference standard

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Pharmaceutical dosage forms (e.g., tablets, injections)

2. Instrumentation:

  • HPLC system with an isocratic pump, UV-Vis detector, and data acquisition software.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Chromatographic Conditions:

  • Column: Inertsil C18 (250 x 4.0 mm, 4 µm)[1][3] or Hypersil C18 (250 x 4.6 mm, 5 µm)[4]

  • Mobile Phase: A mixture of pH 5.0 phosphate buffer and methanol (95:5, v/v).[1][2][3][4]

    • To prepare the buffer, dissolve an appropriate amount of KH2PO4 in water and adjust the pH to 5.0 with orthophosphoric acid.

  • Flow Rate: 1.0 mL/min[1][3][4]

  • Detection Wavelength: 220 nm[1][2][3][4][5]

  • Injection Volume: 20 µL[1][6]

  • Column Temperature: Ambient

4. Preparation of Standard Solutions:

  • Standard Stock Solution: Accurately weigh and transfer about 100 mg of amoxicillin and an equivalent amount of potassium clavulanate reference standards into a 100 mL volumetric flask. Dissolve and dilute to volume with water to obtain a stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water to achieve concentrations within the linear range (e.g., 79.51 to 315.32 µg/mL for Amoxicillin and 17.82 to 67.90 µg/mL for Clavulanic acid).[1][3]

5. Preparation of Sample Solutions (from Injectable Formulation):

  • Pool the contents of ten vials.

  • Accurately weigh a quantity of the pooled powder equivalent to about 100 mg of amoxicillin and transfer it to a 100 mL volumetric flask.[1]

  • Add about 70 mL of water and sonicate to dissolve.

  • Dilute to volume with water and mix well.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter before injection.

6. Analysis:

  • Inject 20 µL of the standard and sample solutions into the HPLC system.

  • Record the chromatograms and measure the peak areas for amoxicillin and clavulanic acid.

  • The typical elution order is clavulanic acid followed by amoxicillin.[1][3]

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area of each analyte against its concentration for the standard solutions.

  • Determine the concentration of amoxicillin and clavulanic acid in the sample solutions from the calibration curve.

Quantitative Data Summary (Method 1)
ParameterValue
Column Inertsil C18 (250 x 4.0 mm, 4 µm) or Hypersil C18 (250 x 4.6 mm, 5 µm)
Mobile Phase pH 5.0 Phosphate Buffer : Methanol (95:5, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 20 µL
Linearity Range (Amoxicillin) 79.51 - 315.32 µg/mL
Linearity Range (Clavulanic Acid) 17.82 - 67.90 µg/mL
Limit of Detection (LOD) - Amoxicillin 3.98 µg/mL
Limit of Quantification (LOQ) - Amoxicillin 12.06 µg/mL
Limit of Detection (LOD) - Clavulanic Acid 7.13 µg/mL
Limit of Quantification (LOQ) - Clavulanic Acid 21.62 µg/mL

Method 2: Isocratic RP-HPLC with UV Detection at 228 nm for Plasma Samples

This method is designed for the simultaneous determination of amoxicillin and clavulanic acid in human plasma, featuring a simple one-step protein precipitation for sample preparation.[7]

Experimental Protocol

1. Materials and Reagents:

  • Amoxicillin and clavulanic acid reference standards

  • Methanol (HPLC grade)

  • Disodium hydrogen phosphate (analytical grade)

  • Acetonitrile (HPLC grade)

  • Human plasma (drug-free)

2. Instrumentation:

  • HPLC system with an isocratic pump and UV detector.

  • Centrifuge

  • Vortex mixer

3. Chromatographic Conditions:

  • Column: Chromolith Performance RP-18e (100 x 4.6 mm)[7]

  • Mobile Phase: 0.02 M disodium hydrogen phosphate buffer : methanol (96:4, v/v), adjusted to pH 3.0.[7]

  • Flow Rate: Not specified, but typically 1.0-1.5 mL/min for such columns.

  • Detection Wavelength: 228 nm[7]

  • Injection Volume: Not specified, typically 20-50 µL.

  • Column Temperature: Ambient

4. Preparation of Standard Solutions:

  • Prepare stock solutions of amoxicillin and clavulanic acid in water.

  • Spike drug-free human plasma with appropriate volumes of the stock solutions to prepare calibration standards and quality control samples.

5. Sample Preparation (from Plasma):

  • To 500 µL of plasma, add an equal volume of acetonitrile to precipitate proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge to pellet the precipitated proteins.

  • Inject the clear supernatant into the HPLC system.

Quantitative Data Summary (Method 2)
ParameterValue
Column Chromolith Performance RP-18e (100 x 4.6 mm)
Mobile Phase 0.02 M Disodium Hydrogen Phosphate Buffer (pH 3.0) : Methanol (96:4, v/v)
Detection Wavelength 228 nm
Minimum Quantification Limit (Amoxicillin) 15 ng/mL
Minimum Quantification Limit (Clavulanic Acid) 30 ng/mL

Method 3: RP-HPLC with UV Detection at 235 nm

This liquid chromatographic method is suitable for the simultaneous determination of amoxicillin and potassium clavulanate in tablet and suspension preparations.[8]

Experimental Protocol

1. Materials and Reagents:

  • Amoxicillin and potassium clavulanate reference standards

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (analytical grade)

  • Water (HPLC grade)

2. Instrumentation:

  • HPLC system with an isocratic pump and UV detector.

3. Chromatographic Conditions:

  • Column: Reversed-phase column (specifics not detailed in abstract)

  • Mobile Phase: Methanol : KH2PO4 buffer (pH 6) : Water (15:1:84, v/v/v)[8]

  • Flow Rate: 1.0 mL/min[8]

  • Detection Wavelength: 235 nm[8][9]

  • Injection Volume: Not specified, typically 20 µL.

  • Column Temperature: Ambient

4. Preparation of Standard and Sample Solutions:

  • Follow standard procedures for preparing stock and working standard solutions in water.

  • For pharmaceutical preparations (tablets and suspensions), accurately weigh a portion of the homogenized sample, dissolve in the mobile phase or water, and dilute to a suitable concentration. Filter before injection.

Quantitative Data Summary (Method 3)
ParameterValue
Mobile Phase Methanol : KH2PO4 Buffer (pH 6) : Water (15:1:84, v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 235 nm
Recovery (Amoxicillin in tablets) 101.5% ± 1.72%
Recovery (Amoxicillin in suspension) 101.22% ± 1.93%
Recovery (Clavulanic acid in tablets) 100.33% ± 1.90%
Recovery (Clavulanic acid in suspension) 99.61% ± 1.32%

Method Comparison

The following table provides a comparative summary of the key parameters of the described HPLC methods.

ParameterMethod 1Method 2 (Plasma)Method 3
Column Type C18RP-18eReversed-Phase
Mobile Phase pH 5.03.06.0
Organic Modifier Methanol (5%)Methanol (4%)Methanol (15%)
Detection (nm) 220228235
Application Pharmaceutical Dosage FormsHuman PlasmaPharmaceutical Preparations

Application Notes

  • Method Selection: The choice of method depends on the sample matrix and the desired sensitivity. Method 1 is a robust and straightforward method for routine quality control of pharmaceuticals. Method 2 is optimized for biological matrices and offers high sensitivity. Method 3 provides an alternative mobile phase composition and detection wavelength.

  • pH of the Mobile Phase: The pH of the mobile phase is a critical parameter for achieving good separation of amoxicillin and clavulanic acid, as their ionization state is pH-dependent.

  • Column Care: To prolong column life, especially when analyzing biological samples, it is advisable to use a guard column and to flush the column with a high percentage of organic solvent after each analytical run.[10]

  • Stability: Amoxicillin and clavulanic acid can be unstable in solution. It is recommended to prepare fresh solutions daily and to keep them refrigerated when not in use. Some studies have shown stability for up to 24 hours.[1][3]

  • Derivatization: For the analysis of clavulanic acid in biological fluids, derivatization with imidazole can be employed to form a derivative that absorbs at a higher wavelength (311 nm), which can improve selectivity and sensitivity.[10]

References

Application Notes and Protocols for the Use of Augmentin in Preventing Cell Culture Contamination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining sterile cell cultures is paramount for reliable and reproducible experimental results. Bacterial contamination remains a significant challenge in cell culture laboratories, potentially leading to the loss of valuable cells and reagents, and compromising research data. While strict aseptic technique is the primary defense against contamination, antibiotics are often used as a prophylactic measure. Augmentin, a combination of amoxicillin and clavulanic acid, is a broad-spectrum antibiotic effective against many common bacterial contaminants. Amoxicillin, a β-lactam antibiotic, inhibits the synthesis of bacterial cell walls, while clavulanic acid is a β-lactamase inhibitor that protects amoxicillin from degradation by resistant bacteria.

These application notes provide a comprehensive guide to the use of this compound for preventing bacterial contamination in mammalian cell cultures. This document outlines recommended working concentrations, protocols for determining cytotoxicity, and data on the stability and efficacy of this compound.

Data Presentation

Efficacy of Amoxicillin/Clavulanic Acid Against Common Bacteria

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values of amoxicillin/clavulanic acid against common bacterial species that can contaminate cell cultures.

Bacterial SpeciesAmoxicillin/Clavulanic Acid MIC Range (µg/mL)Notes
Staphylococcus aureus0.25 - 1Effective against many strains, including some methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains.[1]
Escherichia coli8/4 - 64/32 (amoxicillin/clavulanic acid)Susceptibility can vary significantly between strains.[2]
Pseudomonas aeruginosaHighly resistant (often >90%)Generally not recommended for preventing P. aeruginosa contamination.[3][4]
Cytotoxicity of Amoxicillin/Clavulanic Acid in Mammalian Cell Lines
Cell LineConcentration Tested (µM/mL)Observed Effect
SCC-15, HTB-41 (Oral Cancer)Up to 100Almost no impact on proliferation or cell death.[5]
MRC-5 (Normal Lung Fibroblast)Up to 100Almost no impact on proliferation or cell death.[5]
Human AGS cells5 mM (Amoxicillin)Rapidly induced DNA lesions.[6]

Note: It is crucial to perform a cytotoxicity assay for your specific cell line before routinely using this compound.

Stability of Amoxicillin and Clavulanic Acid in Culture Conditions

The stability of antibiotics in cell culture medium at 37°C is a critical factor for their effective use.

ComponentConditionHalf-life / Stability
Amoxicillin37°C in aqueous solution9 hours (retains 90% of initial concentration)[7][8][9]
Clavulanic Acid37°C in aqueous solution6.4 hours (retains 90% of initial concentration)[8][9]
Amoxicillin/Clavulanic AcidBACTEC mediumAmoxicillin: 6.7 days, Clavulanic Acid: 2.0 days[10]

Note: The shorter half-life of clavulanic acid suggests that for long-term experiments, the medium may need to be replaced more frequently to maintain the efficacy of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (amoxicillin/clavulanic acid) powder for injection or oral suspension.

  • Sterile distilled water or phosphate-buffered saline (PBS).

  • Sterile 0.22 µm syringe filter.

  • Sterile conical tubes.

Procedure:

  • Refer to the manufacturer's instructions to determine the amount of sterile diluent to add to the this compound powder to achieve a known stock concentration (e.g., 100 mg/mL of the amoxicillin component).

  • Aseptically add the sterile distilled water or PBS to the vial of this compound powder.

  • Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Label the aliquots with the name of the antibiotic, concentration, and date of preparation.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Determination of Optimal Working Concentration and Cytotoxicity (Kill Curve Assay)

This protocol is essential to determine the minimum concentration of this compound that is effective against potential bacterial contaminants while exhibiting minimal toxicity to the cell line of interest.

Materials:

  • Your mammalian cell line of interest.

  • Complete cell culture medium.

  • This compound stock solution.

  • 96-well cell culture plates.

  • Cell viability assay kit (e.g., MTT, XTT, or PrestoBlue™).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment. Incubate overnight at 37°C and 5% CO₂.

  • Preparation of this compound Dilutions: Prepare a series of 2-fold dilutions of the this compound stock solution in complete cell culture medium. The concentration range should be broad enough to identify a dose-response relationship (e.g., from 0 µg/mL to 500 µg/mL of the amoxicillin component).

  • Treatment: Remove the old medium from the 96-well plate and add 100 µL of the prepared this compound dilutions to the respective wells. Include a "no antibiotic" control.

  • Incubation: Incubate the plate for a period that is relevant to your typical cell culture experiments (e.g., 24, 48, and 72 hours).

  • Cell Viability Assessment: At each time point, assess cell viability using your chosen assay according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the "no antibiotic" control.

    • Plot the percentage of cell viability against the this compound concentration.

    • Determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

    • The optimal working concentration for contamination prevention should be well below the IC50 value and should be the lowest concentration that effectively prevents bacterial growth (determined empirically or based on MIC data).

Visualization of Experimental Workflows and Potential Cellular Effects

Experimental Workflow for Determining Optimal this compound Concentration

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis prep_cells Seed Mammalian Cells in 96-well Plate treat Treat Cells with This compound Dilutions prep_cells->treat prep_this compound Prepare Serial Dilutions of this compound prep_this compound->treat incubate Incubate for 24, 48, 72 hours treat->incubate viability Assess Cell Viability (e.g., MTT Assay) incubate->viability analysis Calculate % Viability and Determine IC50 viability->analysis optimal_conc Select Optimal Working Concentration analysis->optimal_conc

Caption: Workflow for determining the optimal and non-toxic concentration of this compound.

Potential Cellular Effects of Amoxicillin

Amoxicillin, the primary antibacterial component of this compound, has been reported to induce cellular stress in mammalian cells, potentially through the generation of reactive oxygen species (ROS). This can lead to DNA damage.

G Amoxicillin Amoxicillin ROS Increased Reactive Oxygen Species (ROS) Amoxicillin->ROS DNA_Damage Oxidative DNA Damage (e.g., DNA lesions) ROS->DNA_Damage Cellular_Response Cellular Stress Response (e.g., DNA Repair Mechanisms) DNA_Damage->Cellular_Response

Caption: Potential pathway of amoxicillin-induced cellular stress in mammalian cells.

Discussion and Recommendations

The decision to use antibiotics in cell culture should be made on a case-by-case basis. While this compound can be an effective tool for preventing bacterial contamination, its routine use is generally discouraged as it can mask underlying issues with aseptic technique and may lead to the development of antibiotic-resistant bacteria.[11]

When to Consider Using this compound:

  • Primary Cell Culture: During the initial stages of isolating and establishing primary cell cultures, which are more susceptible to contamination from the source tissue.

  • Quarantine of New Cell Lines: When introducing new cell lines into the laboratory, a short course of antibiotics can help ensure they are free from cryptic bacterial contamination.

  • Irreplaceable Cultures: For valuable or irreplaceable cell lines where a contamination event would be catastrophic.

Best Practices for Using this compound:

  • Determine the Optimal Concentration: Always perform a cytotoxicity assay to determine the lowest effective and non-toxic concentration for your specific cell line.

  • Use for a Limited Duration: Avoid the continuous, long-term use of this compound. Once a culture is established and deemed clean, it is best to transition to antibiotic-free medium.

  • Maintain Antibiotic-Free Controls: When using this compound, it is advisable to maintain a parallel culture of the same cells in antibiotic-free medium as a control. This can help to identify any subtle effects of the antibiotic on cell behavior.

  • Do Not Rely on Antibiotics Alone: this compound should be used as a supplement to, not a replacement for, strict aseptic technique.

Potential Effects on Mammalian Cells:

Researchers should be aware of the potential off-target effects of amoxicillin. Studies have shown that amoxicillin can induce DNA lesions in mammalian cells, possibly through the generation of reactive oxygen species.[6] While cells can often repair this damage, prolonged exposure to amoxicillin could potentially impact experimental results, particularly in studies related to DNA damage and repair, cell cycle, and apoptosis. Furthermore, long-term amoxicillin treatment has been associated with changes in gene expression and DNA methylation.

Conclusion

This compound can be a valuable tool for the prevention of bacterial contamination in cell culture when used judiciously. By following the protocols and recommendations outlined in these application notes, researchers can effectively utilize this compound to safeguard their valuable cell cultures while minimizing the potential for adverse effects on their experimental outcomes. The emphasis should always remain on practicing excellent aseptic technique as the primary method of contamination control.

References

Application Notes and Protocols for Synergy Testing with Augmentin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for assessing the synergistic antimicrobial activity of Augmentin (amoxicillin/clavulanic acid). The protocols outlined below, including the checkerboard assay and time-kill curve analysis, are fundamental methods for in vitro synergy testing.

Introduction

This compound is a combination antibiotic consisting of amoxicillin, a broad-spectrum β-lactam antibiotic, and clavulanic acid, a β-lactamase inhibitor.[1][2] Amoxicillin acts by inhibiting the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[2][3] However, its efficacy is compromised by β-lactamase enzymes produced by resistant bacteria, which hydrolyze the β-lactam ring of the antibiotic.[2][3] Clavulanic acid, while having weak intrinsic antibacterial activity, irreversibly binds to and inactivates many β-lactamase enzymes, thereby protecting amoxicillin from degradation and restoring its activity against resistant strains.[1][3][4]

Synergy testing is crucial for evaluating the enhanced antimicrobial effect of such combination therapies.[5][6] A synergistic interaction occurs when the combined effect of two drugs is significantly greater than the sum of their individual effects.[7] This can lead to improved therapeutic outcomes, reduced dosages, and a lower propensity for the development of resistance.[6]

Key Experimental Protocols

Two widely accepted methods for in vitro synergy testing are the checkerboard assay and the time-kill curve analysis.[8][9]

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy.[5][7]

Protocol:

  • Preparation of Reagents and Media:

    • Prepare stock solutions of amoxicillin and clavulanic acid in an appropriate solvent as recommended by the supplier.

    • Use cation-adjusted Mueller-Hinton Broth (CAMHB) for the assay.[10]

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[5][11]

  • Plate Setup:

    • Use a 96-well microtiter plate.

    • Dispense 50 µL of CAMHB into each well.[5]

    • Create serial twofold dilutions of amoxicillin along the x-axis (e.g., columns 1-10) and clavulanic acid along the y-axis (e.g., rows A-G).[5][11][12]

    • Column 11 should contain serial dilutions of clavulanic acid alone, and row H should contain serial dilutions of amoxicillin alone to determine their individual Minimum Inhibitory Concentrations (MICs).[12]

    • Well H12 should serve as a growth control (broth and inoculum only), and another well as a sterility control (broth only).[12]

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial suspension.[13]

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.[5][13]

  • Data Analysis:

    • After incubation, visually inspect the plate for turbidity to determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.[11][14]

    • Calculate the FIC for each drug and the FIC index (FICI) using the following formulas:[5][7][12][14]

      • FIC of Amoxicillin (FIC_A) = MIC of Amoxicillin in combination / MIC of Amoxicillin alone

      • FIC of Clavulanic Acid (FIC_B) = MIC of Clavulanic Acid in combination / MIC of Clavulanic Acid alone

      • FICI = FIC_A + FIC_B

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5[7][12][14]

    • Additive/Indifference: 0.5 < FICI ≤ 4.0[7][12]

    • Antagonism: FICI > 4.0[7][12]

Time-Kill Curve Analysis

The time-kill assay provides dynamic information about the rate of bacterial killing by an antimicrobial agent or combination over time.[7][8]

Protocol:

  • Preparation:

    • Prepare bacterial cultures in the logarithmic phase of growth.

    • Prepare flasks containing CAMHB with the following:

      • No drug (growth control)

      • Amoxicillin alone (at a specific concentration, e.g., its MIC)

      • Clavulanic acid alone (at a specific concentration)

      • Amoxicillin and clavulanic acid in combination (at the same concentrations as the individual flasks)

  • Inoculation and Sampling:

    • Inoculate each flask with the bacterial suspension to achieve a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.[14]

    • Incubate the flasks at 35-37°C with continuous shaking.[15]

    • Collect aliquots from each flask at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).[7]

  • Quantification:

    • Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates overnight and count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point.

  • Data Analysis and Interpretation:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

    • Bacteriostatic activity is defined as a < 3-log10 reduction in CFU/mL from the initial inoculum.

Data Presentation

Quantitative data from the checkerboard assay should be summarized in a clear and structured table.

Table 1: Hypothetical Checkerboard Assay Results for this compound against a β-lactamase producing E. coli strain.

DrugMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFICI (FIC_A + FIC_B)Interpretation
Amoxicillin12880.0625\multirow{2}{}{0.3125}\multirow{2}{}{Synergy}
Clavulanic Acid1640.25

Visualizations

This compound Synergy Testing Workflow

Synergy_Testing_Workflow cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay cluster_analysis Data Analysis & Interpretation prep_bacteria Bacterial Inoculum (0.5 McFarland) setup_plate Prepare 96-Well Plate (Serial Dilutions) prep_bacteria->setup_plate setup_flasks Prepare Flasks (Drugs + Inoculum) prep_bacteria->setup_flasks prep_amox Amoxicillin Stock Solution prep_amox->setup_plate prep_amox->setup_flasks prep_cla Clavulanic Acid Stock Solution prep_cla->setup_plate prep_cla->setup_flasks inoculate_plate Inoculate Plate setup_plate->inoculate_plate incubate_plate Incubate (16-20h) inoculate_plate->incubate_plate read_mic Determine MIC incubate_plate->read_mic calc_fic Calculate FICI read_mic->calc_fic interpret_fici Interpret FICI (Synergy/Additive/ Antagonism) calc_fic->interpret_fici incubate_flasks Incubate & Sample (0-24h) setup_flasks->incubate_flasks plate_samples Plate Serial Dilutions incubate_flasks->plate_samples count_cfu Count CFU plate_samples->count_cfu plot_curves Plot Time-Kill Curves count_cfu->plot_curves interpret_curves Interpret Curves (Bactericidal/ Bacteriostatic) plot_curves->interpret_curves

Caption: Workflow for this compound synergy testing.

Mechanism of this compound Synergy

Augmentin_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall PBP->CellWall Synthesizes CellLysis Cell Lysis & Death PBP->CellLysis Inhibition leads to BetaLactamase β-lactamase Enzyme InactivatedAmox Inactivated Amoxicillin BetaLactamase->InactivatedAmox InhibitedEnzyme Inhibited β-lactamase BetaLactamase->InhibitedEnzyme Amoxicillin Amoxicillin Amoxicillin->PBP Inhibits Amoxicillin->BetaLactamase Hydrolyzed by ClavulanicAcid Clavulanic Acid ClavulanicAcid->BetaLactamase Inhibits

Caption: Synergistic mechanism of this compound.

References

Measuring the Guardian of the β-Lactam Ring: Techniques for Assessing Beta-Lactamase Activity in the Presence of Clavulanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The escalating threat of antibiotic resistance, largely driven by the production of β-lactamase enzymes by bacteria, necessitates robust methods for evaluating the efficacy of β-lactamase inhibitors. Clavulanic acid, a potent "suicide inhibitor," has been a cornerstone in overcoming this resistance mechanism by protecting β-lactam antibiotics from degradation. This document provides detailed application notes and experimental protocols for measuring β-lactamase activity and its inhibition by clavulanic acid, tailored for researchers, scientists, and professionals in drug development.

Mechanism of Action: A Molecular Sacrifice

Clavulanic acid's effectiveness stems from its structural similarity to penicillin, allowing it to bind to the active site of β-lactamase enzymes. However, this binding initiates an irreversible cascade of reactions that ultimately inactivates the enzyme. Initially, clavulanic acid forms a reversible acyl-enzyme intermediate. This is followed by a series of chemical rearrangements that lead to the formation of a stable, covalent cross-linked adduct within the active site, permanently disabling the enzyme.[1] This "suicide inhibition" mechanism is highly efficient, as one molecule of clavulanic acid can permanently neutralize one β-lactamase enzyme.[1]

Clavulanic Acid Inhibition Pathway E_S β-Lactamase (E) + Clavulanic Acid (I) E_I Reversible Acyl-Enzyme Complex E_S->E_I Initial Binding (Competitive) E_I_star Rearranged Intermediate E_I->E_I_star Acylation & Rearrangement E_inactivated Irreversibly Inactivated Enzyme E_I_star->E_inactivated Covalent Cross-linking

Mechanism of β-lactamase inhibition by clavulanic acid.

Quantitative Analysis of Inhibition

The potency of clavulanic acid as a β-lactamase inhibitor is quantified through various parameters, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of clavulanic acid required to inhibit 50% of the β-lactamase activity under specific assay conditions. The Ki value is a measure of the affinity of the inhibitor for the enzyme in the initial reversible binding step.

Table 1: IC50 Values of Clavulanic Acid Against Various β-Lactamases

β-LactamaseEnzyme ClassIC50 (µM)Reference(s)
OXA-405D6[2]
OXA-163D6[2]
OXA-48D6[2]
TEM-1A0.13[3]
P99C1000[3]

Table 2: Kinetic Constants of Clavulanic Acid Inhibition

β-LactamaseEnzyme ClassKi (µM)kcat (s⁻¹)Reference(s)
TEM-1A0.80.027[4]
TEM-2A0.70.03[4]
Type 2 (Pitton's)A0.60.046[4]

Experimental Protocols

Two primary methodologies are detailed below for assessing β-lactamase activity and its inhibition by clavulanic acid: a spectrophotometric assay for direct enzymatic activity measurement and a microbiological broth microdilution assay to determine the synergistic effect of clavulanic acid with a β-lactam antibiotic.

Protocol 1: Spectrophotometric Determination of β-Lactamase Inhibition using Nitrocefin

This assay provides a direct measure of β-lactamase activity by monitoring the hydrolysis of a chromogenic substrate, nitrocefin. In the presence of a β-lactamase, nitrocefin is hydrolyzed, resulting in a color change from yellow to red, which can be quantified spectrophotometrically. The inhibitory effect of clavulanic acid is determined by measuring the reduction in the rate of nitrocefin hydrolysis.

Nitrocefin Assay Workflow prep_reagents Prepare Reagents: - β-Lactamase Solution - Clavulanic Acid Dilutions - Nitrocefin Solution - Assay Buffer pre_incubation Pre-incubate β-Lactamase with Clavulanic Acid prep_reagents->pre_incubation initiate_reaction Initiate Reaction with Nitrocefin pre_incubation->initiate_reaction measure_absorbance Measure Absorbance at 490 nm (Kinetic or Endpoint) initiate_reaction->measure_absorbance data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 measure_absorbance->data_analysis Checkerboard Assay Workflow prep_reagents Prepare Reagents: - Bacterial Inoculum (0.5 McFarland) - Antibiotic Dilutions - Clavulanic Acid Dilutions - Growth Medium (CAMHB) plate_setup Set up 96-well Plate: - Serial dilutions of antibiotic (rows) - Serial dilutions of clavulanic acid (columns) prep_reagents->plate_setup inoculation Inoculate Wells with Bacterial Suspension plate_setup->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_results Determine MIC of each compound alone and in combination incubation->read_results calculate_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_results->calculate_fic

References

Establishing the Minimum Inhibitory Concentration (MIC) of Augmentin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Augmentin, a combination of the β-lactam antibiotic amoxicillin and the β-lactamase inhibitor clavulanic acid, is a widely utilized broad-spectrum antimicrobial agent.[1][2] Amoxicillin functions by inhibiting the synthesis of the bacterial cell wall, while clavulanic acid protects amoxicillin from degradation by β-lactamase enzymes produced by resistant bacteria.[1][3] Determining the Minimum Inhibitory Concentration (MIC) of this compound is a critical in vitro diagnostic procedure. The MIC represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5] This value is fundamental for assessing the susceptibility of bacterial isolates, guiding therapeutic choices, and monitoring the emergence of antimicrobial resistance.

These application notes provide a comprehensive overview and detailed protocols for determining the MIC of this compound, adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action: A Synergistic Approach

The efficacy of this compound relies on the synergistic action of its two components. Amoxicillin, an aminopenicillin, targets penicillin-binding proteins (PBPs) located in the bacterial cell wall, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis.[6] This disruption leads to cell lysis and bacterial death. However, many bacteria have developed resistance by producing β-lactamase enzymes that hydrolyze the β-lactam ring of amoxicillin, rendering it inactive.[3][6]

Clavulanic acid, a potent "suicide inhibitor," irreversibly binds to and inactivates many of these β-lactamase enzymes.[1][3] This action protects amoxicillin from enzymatic degradation, restoring its activity against β-lactamase-producing bacteria and effectively broadening its spectrum of activity.[1]

cluster_0 Bacterial Cell cluster_1 Resistance Mechanism Amoxicillin Amoxicillin PBPs Penicillin-Binding Proteins (PBPs) Amoxicillin->PBPs Binds to InactiveAmoxicillin Inactive Amoxicillin Amoxicillin->InactiveAmoxicillin Becomes Peptidoglycan Peptidoglycan Synthesis PBPs->Peptidoglycan Inhibits CellLysis Cell Lysis Peptidoglycan->CellLysis Leads to BetaLactamase β-Lactamase BetaLactamase->Amoxicillin Degrades ClavulanicAcid Clavulanic Acid ClavulanicAcid->BetaLactamase Inhibits

Caption: Synergistic mechanism of this compound.

Data Presentation: MIC Breakpoints and Quality Control Ranges

Table 1: CLSI and EUCAST Clinical Breakpoints for Amoxicillin-Clavulanate (µg/mL)
Organism GroupCLSI Breakpoints (Amoxicillin/Clavulanate 2:1 ratio)EUCAST Breakpoints (Amoxicillin with 2 µg/mL Clavulanate)
S I
Enterobacterales≤8/416/8
Enterobacterales (uncomplicated UTI only)≤8/416/8
Haemophilus influenzae≤2/1-
Staphylococcus aureus≤4/2-
Streptococcus pneumoniae (non-meningitis)≤2/14/2

Note: Breakpoints are subject to change and the latest versions of CLSI M100 and EUCAST breakpoint tables should be consulted.[5][6][7][8]

Table 2: Quality Control (QC) Ranges for Amoxicillin-Clavulanate MIC Testing
Quality Control StrainCLSI QC Ranges (µg/mL)EUCAST QC Ranges (µg/mL)
Escherichia coli ATCC® 25922™2/1 - 8/42/2 - 8/2
Escherichia coli ATCC® 35218™4/2 - 16/84/2 - 32/2
Haemophilus influenzae ATCC® 49247™2/1 - 8/4-
Staphylococcus aureus ATCC® 29213™0.12/0.06 - 0.5/0.250.12/2 - 0.5/2
Streptococcus pneumoniae ATCC® 49619™0.03/0.015 - 0.12/0.06-

Note: These ranges are for broth microdilution methods. The specific formulation of amoxicillin-clavulanate (2:1 ratio for CLSI vs. fixed 2 µg/mL clavulanate for EUCAST) must be used.[9][10]

Experimental Protocols

The following protocol outlines the broth microdilution method for determining the MIC of this compound, a widely accepted and standardized technique.[4][5][8]

Materials
  • This compound (amoxicillin/clavulanic acid) analytical powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing (clinical isolates and QC strains)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

Protocol for Broth Microdilution MIC Assay
  • Preparation of Antimicrobial Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280/640 µg/mL (for CLSI 2:1 ratio) or amoxicillin at 1280 µg/mL with clavulanic acid at a fixed concentration (for EUCAST) in a suitable solvent as recommended by the manufacturer.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the appropriate working concentration of this compound to well 1.

    • Perform serial twofold dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process across the plate to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation of Microtiter Plates:

    • Add 50 µL of the standardized bacterial inoculum to each well from 1 to 11. Do not inoculate well 12.

    • The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

    • The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

    • Compare the obtained MIC value to the CLSI or EUCAST breakpoints to determine the susceptibility category (S, I, or R).

  • Quality Control:

    • Concurrently test appropriate QC strains with known MIC ranges (see Table 2). The results for the QC strains must fall within the acceptable ranges for the test to be considered valid.

start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_plates Prepare Serial Dilutions in 96-Well Plate prep_stock->prep_plates inoculate Inoculate Plates with Bacterial Suspension prep_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic qc_check Validate with QC Strains read_mic->qc_check interpret Interpret Results using CLSI/EUCAST Breakpoints end End interpret->end qc_check->start QC Fail qc_check->interpret QC Pass

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

The accurate determination of the MIC for this compound is essential for effective patient management and antimicrobial stewardship. The broth microdilution method, when performed according to standardized protocols from organizations like CLSI and EUCAST, provides reliable and reproducible results. Adherence to quality control measures is paramount to ensure the accuracy and validity of the MIC data. By following these guidelines, researchers and clinicians can confidently assess the in vitro activity of this compound against a wide range of bacterial pathogens.

References

Troubleshooting & Optimization

Technical Support Center: Augmentin (Amoxicillin/Clavulanate)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use and stability of Augmentin in in-vitro experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my this compound appear to be ineffective in my cell culture experiment?

A1: The ineffectiveness of this compound (a combination of amoxicillin and clavulanic acid) in culture media is most commonly due to the degradation of one or both components. The primary reasons for this are:

  • Hydrolysis of the β-lactam Ring: Both amoxicillin and clavulanic acid contain a β-lactam ring that is susceptible to hydrolysis, which inactivates the molecule. This process is significantly accelerated by factors common in cell culture environments.[1]

  • Temperature: Standard incubation temperatures of 37°C markedly reduce the stability of both compounds.[2][3] Clavulanic acid is particularly heat-sensitive.[4]

  • pH of the Medium: The pH of the culture medium is a critical factor. Amoxicillin is most stable in a slightly acidic to neutral pH range of approximately 6.0 to 7.0.[1][5] Standard culture media, often buffered around pH 7.2-7.4, can be suboptimal. More alkaline conditions significantly increase the degradation rate.[6]

  • Enzymatic Degradation: Some cell lines may produce β-lactamase enzymes, which specifically degrade β-lactam antibiotics like amoxicillin.[7][8] Although clavulanic acid is a β-lactamase inhibitor, its own degradation can leave amoxicillin vulnerable.

  • Media Components: Certain components in complex media, such as salts, can increase the rate of degradation.[9]

Q2: How quickly does this compound degrade in culture media at 37°C?

A2: Degradation follows first-order kinetics and is highly dependent on the specific conditions, particularly pH. Clavulanic acid is generally less stable than amoxicillin.[4][10]

  • In one study, the half-life of amoxicillin in BACTEC medium was found to be approximately 6.7 days, while the half-life of clavulanate was only 2.0 days.[11]

  • Another study reported that at 37°C, amoxicillin concentrations can be significantly reduced, while clavulanic acid degrades even more rapidly.[2] For example, at 40°C and a pH of ~6.5, the shelf-life (time to 90% concentration) of amoxicillin was 4.85 hours, and for clavulanate, it was only 1.38 hours.[5][10]

  • In Mueller-Hinton Broth (MHB) at 37°C, the degradation half-life of amoxicillin was reported to be 27.4 hours.[12]

Due to this rapid degradation, especially of clavulanate, it is recommended to replenish the antibiotic in the culture medium frequently (e.g., every 24-48 hours) for longer experiments.[11]

Q3: What factors in my culture media can accelerate this compound degradation?

A3: Several factors can accelerate degradation:

  • pH: pH values outside the optimal stability range (approx. 6.0-7.0) will increase degradation rates.[5][9] Alkaline conditions are particularly detrimental.[6]

  • Temperature: Incubation at 37°C is a primary accelerator.[2] Storing stock solutions at 2-8°C or frozen is crucial.[3][13]

  • Catalysis by Clavulanate: Interestingly, clavulanate itself can catalyze the degradation of amoxicillin, particularly in phosphate buffers.[14][15]

  • Inorganic Salts: The presence of certain salts (e.g., NaCl, MgSO4, CaCl2) in the media can increase the instability of clavulanic acid.[9]

  • Enzymes: The presence of β-lactamase enzymes, either from the cells themselves or from microbial contamination, will rapidly inactivate amoxicillin.[1][8]

Q4: How should I prepare and store this compound stock solutions to maximize stability?

A4: Proper preparation and storage are critical to ensure potency.

  • Use a Buffer: For initial dissolution, consider using a slightly acidic buffer (e.g., pH 6.0-6.5 phosphate or citrate buffer) instead of water or PBS (pH 7.4) to create a concentrated stock solution.[1]

  • Solvent: High-purity, sterile water or a suitable buffer is recommended.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm filter. Do not autoclave, as the heat will cause complete degradation.

  • Aliquoting: Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.

  • Storage: Store aliquots at -20°C or, for longer-term storage, at -80°C. Reconstituted oral suspensions are typically stable for about 7 days when refrigerated (2-8°C).[3][16]

Q5: How can I verify the concentration and activity of amoxicillin and clavulanate in my media?

A5: Verifying the concentration requires analytical chemistry, while activity can be assessed with microbiological methods.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the exact concentration of amoxicillin and clavulanate is reverse-phase HPLC with UV detection (typically around 220-249 nm).[17][18][19] This method can separate the parent compounds from their degradation products.

  • Bioassay: A microbiological bioassay can be used to determine the functional activity of the antibiotic. This involves measuring the zone of inhibition when the culture media sample is applied to a lawn of susceptible bacteria (e.g., Bacillus thuringiensis).[6] While less precise than HPLC, it confirms the antibiotic's biological activity.

  • Spectrophotometric Assay for β-lactamase: If you suspect enzymatic degradation, you can test for β-lactamase activity in your cell lysates using a chromogenic substrate like nitrocefin.[7][20] Hydrolysis of nitrocefin results in a color change that can be measured spectrophotometrically.

Quantitative Data Summary

Table 1: Influence of Temperature on the Shelf-Life (t₉₀) of Amoxicillin and Clavulanate
CompoundConcentrationpHTemperatureShelf-Life (Hours)Reference
Amoxicillin1 mg/mL~6.540°C4.85[5][10]
Clavulanate0.2 mg/mL~6.540°C1.38[5][10]
Amoxicillin1 mg/mL~6.525°C (extrapolated)22.8[5][10]
Clavulanate0.2 mg/mL~6.525°C (extrapolated)4.0[5][10]
Amoxicillin15 mg/mL~8.340°C0.11[5][10]
Clavulanate3 mg/mL~8.340°C0.41[5][10]
Table 2: Influence of pH on the Stability of Amoxicillin and Clavulanate
CompoundConditionEffect of pH AdjustmentReference
Amoxicillin & Clavulanate1 mg/mL & 0.2 mg/mL in infusers at 2.9°CLowering pH from 8.73 to 6.52 increased shelf-life from 72 hours to >263 hours.[10]
Amoxicillin & Clavulanate7.5 mg/mL & 1.5 mg/mL in infusers at 2.9°CLowering pH from 8.85 to 7.69 increased shelf-life from 4.2 hours to >48 hours.[5][10]
AmoxicillinAqueous SolutionMost stable at pH 5.8-6.5. Both acidic and alkaline conditions accelerate degradation.[1]
Clavulanic AcidAqueous SolutionMost stable at pH 6.0-7.2.[9]

Visualizations and Workflows

G Diagram 1: Troubleshooting this compound Ineffectiveness start Start: this compound Ineffective check_prep Review Stock Solution Preparation & Storage start->check_prep improper_prep Improper Preparation: - Wrong pH - High Temp - Freeze/Thaw check_prep->improper_prep Problem Found check_media Assess Culture Conditions check_prep->check_media Prep OK solution1 Action: Prepare Fresh Stock - Use pH 6.0-6.5 buffer - Aliquot & store at -20°C improper_prep->solution1 suboptimal_media Suboptimal Conditions: - Media pH > 7.2 - Incubation at 37°C check_media->suboptimal_media Problem Found check_cells Investigate Cell Line check_media->check_cells Conditions OK solution2 Action: Mitigate Degradation - Replenish this compound  every 24-48h - Consider media with  lower pH if possible suboptimal_media->solution2 beta_lactamase Possible β-lactamase Production by Cells check_cells->beta_lactamase Problem Suspected verify_conc Verify Drug Concentration check_cells->verify_conc Cells Unlikely Source solution3 Action: Test Lysate - Perform Nitrocefin assay  on cell lysate beta_lactamase->solution3 hplc_test Action: Perform HPLC Analysis of Media Sample verify_conc->hplc_test

Caption: A workflow for troubleshooting the causes of this compound ineffectiveness in vitro.

G Diagram 2: Simplified Degradation of this compound Components cluster_amox Amoxicillin Degradation cluster_clav Clavulanate Degradation Amox Amoxicillin (Active β-lactam) Amox_Acid Amoxicilloic Acid (Inactive) Amox->Amox_Acid Hydrolysis Clav Clavulanic Acid (Active β-lactam) Clav_Deg Inactive Products Clav->Clav_Deg Hydrolysis Catalyst Accelerated By: - High Temp (37°C) - Alkaline pH (>7.2) - β-lactamase enzymes Catalyst->Amox_Acid Catalyst->Clav_Deg

Caption: The primary degradation pathway for this compound components is hydrolysis.

G Diagram 3: Experimental Workflow for Stability Assessment prep 1. Prepare this compound in Culture Medium (Time = 0) incubate 2. Incubate under Experimental Conditions (e.g., 37°C, 5% CO2) prep->incubate sample 3. Collect Aliquots at Time Points (e.g., 0, 4, 8, 12, 24, 48h) incubate->sample store 4. Immediately Freeze Samples at -80°C sample->store analyze 5. Analyze All Samples by HPLC-UV store->analyze result 6. Calculate Degradation Rate and Half-Life analyze->result

Caption: A typical experimental workflow to determine this compound stability in media.

Detailed Experimental Protocols

Protocol 1: Preparation of Stable this compound Stock Solutions
  • Materials:

    • Amoxicillin sodium or trihydrate powder

    • Potassium clavulanate powder

    • Sterile, nuclease-free water

    • Sterile 100 mM sodium phosphate buffer (pH 6.2)

    • Sterile 0.22 µm syringe filters

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh amoxicillin and clavulanate powder to prepare a stock solution at the desired ratio (e.g., 4:1 or 8:1 amoxicillin:clavulanate).

    • Dissolve the powders in a minimal volume of sterile sodium phosphate buffer (pH 6.2). For example, to create a 100 mg/mL amoxicillin stock, dissolve 100 mg in 1 mL of buffer.

    • Ensure complete dissolution by gentle vortexing. Do not heat.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

    • Immediately dispense the stock solution into single-use aliquots (e.g., 50 µL) in sterile microcentrifuge tubes.

    • Label tubes clearly and store them at -20°C for short-term use (weeks) or -80°C for long-term use (months).

    • When ready to use, thaw an aliquot quickly and dilute it to the final working concentration in your pre-warmed culture medium. Add the antibiotic to the medium immediately before applying it to the cells. Discard any unused portion of the thawed aliquot.

Protocol 2: HPLC-UV Method for Quantification of Amoxicillin and Clavulanate

This protocol is a general guideline and may require optimization for specific equipment and media.

  • Instrumentation & Reagents:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[17]

    • Mobile Phase: 95:5 (v/v) mixture of Buffer A and Buffer B.

      • Buffer A: 50 mM Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 5.0 with phosphoric acid.[21]

      • Buffer B: HPLC-grade Methanol.[21]

    • Flow Rate: 1.0 mL/min.[17]

    • Detection Wavelength: 220 nm.[17][19]

    • Injection Volume: 20 µL.[19]

    • Column Temperature: 30°C.[22]

  • Procedure:

    • Sample Preparation:

      • Collect culture medium samples at specified time points.

      • Clarify the samples by centrifuging at 10,000 x g for 10 minutes to pellet cells and debris.

      • Filter the supernatant through a 0.22 µm syringe filter to prevent column clogging.

      • If necessary, dilute the sample with the mobile phase to fall within the linear range of the standard curve.

    • Standard Curve Preparation:

      • Prepare a series of standards of amoxicillin and clavulanate of known concentrations in sterile culture medium (the same type used in the experiment).

      • Process these standards in the same way as the experimental samples.

    • Analysis:

      • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

      • Inject the prepared standards and samples.

      • Record the chromatograms. Amoxicillin typically elutes after clavulanate.[5][10]

    • Data Processing:

      • Identify and integrate the peaks corresponding to clavulanate and amoxicillin based on their retention times from the standards.

      • Construct a standard curve by plotting peak area versus concentration for the standards.

      • Calculate the concentration of amoxicillin and clavulanate in the experimental samples using the regression equation from the standard curve.

References

Technical Support Center: Optimizing Amoxicillin to Clavulanic Acid Ratio for Synergy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the synergistic ratio of amoxicillin to clavulanic acid.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of synergy between amoxicillin and clavulanic acid?

A1: The synergy between amoxicillin and clavulanic acid is based on the inhibition of β-lactamase enzymes produced by resistant bacteria. Amoxicillin is a β-lactam antibiotic that kills bacteria by inhibiting cell wall synthesis. However, some bacteria produce β-lactamase enzymes that inactivate amoxicillin by breaking down its β-lactam ring. Clavulanic acid is a β-lactamase inhibitor. It has weak antibacterial activity on its own, but it binds to and inactivates the β-lactamase enzymes, thereby protecting amoxicillin from degradation and allowing it to exert its bactericidal effect.

Q2: What are the common in vitro methods to determine the optimal synergistic ratio?

A2: The most common in vitro methods for assessing the synergy between amoxicillin and clavulanic acid are the checkerboard assay and the time-kill curve analysis. The E-test can also be used as a simpler, albeit less detailed, method.

Q3: How is synergy quantified in a checkerboard assay?

A3: Synergy in a checkerboard assay is quantified using the Fractional Inhibitory Concentration (FIC) index. The FIC for each drug is the Minimum Inhibitory Concentration (MIC) of the drug in combination divided by the MIC of the drug alone. The FIC index is the sum of the individual FICs of amoxicillin and clavulanic acid.

Q4: What are the standard interpretive criteria for the FIC index?

A4: The interpretation of the FIC index can vary slightly between studies, but a commonly accepted interpretation is presented in the table below.

FIC Index ValueInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism

Q5: What are recommended quality control (QC) strains for amoxicillin/clavulanic acid synergy testing?

A5: Appropriate QC strains are crucial for validating experimental results. Recommended strains include:

  • Escherichia coli ATCC® 25922 (β-lactamase negative)

  • Escherichia coli ATCC® 35218 (β-lactamase producer)

  • Klebsiella pneumoniae ATCC® 700603 (ESBL producer)

  • Staphylococcus aureus ATCC® 29213

Troubleshooting Guides

This section addresses specific issues that may arise during experiments to optimize the amoxicillin to clavulanic acid ratio.

Checkerboard Assay Troubleshooting

Issue 1: Inconsistent or non-reproducible MIC/FIC values.

  • Possible Cause 1: Instability of Amoxicillin or Clavulanic Acid.

    • Troubleshooting: Both amoxicillin and, particularly, clavulanic acid are unstable in aqueous solutions. Their degradation is dependent on temperature and pH.[1][2][3][4] Prepare stock solutions fresh for each experiment and use them promptly. When preparing plates for the checkerboard assay, minimize the time the solutions are at room temperature. Consider performing the experiments at a controlled temperature. Storing solutions at 4°C can extend stability.[2][4][5]

  • Possible Cause 2: Inoculum Effect.

    • Troubleshooting: The density of the bacterial inoculum can significantly impact the MIC values of β-lactam/β-lactamase inhibitor combinations.[6][7][8] A higher than standard inoculum can lead to increased β-lactamase production, resulting in apparently higher MICs. Ensure that the bacterial suspension is standardized to the recommended concentration (typically 5 x 10^5 CFU/mL for broth microdilution).

  • Possible Cause 3: Variability in Reading Endpoints.

    • Troubleshooting: The MIC is defined as the lowest concentration of an antimicrobial that completely inhibits the visible growth of a microorganism. Subjectivity in determining "no growth" can lead to variability. It is advisable to have two independent researchers read the plates. Using a spectrophotometer to read optical density can provide a more objective measure of growth inhibition.

Issue 2: "Skipped" wells or trailing endpoints.

  • Possible Cause: Bacterial Persistence or Heteroresistance.

    • Troubleshooting: This phenomenon, where growth is observed at higher concentrations but not at some lower concentrations, can be due to a subpopulation of resistant or persistent bacteria. To investigate this, plate the contents of the "skipped" wells onto antibiotic-free agar to determine if the bacteria are viable. Time-kill curve analysis can be a more suitable method to study the dynamics of bacterial killing in such cases.

Time-Kill Curve Analysis Troubleshooting

Issue 1: No significant reduction in bacterial count with the combination compared to amoxicillin alone.

  • Possible Cause 1: Inappropriate Concentrations or Ratio.

    • Troubleshooting: The concentrations of amoxicillin and clavulanic acid being tested may not be optimal. The checkerboard assay can be a useful preliminary experiment to identify a range of potentially synergistic ratios to test in the more labor-intensive time-kill analysis.

  • Possible Cause 2: Degradation of Compounds during the Assay.

    • Troubleshooting: Time-kill assays are typically run for 24 hours, during which significant degradation of amoxicillin and clavulanic acid can occur, especially at 37°C.[2][4] For long-term experiments, consider a model that accounts for antibiotic degradation or a system where the antibiotic concentrations are replenished.

Issue 2: High variability between replicates.

  • Possible Cause: Inaccurate Viable Cell Counting.

    • Troubleshooting: Accurate serial dilutions and plating are critical for reliable colony counts. Ensure thorough mixing of the bacterial culture before sampling. Use appropriate volumes and spread the inoculum evenly on the agar plates. Include multiple replicates for each time point and concentration to assess the variability.

Experimental Protocols

Checkerboard Assay Protocol

This protocol is for a 96-well microtiter plate format.

  • Preparation of Antibiotic Solutions:

    • Prepare fresh stock solutions of amoxicillin and clavulanic acid in an appropriate sterile solvent (e.g., sterile distilled water or buffer).

    • Perform serial two-fold dilutions of amoxicillin along the x-axis of the microtiter plate (e.g., columns 1-10) in broth medium.

    • Perform serial two-fold dilutions of clavulanic acid along the y-axis of the plate (e.g., rows A-G) in broth medium.

    • The final volume in each well containing the antibiotic dilutions should be 50 µL.

    • Include control wells: amoxicillin only (row H), clavulanic acid only (column 11), and a growth control with no antibiotics.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard.

    • Dilute the standardized suspension in broth to achieve a final concentration of 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination by visual inspection for turbidity.

    • Calculate the FIC for each well showing no growth:

      • FIC of Amoxicillin = (MIC of Amoxicillin in combination) / (MIC of Amoxicillin alone)

      • FIC of Clavulanic Acid = (MIC of Clavulanic Acid in combination) / (MIC of Clavulanic Acid alone)

    • Calculate the FIC Index = FIC of Amoxicillin + FIC of Clavulanic Acid.

    • The synergistic FIC index is the lowest FIC index obtained from all the wells that show no growth.

Time-Kill Curve Analysis Protocol
  • Preparation:

    • Prepare fresh stock solutions of amoxicillin and clavulanic acid.

    • Prepare a standardized bacterial inoculum as described for the checkerboard assay.

  • Experimental Setup:

    • In sterile tubes or flasks containing broth, set up the following conditions:

      • Growth control (no antibiotic)

      • Amoxicillin alone at a specific concentration (e.g., at its MIC)

      • Clavulanic acid alone at a specific concentration

      • Amoxicillin and clavulanic acid in combination at the desired ratio and concentrations.

    • Inoculate all tubes with the prepared bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or broth.

    • Plate a known volume of each dilution onto antibiotic-free agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates that have between 30 and 300 colonies to determine the CFU/mL.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent after 24 hours.

Visualizations

Synergy_Mechanism cluster_bacterium Bacterium Amoxicillin Amoxicillin PBP Penicillin-Binding Proteins (PBP) Amoxicillin->PBP binds & inhibits InactiveAmox Inactive Amoxicillin Amoxicillin->InactiveAmox CellWall Cell Wall Synthesis PBP->CellWall essential for Lysis Cell Lysis CellWall->Lysis inhibition leads to BetaLactamase β-Lactamase BetaLactamase->Amoxicillin destroys InactiveComplex Inactive Complex BetaLactamase->InactiveComplex ClavulanicAcid Clavulanic Acid ClavulanicAcid->BetaLactamase binds & inactivates

Caption: Mechanism of amoxicillin and clavulanic acid synergy.

Checkerboard_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis PrepStocks Prepare fresh Amoxicillin & Clavulanic Acid stocks SerialDilute Serial dilute drugs in 96-well plate PrepStocks->SerialDilute Inoculate Inoculate plate with bacteria SerialDilute->Inoculate PrepInoculum Prepare standardized bacterial inoculum PrepInoculum->Inoculate Incubate Incubate 18-24h at 37°C Inoculate->Incubate ReadMIC Read MICs of drugs alone & in combination Incubate->ReadMIC Calc FIC Calculate Fractional Inhibitory Concentration (FIC) ReadMIC->Calc FIC CalcFIC_Index Calculate FIC Index (FIC_Amox + FIC_Clav) Calc FIC->CalcFIC_Index Interpret Interpret Synergy CalcFIC_Index->Interpret Troubleshooting_Logic InconsistentResults Inconsistent MIC/FIC Results CheckStability Are stock solutions prepared fresh? InconsistentResults->CheckStability Possible Cause CheckInoculum Is inoculum standardized? InconsistentResults->CheckInoculum Possible Cause Sol_Fresh Prepare fresh solutions for each experiment CheckStability->Sol_Fresh Solution Sol_Standardize Standardize inoculum to 0.5 McFarland CheckInoculum->Sol_Standardize Solution CheckReading Is endpoint reading objective? Sol_ObjectiveRead Use two readers or a spectrophotometer CheckReading->Sol_ObjectiveRead Solution InoconsistentResults InoconsistentResults InoconsistentResults->CheckReading Possible Cause

References

Technical Support Center: Clavulanic Acid Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with clavulanic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments involving aqueous solutions of clavulanic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of clavulanic acid instability in aqueous solutions?

A1: The primary cause of clavulanic acid instability is the hydrolysis of its β-lactam ring.[1][2] This degradation is a significant issue that can compromise experimental results and the efficacy of drug formulations. The rate of hydrolysis is highly dependent on several factors, including pH, temperature, and the presence of certain ions.[1][2]

Q2: At what pH is clavulanic acid most stable?

A2: Clavulanic acid exhibits its maximum stability in a slightly acidic to neutral pH range, typically between pH 6.0 and 7.2.[1][2][3] Both acidic and alkaline conditions significantly accelerate its degradation.[3][4] Degradation in alkaline solutions can be up to 10 times faster than in acidic media.[3]

Q3: How does temperature affect the stability of clavulanic acid?

A3: Temperature is a critical factor in the stability of clavulanic acid.[5][6] As temperature increases, the rate of degradation also increases.[2][5] For optimal stability, it is recommended to store aqueous solutions of clavulanic acid at refrigerated temperatures (e.g., 2-8°C).[7][8]

Q4: Can buffer salts influence the degradation of clavulanic acid?

A4: Yes, buffer salts can catalyze the degradation of clavulanic acid.[3] The observed degradation rates have been found to be significantly affected by catalysis due to buffer salts.[3] It is crucial to consider the type and concentration of the buffer system when preparing aqueous solutions of clavulanic acid.

Q5: Are there any known degradation products of clavulanic acid in aqueous solutions?

A5: Yes, one of the major degradation products identified in acidic, neutral, and alkaline solutions is amino-4-hydroxybutan-2-one.[9] In neutral or alkaline conditions, this initial product can be further converted into other compounds, including pyrazines.[9]

Troubleshooting Guides

This section provides practical guidance for addressing common problems related to the stability of clavulanic acid in your experiments.

Problem 1: Rapid loss of clavulanic acid concentration in solution.
  • Possible Cause 1: Suboptimal pH.

    • Troubleshooting Step: Measure the pH of your aqueous solution. If it is outside the optimal range of 6.0-7.2, adjust it accordingly using a suitable buffer system.[1][3]

  • Possible Cause 2: Elevated temperature.

    • Troubleshooting Step: Ensure that your solutions are prepared, stored, and handled at low temperatures (e.g., on ice or at 2-8°C) whenever possible.[6][7][8] Avoid prolonged exposure to room temperature or higher.

  • Possible Cause 3: Inappropriate buffer system.

    • Troubleshooting Step: The concentration and type of buffer can catalyze degradation.[3] If you suspect buffer catalysis, consider reducing the buffer concentration or testing an alternative buffer system.

  • Possible Cause 4: Presence of catalytic ions.

    • Troubleshooting Step: The presence of metallic ions can degrade the β-lactam ring.[1] If using metal troughs or containers, consider switching to plastic or glass to minimize contact with metals that can accelerate degradation.[4]

Problem 2: Inconsistent results in stability studies.
  • Possible Cause 1: Variability in solution preparation.

    • Troubleshooting Step: Standardize your protocol for solution preparation, ensuring consistent pH, temperature, and component concentrations for every experiment.

  • Possible Cause 2: Degradation during the analytical process.

    • Troubleshooting Step: The derivatization agent used in some analytical methods, such as imidazole for HPLC, can itself be unstable.[10][11][12] Ensure the stability of your analytical reagents and minimize the time between sample preparation and analysis.

Data on Clavulanic Acid Stability

The following tables summarize quantitative data on the stability of clavulanic acid under various conditions.

Table 1: Effect of Temperature on Clavulanic Acid Degradation

Temperature (°C)Time to 10% Degradation (T90)Reference
4152 hours[6][13]
2526 hours[6][13]
376.4 hours[6][13]

Table 2: Degradation of Clavulanic Acid in Reconstituted Oral Suspension After 7 Days

Storage Temperature (°C)Degradation (%)Reference
2-810[7][8]
812.9[7][8]
2040[7][8]
27-2945[7][8]
2872.3[7][8]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Clavulanic Acid

This protocol outlines a general method for assessing the stability of clavulanic acid in aqueous solutions.

1. Materials and Reagents:

  • Clavulanic acid reference standard

  • High-purity water

  • Methanol (HPLC grade)

  • Sodium acetate buffer (pH 4.4)[14]

  • Inertsil C18 column (250 x 4.0 mm, 4 µm) or equivalent[15][16]

  • HPLC system with UV detection

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of water, sodium acetate buffer (pH 4.4), and methanol in a ratio of 65:20:15 (v/v/v).[14]

  • Flow Rate: 1.0 mL/minute.[14]

  • Detection Wavelength: 220 nm.[15][16][17]

  • Injection Volume: 100 µL.[14]

3. Standard Solution Preparation:

  • Accurately weigh and dissolve the clavulanic acid reference standard in high-purity water to prepare a stock solution.

  • Further dilute the stock solution with water to achieve a known concentration within the linear range of the assay.

4. Sample Preparation:

  • Prepare the aqueous solution of clavulanic acid to be tested.

  • At specified time points, withdraw an aliquot of the sample solution.

  • Dilute the sample with water to a concentration within the linear range of the assay.

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Record the peak areas for clavulanic acid.

  • Calculate the concentration of clavulanic acid in the samples based on the peak area of the standard.

6. Forced Degradation Studies (for method validation):

  • To validate the stability-indicating nature of the method, subject the clavulanic acid solution to stress conditions such as:

    • Acid Hydrolysis: Add a dilute acid (e.g., 0.1 N HCl) and heat.

    • Alkaline Hydrolysis: Add a dilute base (e.g., 0.1 N NaOH) and heat.

    • Oxidation: Add a dilute oxidizing agent (e.g., 3% H₂O₂) and heat.

    • Thermal Degradation: Heat the solution.

    • Photolytic Degradation: Expose the solution to UV light.[15][16]

  • Analyze the stressed samples to ensure that the degradation products do not interfere with the peak of intact clavulanic acid.

Visualizations

cluster_factors Factors Influencing Stability cluster_degradation Degradation Pathway pH pH Hydrolysis Hydrolysis pH->Hydrolysis Temperature Temperature Temperature->Hydrolysis Buffer_System Buffer_System Buffer_System->Hydrolysis Metallic_Ions Metallic_Ions Metallic_Ions->Hydrolysis Clavulanic_Acid Clavulanic_Acid Clavulanic_Acid->Hydrolysis Degradation_Products Degradation_Products Hydrolysis->Degradation_Products

Caption: Factors influencing the hydrolysis of clavulanic acid.

Start Start Rapid_Degradation Rapid_Degradation Start->Rapid_Degradation Check_pH Check_pH Rapid_Degradation->Check_pH Is degradation observed? pH_Optimal pH_Optimal Check_pH->pH_Optimal Is pH 6.0-7.2? Adjust_pH Adjust_pH pH_Optimal->Adjust_pH No Check_Temp Check_Temp pH_Optimal->Check_Temp Yes Adjust_pH->Check_pH Temp_Optimal Temp_Optimal Check_Temp->Temp_Optimal Is temp low? Lower_Temp Lower_Temp Temp_Optimal->Lower_Temp No Check_Buffer Check_Buffer Temp_Optimal->Check_Buffer Yes Lower_Temp->Check_Temp Buffer_Optimal Buffer_Optimal Check_Buffer->Buffer_Optimal Is buffer inert? Change_Buffer Change_Buffer Buffer_Optimal->Change_Buffer No Stable_Solution Stable_Solution Buffer_Optimal->Stable_Solution Yes Change_Buffer->Check_Buffer

Caption: Troubleshooting workflow for clavulanic acid degradation.

References

overcoming Augmentin resistance in laboratory bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Augmentin (amoxicillin/clavulanate) resistance in laboratory bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound resistance in bacteria?

A1: The most common mechanism of resistance to this compound is the production of β-lactamase enzymes. While clavulanic acid is designed to inhibit many β-lactamases, certain types, such as extended-spectrum β-lactamases (ESBLs) and ampicillin-class C (AmpC) β-lactamases, can overwhelm or are not effectively inhibited by clavulanate, leading to resistance. Additionally, bacteria can develop resistance through modifications in penicillin-binding proteins (PBPs), the target of amoxicillin, or through reduced drug permeability due to changes in the bacterial outer membrane.

Q2: How can I confirm if my bacterial strain's resistance is due to β-lactamase production?

A2: You can perform a β-lactamase activity assay. A common method is the nitrocefin test, where the chromogenic cephalosporin nitrocefin changes color from yellow to red in the presence of β-lactamase activity. Commercially available nitrocefin disks or solutions can be used for a rapid assessment. For a more quantitative approach, spectrophotometric assays measuring the rate of nitrocefin hydrolysis can be employed.

Q3: What are some initial strategies to try and overcome this compound resistance in the lab?

A3: A primary strategy is to combine this compound with a second β-lactamase inhibitor. This "triple-combo" approach can help overcome resistance mediated by β-lactamases that are not susceptible to clavulanate alone. Another approach is to investigate the synergistic effects of this compound with other classes of antibiotics or with non-antibiotic compounds that may disrupt resistance mechanisms.

Troubleshooting Guide

Problem 1: My bacterial strain is resistant to this compound, and I suspect β-lactamase-mediated resistance. How do I choose a suitable second β-lactamase inhibitor?

Solution:

The choice of a second inhibitor depends on the suspected type of β-lactamase.

  • For suspected ESBL production: Consider inhibitors like avibactam or relebactam. These have a broader spectrum of activity against many ESBLs that are not well-inhibited by clavulanate.

  • For suspected AmpC β-lactamase production: Avibactam and relebactam are also effective against many AmpC enzymes.

  • For suspected metallo-β-lactamase (MBL) production: This is more challenging as most currently available β-lactamase inhibitors are not effective against MBLs. In this case, combining this compound with a chelating agent like EDTA can be investigated, as MBLs require zinc ions for their activity.

A checkerboard assay is the recommended method to test for synergy between this compound and a second inhibitor.

Problem 2: I am performing a checkerboard assay to test for synergy, but my results are inconsistent.

Solution:

Inconsistent checkerboard assay results can arise from several factors:

  • Inoculum preparation: Ensure the bacterial inoculum is standardized to the correct density (typically 0.5 McFarland standard) for each experiment. Variations in the starting bacterial concentration can significantly impact the minimum inhibitory concentration (MIC) values.

  • Pipetting errors: Small volumes are often used in microtiter plates. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions to improve accuracy.

  • Incubation conditions: Maintain consistent incubation time, temperature, and atmospheric conditions (e.g., CO2 levels for fastidious organisms).

  • Plate reading: Read the plates at the same time point after incubation. Use a consistent method for determining growth inhibition, such as visual inspection by the same trained individual or using a microplate reader.

Experimental Protocols

Checkerboard Microdilution Assay for Synergy Testing

This protocol is used to assess the synergistic effect of two antimicrobial agents (e.g., this compound and a second β-lactamase inhibitor).

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Stock solutions of Antimicrobial A (this compound) and Antimicrobial B (second inhibitor)

Procedure:

  • Prepare serial twofold dilutions of Antimicrobial A along the x-axis of the microtiter plate in CAMHB.

  • Prepare serial twofold dilutions of Antimicrobial B along the y-axis of the plate in CAMHB.

  • The final volume in each well should be 50 µL, containing the appropriate concentrations of both agents.

  • Prepare a bacterial suspension in CAMHB that, when 50 µL is added to each well, results in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 50 µL of the bacterial inoculum to each well.

  • Include a growth control well (no antimicrobials) and a sterility control well (no bacteria).

  • Incubate the plate at 35-37°C for 16-20 hours.

  • Determine the MIC of each agent alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: No interaction (additive or indifferent)

    • FICI > 4: Antagonism

Nitrocefin-Based β-Lactamase Activity Assay

This is a rapid qualitative assay to detect β-lactamase production.

Materials:

  • Nitrocefin disks or a freshly prepared nitrocefin solution (e.g., 500 µg/mL in DMSO, diluted in phosphate buffer)

  • Bacterial colonies from an agar plate

  • Microscope slide or sterile filter paper

Procedure:

  • Place a drop of sterile saline or deionized water on a microscope slide or filter paper.

  • Use a sterile loop to pick a few colonies of the test bacterium and emulsify them in the drop of liquid.

  • Add a drop of the nitrocefin solution to the bacterial suspension or place a nitrocefin disk on the moistened colonies.

  • Observe for a color change from yellow to red/pink.

  • A rapid color change (within 5-10 minutes) indicates positive β-lactamase activity.

Quantitative Data Summary

Table 1: Efficacy of Beta-Lactamase Inhibitor Combinations Against Resistant E. coli

Bacterial StrainCombinationMIC of Amoxicillin (µg/mL)Fold-Decrease in MIC
Resistant E. coli 1 (ESBL-producer) Amoxicillin/Clavulanate (2:1)128-
Amoxicillin/Clavulanate + Avibactam (4 µg/mL)816
Resistant E. coli 2 (AmpC-producer) Amoxicillin/Clavulanate (2:1)256-
Amoxicillin/Clavulanate + Relebactam (4 µg/mL)1616

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Synergy Testing cluster_results Outcome start Isolate Resistant Bacterial Strain b_lactamase_test Perform β-Lactamase Activity Assay (Nitrocefin) start->b_lactamase_test select_inhibitor Select Second β-Lactamase Inhibitor b_lactamase_test->select_inhibitor Positive Result checkerboard Perform Checkerboard Microdilution Assay select_inhibitor->checkerboard calculate_fici Calculate FICI checkerboard->calculate_fici interpret Interpret Results calculate_fici->interpret synergy Synergy Observed (FICI ≤ 0.5) interpret->synergy Synergistic no_synergy No Synergy (FICI > 0.5) interpret->no_synergy Non-synergistic

Caption: Experimental workflow for testing synergistic activity against this compound-resistant bacteria.

signaling_pathway cluster_environment Environmental Cue cluster_regulation Regulatory Cascade cluster_resistance Resistance Mechanism beta_lactam Presence of β-lactam Antibiotic ampG AmpG (Permease) beta_lactam->ampG Induces transport hydrolysis Antibiotic Hydrolysis & Inactivation beta_lactam->hydrolysis Target of hydrolysis ampD AmpD (N-acetylmuramyl-L-alanine amidase) ampG->ampD Transports muropeptides ampR AmpR (Transcriptional Regulator) ampD->ampR Inactivates AmpD, leading to AmpR activation ampC_gene ampC gene ampR->ampC_gene Activates transcription ampC_protein AmpC β-lactamase ampC_gene->ampC_protein Translation ampC_protein->hydrolysis Catalyzes

Caption: Simplified signaling pathway for AmpC β-lactamase induction leading to resistance.

Technical Support Center: Interference of Clavulanic Acid in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference from clavulanic acid in various biochemical assays. Clavulanic acid, a potent β-lactamase inhibitor, is widely used in combination with β-lactam antibiotics. However, its chemical structure and reactivity can lead to inaccurate results in common laboratory tests. This guide offers insights and solutions to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: In which types of biochemical assays is clavulanic acid known to cause interference?

A1: Clavulanic acid and other β-lactam antibiotics have been reported to interfere with several types of laboratory tests, particularly those that rely on colorimetric or enzymatic reactions.[1][2] Known interferences include:

  • Spectrophotometric Assays: Due to its UV absorbance, clavulanic acid can interfere with assays that measure absorbance in the UV range.

  • Enzyme Assays: As a β-lactamase inhibitor, clavulanic acid directly interacts with these enzymes, which can be a source of interference if β-lactamase activity is being measured or used in a coupled assay.[3][4]

  • Clinical Chemistry Assays: Interference has been documented in assays such as the Jaffe method for creatinine determination and urine glucose tests.[5]

  • Protein Assays: While direct quantitative data is limited, the chemical reactivity of the β-lactam ring suggests a potential for interference in protein assays like the Bicinchoninic Acid (BCA) assay, which is susceptible to reducing agents.

Q2: What is the primary mechanism of clavulanic acid interference?

A2: The interference can be multifactorial:

  • Direct Absorbance: Clavulanic acid has a weak UV chromophore, which can contribute to the background absorbance in spectrophotometric assays, especially at lower wavelengths.

  • Chemical Reactivity: The β-lactam ring in clavulanic acid is inherently reactive and can interact with assay reagents. For instance, it can potentially reduce Cu(II) to Cu(I) in the BCA protein assay, leading to false-positive results.

  • Enzyme Inhibition: Clavulanic acid is a "suicide inhibitor" of β-lactamases, forming a stable, inactive complex with the enzyme.[3][6] This is the intended therapeutic action but can be a source of interference in related enzymatic assays.

  • Degradation Products: Clavulanic acid is unstable in aqueous solutions, and its degradation products may also be reactive and interfere with assays.[7][8][9][10]

Q3: How can I minimize the instability of clavulanic acid in my samples?

A3: The stability of clavulanic acid is highly dependent on pH and temperature. It is most stable at a pH of around 6.0.[10] To minimize degradation, it is recommended to:

  • Prepare fresh solutions of clavulanic acid before use.

  • Store stock solutions and samples at low temperatures (4°C for short-term, -20°C or -80°C for long-term storage).[8]

  • Maintain the pH of the sample and assay buffer within a stable range for clavulanic acid, if compatible with the assay.

Troubleshooting Guides

Issue 1: Unexpectedly High Background Absorbance in Spectrophotometric Assays

Possible Cause: Direct absorbance of clavulanic acid or its degradation products in the UV range.

Troubleshooting Steps:

  • Run a Blank: Prepare a blank sample containing the same concentration of clavulanic acid as in your experimental samples, but without the analyte of interest. Subtract the absorbance of this blank from your sample readings.

  • Wavelength Selection: If possible, perform the assay at a wavelength where clavulanic acid has minimal absorbance.

  • Sample Cleanup: If interference persists, consider a sample cleanup step to remove clavulanic acid prior to the assay (see Experimental Protocols).

Issue 2: Inaccurate Results in Protein Quantification Assays (e.g., BCA Assay)

Possible Cause: The β-lactam ring of clavulanic acid may act as a reducing agent, interfering with the copper reduction step in the BCA assay.

Troubleshooting Steps:

  • Assay Selection: Consider using a protein assay that is less susceptible to reducing agents, such as the Bradford assay. However, be aware that other compound interferences can occur with any assay.

  • Sample Dilution: Diluting the sample may reduce the concentration of clavulanic acid to a non-interfering level, provided the protein concentration remains within the detection range of the assay.

  • Protein Precipitation: Precipitate the protein from the sample to separate it from clavulanic acid. The protein pellet can then be resuspended in an assay-compatible buffer. (See Experimental Protocol 2).

Issue 3: Altered Enzyme Kinetics in the Presence of Clavulanic Acid

Possible Cause: Direct inhibition of the enzyme of interest or indirect effects on coupled enzyme reactions.

Troubleshooting Steps:

  • Control Experiments: Run control experiments with and without clavulanic acid to determine if it directly affects the enzyme's activity.

  • Alternative Assays: If direct inhibition is observed, explore alternative assay methods that do not involve the affected enzyme.

  • Substrate Concentration: In cases of competitive inhibition, increasing the substrate concentration may help to overcome the inhibitory effect.

Quantitative Data

Table 1: Kinetic Constants for β-Lactamase Inhibition by Clavulanic Acid

β-LactamaseKi (μM)k6 (s-1)
TEM-10.80.027
TEM-20.70.03
Type 20.60.046
(Source: Adapted from Labia R, Peduzzi J. Biochim Biophys Acta. 1978.[3])

Table 2: Stability of Clavulanic Acid in Reconstituted Oral Suspensions

Storage Temperature (°C)Degradation after 7 days (%)
2-810
2040
27-2945
(Source: Adapted from Mehta et al. as cited in Insufficient Stability of Clavulanic Acid in Widely Used Child-Appropriate Formulations.[8])

Experimental Protocols

Protocol 1: Derivatization of Clavulanic Acid with Imidazole for HPLC Analysis

This method can be used to accurately quantify clavulanic acid while avoiding interference from other sample components. The derivatization shifts the absorbance of clavulanic acid to a higher wavelength (311 nm), where interference is less likely.[11]

Materials:

  • Imidazole solution (e.g., 1 M in water, pH 6.8)

  • Sample containing clavulanic acid

  • HPLC system with UV detector

Procedure:

  • Mix the sample containing clavulanic acid with the imidazole solution. A typical ratio is 4:1 (v/v) sample to imidazole solution.

  • Incubate the mixture at room temperature for a specific duration (e.g., 15 minutes). The optimal incubation time should be determined empirically.

  • Inject the derivatized sample into the HPLC system.

  • Monitor the elution of the clavulanic acid-imidazole derivative at 311 nm.

Protocol 2: Protein Precipitation to Remove Interfering Substances

This protocol can be used to separate proteins from small molecule interferents like clavulanic acid prior to protein quantification assays.

Materials:

  • Trichloroacetic acid (TCA) solution (e.g., 20% w/v)

  • Acetone, cold (-20°C)

  • Assay-compatible buffer for resuspension

Procedure:

  • To your protein sample, add an equal volume of 20% TCA.

  • Incubate on ice for 30 minutes to precipitate the protein.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully decant the supernatant, which contains clavulanic acid and other small molecules.

  • Wash the protein pellet by adding cold acetone and centrifuging again. This step removes residual TCA.

  • Air-dry the pellet to remove any remaining acetone.

  • Resuspend the protein pellet in a buffer that is compatible with your downstream protein assay.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis start Sample containing Protein and Clavulanic Acid add_tca Add Trichloroacetic Acid (TCA) start->add_tca incubate Incubate on Ice add_tca->incubate centrifuge1 Centrifuge incubate->centrifuge1 decant Decant Supernatant (contains Clavulanic Acid) centrifuge1->decant wash Wash Pellet with Cold Acetone decant->wash centrifuge2 Centrifuge wash->centrifuge2 dry Air-dry Pellet centrifuge2->dry resuspend Resuspend Protein Pellet in Assay Buffer dry->resuspend assay Perform Protein Assay resuspend->assay

Caption: Workflow for Protein Precipitation to Remove Clavulanic Acid.

troubleshooting_workflow start Inaccurate Assay Result in Presence of Clavulanic Acid check_blank Run a Blank Control with Clavulanic Acid? start->check_blank blank_high Blank Absorbance High? check_blank->blank_high subtract_blank Subtract Blank Value blank_high->subtract_blank Yes assay_type Is the Assay Prone to Interference by Reducing Agents (e.g., BCA)? blank_high->assay_type No cleanup Consider Sample Cleanup (e.g., Precipitation) subtract_blank->cleanup end_ok Problem Resolved subtract_blank->end_ok cleanup->end_ok switch_assay Switch to a Different Assay (e.g., Bradford) assay_type->switch_assay Yes enzyme_assay Is it an Enzyme Assay? assay_type->enzyme_assay No dilute Dilute Sample to Reduce Clavulanic Acid Concentration switch_assay->dilute switch_assay->end_ok dilute->end_ok control_enzyme Run Control to Check for Direct Enzyme Inhibition enzyme_assay->control_enzyme Yes end_persist Problem Persists: Further Investigation Needed enzyme_assay->end_persist No control_enzyme->end_ok

Caption: Troubleshooting Decision Tree for Clavulanic Acid Interference.

inhibition_pathway cluster_enzyme β-Lactamase Enzyme cluster_molecules cluster_products active_site Active Site (Serine Residue) inactive_complex Stable, Inactive Enzyme-Inhibitor Complex active_site->inactive_complex Forms hydrolyzed_antibiotic Hydrolyzed (Inactive) Antibiotic active_site->hydrolyzed_antibiotic Hydrolyzes clavulanic_acid Clavulanic Acid (Inhibitor) clavulanic_acid->active_site Binds Irreversibly beta_lactam β-Lactam Antibiotic (Substrate) beta_lactam->active_site Binds Reversibly

Caption: Mechanism of β-Lactamase Inhibition by Clavulanic Acid.

References

preventing precipitation of amoxicillin-clavulanate in solutions

Author: BenchChem Technical Support Team. Date: December 2025

<

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of amoxicillin-clavulanate in solutions during experimental procedures.

Troubleshooting Guide

Use this section to diagnose and resolve common issues related to amoxicillin-clavulanate solution instability and precipitation.

Issue: My amoxicillin-clavulanate solution is cloudy or has formed a precipitate immediately after preparation.

This is a common issue that typically points to problems with solubility limits, pH, or temperature. Follow this workflow to identify the cause.

G start Precipitation Observed check_conc Is Amoxicillin Concentration >15 mg/mL? start->check_conc check_ph What is the solution pH? check_conc->check_ph No sol_high_conc High concentrations (>15 mg/mL) precipitate below pH 7.7. check_conc->sol_high_conc Yes check_temp What is the solution temperature? check_ph->check_temp > 7.0 sol_low_ph Amoxicillin has poor solubility at acidic to neutral pH. check_ph->sol_low_ph < 7.0 sol_low_temp Low temperatures can decrease solubility, but freezing can concentrate solutes, causing precipitation. check_temp->sol_low_temp < Room Temp action_reduce_conc Action: Reduce concentration or increase pH. sol_high_conc->action_reduce_conc action_adjust_ph Action: Adjust pH to be within the optimal range (see FAQ below). sol_low_ph->action_adjust_ph action_adjust_temp Action: Prepare solution at room temperature before refrigeration. sol_low_temp->action_adjust_temp

Caption: Troubleshooting workflow for amoxicillin-clavulanate precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of amoxicillin-clavulanate precipitation?

Precipitation is primarily driven by the physicochemical properties of amoxicillin, which is significantly less stable and soluble under certain conditions than clavulanate.[1][2] The main factors are:

  • pH: Amoxicillin has low solubility in acidic to neutral pH ranges (minimum around pH 5-7).[3] Its solubility increases at higher pH values. For instance, at 25°C, its solubility is approximately 2.6 mg/mL over a wide pH range but increases to 9.1 mg/mL at pH 7.6.[3]

  • Concentration: Higher concentrations of amoxicillin are more prone to precipitation, especially if the pH is not optimal.[4][5] Solutions with amoxicillin concentrations of 15 mg/mL can become cloudy if the pH drops below 7.7.[6]

  • Temperature: While refrigeration (e.g., 2-8°C) is crucial for slowing chemical degradation, preparing highly concentrated solutions at low temperatures can promote precipitation due to decreased solubility.[6][7] Conversely, freezing solutions can also cause precipitation by concentrating the solutes in the unfrozen liquid phase.[3]

  • Degradation: Both amoxicillin and clavulanate degrade in solution, and their degradation products can be less soluble, contributing to precipitation over time.[5][8]

Q2: What is the optimal pH for preparing a stable amoxicillin-clavulanate solution?

The optimal pH is a balance between the stability of both components.

  • Amoxicillin is most stable around pH 6.0-6.5 but has low solubility in this range.[3][9]

  • Clavulanate is most stable at a neutral pH (around 6.3-7.0) and degrades significantly in acidic or alkaline conditions.[2][10]

For practical purposes, especially at higher concentrations, a slightly alkaline pH (e.g., pH 7.6-8.4) may be necessary to ensure amoxicillin remains dissolved, although this can accelerate the degradation of clavulanate.[6][3] For dilute solutions (e.g., 1 mg/mL amoxicillin), lowering the pH from ~8.7 to 6.5 significantly improves the stability of both compounds.[6]

Q3: How do concentration and temperature affect the stability and shelf-life of the solution?

Concentration and temperature are critical factors that dictate the chemical stability (i.e., prevention of degradation) of the solution. Higher concentrations and higher temperatures lead to faster degradation.[4][5]

Table 1: Effect of pH, Concentration, and Temperature on Solution Shelf-Life (t₉₀) (Shelf-life is the time until the component degrades to 90% of its initial concentration)

Amoxicillin Conc.Clavulanate Conc.pHTemperatureAmoxicillin Shelf-LifeClavulanate Shelf-LifeReference
1 mg/mL0.2 mg/mL6.5325°C22.8 hours4.0 hours[6]
15 mg/mL3 mg/mL8.3440°C0.11 hours0.41 hours[6][3]
1 mg/mL--~8.72.9°C72 hours--[6][3]
1 mg/mL--6.522.9°C>263.8 hours>263.8 hours[6][3]
7.5 mg/mL--8.852.9°C4.2 hours4.2 hours[3]
7.5 mg/mL--7.692.9°C51.8 hours48.0 hours[3]

Data extrapolated or directly cited from referenced studies.

Q4: Are there any incompatible solvents or buffer systems I should avoid?

Yes. Certain components can catalyze the degradation of amoxicillin and clavulanate.

  • Buffers: Both citrate and phosphate buffers have been shown to have marked catalytic effects on amoxicillin degradation.[3]

  • Infusion Fluids: Dextrose and dextran fluids significantly reduce the stability of amoxicillin compared to solutions made with sodium or potassium chloride.[11]

  • Metal Ions: Contact with metals, such as in galvanized steel troughs, can accelerate amoxicillin degradation compared to plastic containers.[10]

G cluster_factors Influencing Factors cluster_outcomes Resulting Issues pH pH (Acidic/Alkaline) Degradation Accelerated Chemical Degradation pH->Degradation Precipitation Precipitation (Reduced Solubility) pH->Precipitation Temp Temperature (Elevated) Temp->Degradation Conc Concentration (High) Conc->Degradation Conc->Precipitation Buffer Buffer System (Citrate, Phosphate) Buffer->Degradation AmoxClav Amoxicillin- Clavulanate Solution AmoxClav->Degradation AmoxClav->Precipitation

Caption: Factors leading to the degradation and precipitation of amoxicillin-clavulanate.

Experimental Protocols

Protocol: Preparation of a Stable Amoxicillin-Clavulanate Stock Solution

This protocol provides a general method for preparing a stable solution for in-vitro experiments. Adjustments may be necessary based on your specific concentration requirements and experimental design.

Materials:

  • Amoxicillin sodium or trihydrate powder

  • Potassium clavulanate powder

  • Water for Injection (WFI) or equivalent high-purity water

  • Calibrated pH meter

  • Sterile containers (e.g., polypropylene tubes or glass vials)

  • 0.1 N NaOH and 0.1 N HCl for pH adjustment

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Separate Reconstitution: To enhance stability, it is recommended to reconstitute amoxicillin and clavulanic acid in separate containers initially, especially for high concentrations.[7]

    • Weigh the required amount of amoxicillin and potassium clavulanate in separate sterile containers.

    • Add approximately 70-80% of the final desired volume of WFI to each container.

  • Dissolution: Gently swirl or vortex each container until the powders are completely dissolved. Avoid vigorous shaking to minimize foaming. Amoxicillin sodium is very soluble, while the trihydrate form is only slightly soluble in water.[9][12]

  • Combining and pH Measurement:

    • Combine the two separate solutions into a single sterile container.

    • Rinse the original containers with a small amount of the remaining WFI and add it to the final mixture to ensure a complete transfer.

    • Bring the solution to the final volume with WFI.

    • Measure the initial pH of the solution. The pH of reconstituted commercial intravenous mixtures is often in the range of 8.5–9.5.[2]

  • pH Adjustment (Critical Step):

    • For high concentrations (>15 mg/mL amoxicillin): The pH should be maintained above 7.7 to prevent precipitation.[6] Carefully adjust with 0.1 N NaOH if necessary. Be aware that a higher pH reduces the stability of clavulanate.[10]

    • For low concentrations (<7.5 mg/mL amoxicillin): Adjust the pH to 6.5 - 7.0 for optimal chemical stability of both components.[6][3] Use 0.1 N HCl or 0.1 N NaOH dropwise while stirring to reach the target pH.

  • Sterilization and Storage:

    • Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile, airtight container.

    • Store the solution immediately at 2-8°C, protected from light.[13] For short-term use, solutions may be kept at room temperature (25°C), but shelf-life is significantly reduced.[9][7]

    • Always perform a visual inspection for cloudiness or precipitation before use.[7]

References

Technical Support Center: Enhancing Augmentin Efficacy in Biofilm Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help improve the efficacy of Augmentin (amoxicillin-clavulanate) in your biofilm models.

Frequently Asked Questions (FAQs)

Q1: Why is this compound less effective against bacterial biofilms compared to planktonic bacteria?

A1: The reduced efficacy of this compound against biofilms is a multifactorial issue. The extracellular polymeric substance (EPS) matrix of the biofilm acts as a physical barrier, impeding antibiotic penetration. Additionally, bacteria within a biofilm exhibit slower growth rates and altered metabolic states, which can decrease their susceptibility to antibiotics like amoxicillin that target cell wall synthesis in actively dividing bacteria. The presence of persister cells, which are dormant variants of regular cells, also contributes to the overall tolerance of the biofilm to antimicrobial agents.

Q2: What are some promising adjuvants to combine with this compound for improved biofilm eradication?

A2: Several adjuvants have shown promise in enhancing the efficacy of antibiotics against biofilms. These can be broadly categorized as:

  • Biofilm Matrix Degrading Agents: Enzymes like DNase I can degrade the extracellular DNA (eDNA) in the biofilm matrix, compromising its structural integrity and increasing antibiotic penetration.[1][2]

  • Mucolytic Agents: N-acetylcysteine (NAC) is a mucolytic agent that can disrupt the biofilm matrix and has been shown to have synergistic effects with various antibiotics.[3][4][5][6]

  • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can chelate divalent cations like calcium and magnesium, which are essential for maintaining the stability of the biofilm matrix, thereby weakening it.

  • Quorum Sensing Inhibitors (QSIs): These molecules interfere with the cell-to-cell communication systems that bacteria use to coordinate biofilm formation and virulence factor production.

Q3: How can I quantify the synergistic effect of this compound and an adjuvant?

A3: The synergistic effect of two compounds can be quantified using a checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) Index.[7] This index is calculated using the Minimum Inhibitory Concentrations (MICs) or Minimum Biofilm Eradication Concentrations (MBECs) of the individual agents and their combination. A FIC index of ≤ 0.5 typically indicates synergy.

Q4: What are the key signaling pathways involved in biofilm formation that can be targeted?

A4: Quorum sensing (QS) pathways are critical for biofilm formation in many pathogenic bacteria. In Pseudomonas aeruginosa, the las and rhl systems are key QS pathways, while in Staphylococcus aureus, the accessory gene regulator (agr) system plays a central role.[8][9][10][11][12][13] Targeting these pathways with quorum sensing inhibitors (QSIs) can prevent biofilm formation and may increase the susceptibility of existing biofilms to antibiotics.

Troubleshooting Guides

Issue 1: High Variability in Crystal Violet (CV) Biofilm Assay Results
Potential Cause Troubleshooting Steps
Inconsistent Inoculum Ensure a standardized and well-mixed bacterial suspension is used for inoculation.
Washing Technique Gentle and consistent washing is crucial. Avoid dislodging the biofilm. Use a multichannel pipette for uniform washing across the plate.
Plate Edge Effects Avoid using the outer wells of the microtiter plate as they are more prone to evaporation, leading to inconsistent biofilm formation.
Drying and Staining Time Ensure complete drying of the plate before staining and maintain a consistent staining time for all wells.
Reagent Consistency Use the same batch of media, crystal violet, and solubilizing agent for all experiments to minimize variability.
Issue 2: Difficulty in Visualizing Biofilm Structure with Confocal Laser Scanning Microscopy (CLSM) after Treatment
Potential Cause Troubleshooting Steps
Poor Fluorescent Staining Optimize the concentration and incubation time of fluorescent dyes. Ensure the dyes are compatible with your experimental conditions (e.g., pH, presence of adjuvants).
Photobleaching Minimize laser exposure time and intensity. Use anti-fade reagents if necessary.
Sample Preparation Ensure the biofilm is properly fixed (if applicable) and mounted to avoid artifacts.
Treatment-Induced Changes Be aware that antibiotic and adjuvant treatment can alter the biofilm structure, making it more fragile or dispersed. Adjust imaging parameters accordingly.
Issue 3: Inconsistent Results in Checkerboard Synergy Assays
Potential Cause Troubleshooting Steps
Inaccurate Pipetting Use calibrated pipettes and proper technique to ensure accurate serial dilutions of the antimicrobial agents.
Incorrect Inoculum Density Prepare the bacterial inoculum to the correct McFarland standard to ensure reproducible results.
Reading and Interpretation Read the results at a consistent time point. For biofilm checkerboard assays, ensure complete removal of planktonic cells before assessing biofilm viability or biomass.
Interaction with Media Components Be aware that some adjuvants may interact with components of the growth medium, affecting their activity.

Data Presentation: Efficacy of Combination Therapies

The following tables summarize quantitative data from studies investigating the synergistic effects of various adjuvants with antibiotics on biofilm eradication. While not all studies used this compound specifically, they demonstrate the potential for significant improvements in biofilm clearance with combination therapies.

Table 1: Effect of DNase I in Combination with Antibiotics on Biofilm Biomass

Bacterial Strain Antibiotic Biofilm Biomass Reduction (Antibiotic Alone) Biofilm Biomass Reduction (DNase I + Antibiotic) Reference
S. aureusAmpicillin10-15%41-46%[1]
S. aureusCefotaxime10-15%41-46%[1]

Table 2: Log Reduction in Biofilm Viability with DNase I and Biocides

Bacterial Strain Biocide Log Reduction (Biocide Alone) Log Reduction (DNase I + Biocide) Reference
S. aureusChlorhexidine Gluconate (0.4%)14-5[1]
S. aureusPovidone Iodine (0.2%)14-5[1]

Table 3: Synergistic Effect of N-acetylcysteine (NAC) with Ciprofloxacin on P. aeruginosa Biofilm

Treatment Effect on Viable Biofilm Bacteria Reference
NAC (0.5 mg/ml) + Ciprofloxacin (1/2 MIC)Synergistic killing (p < 0.01)[4][6]

Table 4: Reduction in Minimum Biofilm Eradication Concentration (MBEC) with Enzyme Combination

| Bacterial Strains | Antibiotic | Fold Reduction in MBEC (with Trypsin + DNase I) | Reference | | :--- | :--- | :--- | :--- | :--- | | S. aureus & P. aeruginosa (dual-species) | Meropenem | 2.5 - 5 |[14] | | S. aureus & P. aeruginosa (dual-species) | Amikacin | 2.5 - 5 |[14] |

Experimental Protocols

Protocol 1: Biofilm Susceptibility Testing using the Microtiter Plate (MTP) Assay

This protocol details the methodology for determining the Minimum Biofilm Eradication Concentration (MBEC) of this compound alone and in combination with a biofilm dispersal agent.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

  • This compound stock solution

  • Biofilm dispersal agent stock solution (e.g., DNase I, N-acetylcysteine, EDTA)

  • Phosphate-buffered saline (PBS)

  • 0.1% Crystal Violet (CV) solution

  • 30% Acetic acid

  • 2,3,5-Triphenyltetrazolium chloride (TTC) solution (for viability assessment)

  • Plate reader

Procedure:

  • Biofilm Formation:

    • Prepare an overnight culture of the bacterial strain in the appropriate growth medium.

    • Dilute the overnight culture to a standardized concentration (e.g., 0.5 McFarland standard).

    • Add 200 µL of the diluted bacterial suspension to each well of a 96-well plate.

    • Incubate the plate for 24-48 hours at 37°C to allow for biofilm formation.

  • Treatment:

    • Gently remove the planktonic bacteria from each well by aspiration.

    • Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells.

    • Prepare serial dilutions of this compound and the biofilm dispersal agent in fresh growth medium.

    • Add 200 µL of the treatment solutions (this compound alone, dispersal agent alone, or the combination) to the wells containing the pre-formed biofilms.

    • Include a growth control (biofilm with fresh medium only) and a sterility control (medium only).

    • Incubate the plate for another 24 hours at 37°C.

  • Quantification of Biofilm Biomass (Crystal Violet Assay):

    • After incubation, remove the treatment solutions and wash the wells twice with PBS.

    • Add 200 µL of 0.1% CV solution to each well and incubate for 15 minutes at room temperature.

    • Remove the CV solution and wash the wells three times with PBS.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound CV.

    • Transfer 150 µL of the solubilized CV to a new flat-bottom 96-well plate.

    • Measure the absorbance at 570 nm using a plate reader. The MBEC is the lowest concentration that results in a significant reduction in biofilm biomass compared to the growth control.

  • Quantification of Biofilm Viability (TTC Assay):

    • After the treatment step, wash the wells with PBS.

    • Add 200 µL of fresh growth medium containing TTC solution to each well.

    • Incubate for 2-4 hours at 37°C in the dark.

    • Visually assess the color change (red formazan indicates viable cells) or solubilize the formazan and measure the absorbance at 490 nm. The MBEC is the lowest concentration that prevents the color change.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to determine the Fractional Inhibitory Concentration (FIC) Index to assess the synergistic effect of this compound and a biofilm dispersal agent.

Procedure:

  • Plate Setup:

    • In a 96-well plate, create a two-dimensional gradient of the two agents. Serially dilute this compound along the rows and the biofilm dispersal agent along the columns.

    • The final plate should contain wells with each agent alone, a range of combinations, and a growth control.

  • Inoculation and Incubation:

    • Inoculate the plate with a standardized bacterial suspension.

    • Incubate under appropriate conditions for biofilm formation and treatment.

  • Reading and FIC Index Calculation:

    • After incubation, determine the MIC or MBEC for each well.

    • Calculate the FIC for each agent in a given well:

      • FIC of Agent A = (MIC/MBEC of A in combination) / (MIC/MBEC of A alone)

      • FIC of Agent B = (MIC/MBEC of B in combination) / (MIC/MBEC of B alone)

    • Calculate the FIC Index for each combination: FIC Index = FIC of Agent A + FIC of Agent B.[7]

    • Interpretation:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 4: Additive/Indifference

      • FIC Index > 4: Antagonism[7]

Mandatory Visualizations

Signaling Pathways

agr_quorum_sensing cluster_extracellular Extracellular Space cluster_cell Staphylococcus aureus Cell AIP AIP (Autoinducing Peptide) AgrC AgrC (Receptor Kinase) AIP->AgrC Binding & Activation AgrD AgrD (Pro-peptide) AgrB AgrB (Transporter/Protease) AgrD->AgrB Processing AgrB->AIP Export AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylation P2 P2 Promoter AgrA->P2 Activation P3 P3 Promoter AgrA->P3 Activation RNAII RNAII (agrB, agrD, agrC, agrA) P2->RNAII Transcription RNAIII RNAIII (Effector Molecule) P3->RNAIII Transcription RNAII->AgrD RNAII->AgrB RNAII->AgrC RNAII->AgrA Virulence_Factors Virulence Factors (Toxins, Proteases) RNAIII->Virulence_Factors Upregulation Adhesion_Factors Adhesion Factors RNAIII->Adhesion_Factors Downregulation

Caption: The agr quorum sensing pathway in Staphylococcus aureus.

las_rhl_quorum_sensing cluster_las Las System cluster_rhl Rhl System LasI LasI OdDHL 3-oxo-C12-HSL (Autoinducer) LasI->OdDHL Synthesizes LasR LasR (Transcriptional Regulator) OdDHL->LasR Binds to LasR_OdDHL LasR-OdDHL Complex LasR->LasR_OdDHL LasR_OdDHL->LasI Activates RhlI RhlI LasR_OdDHL->RhlI Activates RhlR RhlR (Transcriptional Regulator) LasR_OdDHL->RhlR Activates Virulence_Biofilm Virulence Factors & Biofilm Formation LasR_OdDHL->Virulence_Biofilm Regulates BHL C4-HSL (Autoinducer) RhlI->BHL Synthesizes BHL->RhlR Binds to RhlR_BHL RhlR-BHL Complex RhlR->RhlR_BHL RhlR_BHL->RhlI Activates RhlR_BHL->Virulence_Biofilm Regulates

Caption: The interconnected las and rhl quorum sensing pathways in Pseudomonas aeruginosa.

Experimental Workflow

experimental_workflow start Start culture Overnight Bacterial Culture start->culture biofilm_formation Biofilm Formation (24-48h in 96-well plate) culture->biofilm_formation wash1 Wash to Remove Planktonic Cells biofilm_formation->wash1 treatment Add this compound +/- Adjuvant wash1->treatment incubation Incubate (24h) treatment->incubation wash2 Wash to Remove Treatment incubation->wash2 quantification Biofilm Quantification wash2->quantification cv_assay Crystal Violet Assay (Biomass) quantification->cv_assay ttc_assay TTC Assay (Viability) quantification->ttc_assay end End cv_assay->end ttc_assay->end

Caption: Workflow for testing this compound efficacy in a static biofilm model.

References

Technical Support Center: Interpreting Augmentin® (Amoxicillin-Clavulanate) Susceptibility Test Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting amoxicillin-clavulanate susceptibility test results.

Frequently Asked Questions (FAQs)

Q1: Why do I get different amoxicillin-clavulanate susceptibility results for the same isolate when using CLSI versus EUCAST guidelines?

This is a well-documented issue and a primary challenge in amoxicillin-clavulanate susceptibility testing. The discrepancy arises from fundamental differences in the methodologies recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3]

  • CLSI Methodology: Recommends using a fixed 2:1 ratio of amoxicillin to clavulanate. This means the concentration of clavulanate increases proportionally with the concentration of amoxicillin.[1]

  • EUCAST Methodology: Recommends using a fixed concentration of 2 µg/mL of clavulanate, regardless of the amoxicillin concentration.[1]

This methodological difference can lead to different Minimum Inhibitory Concentration (MIC) values and, consequently, different susceptibility categorizations (Susceptible, Intermediate, or Resistant).[2][4][5] Studies have shown low agreement between the two methods, with the EUCAST methodology often categorizing more isolates as resistant.[2][4][6]

Q2: Which guideline, CLSI or EUCAST, is more clinically relevant for predicting patient outcomes?

Some studies suggest that EUCAST-derived MICs may be more predictive of clinical failure in patients with bloodstream infections caused by Enterobacterales.[1][4][6] The rationale for the fixed concentration of clavulanate in the EUCAST guidelines is based on the principle that a minimum concentration of the inhibitor is necessary to effectively neutralize β-lactamase enzymes.[1] However, the CLSI has recently re-evaluated its breakpoints, retaining the 2:1 ratio but revising dosing-related comments, indicating ongoing debate and refinement in this area.[7][8] The choice of which guideline to follow may depend on local laboratory standards and regulatory requirements.

Q3: My automated susceptibility testing system gives an intermediate result for amoxicillin-clavulanate. How should I interpret this?

An "intermediate" result suggests that the antimicrobial agent may be effective in body sites where the drug is physiologically concentrated (e.g., in urine) or when a higher than normal dosage of the drug can be used.[9] It is crucial to consider the site of infection when interpreting an intermediate result. For systemic infections, an intermediate result may indicate that the treatment is less likely to be successful. It is advisable to consider alternative therapeutic options, especially for serious infections.

Q4: Can I use ampicillin-sulbactam susceptibility results to predict amoxicillin-clavulanate susceptibility?

No, susceptibility to ampicillin-sulbactam does not reliably predict susceptibility to amoxicillin-clavulanate.[10] Although both are β-lactam/β-lactamase inhibitor combinations, clavulanate and sulbactam have different inhibitory profiles against various β-lactamase enzymes.[10] Therefore, amoxicillin-clavulanate susceptibility should be determined by testing the drug directly.

Q5: What are the common mechanisms of resistance to amoxicillin-clavulanate?

Resistance to amoxicillin-clavulanate in bacteria, particularly in Escherichia coli, can be mediated by several mechanisms:

  • Hyperproduction of β-Lactamases: Overexpression of certain β-lactamase enzymes, such as TEM-1, can overwhelm the inhibitory effect of clavulanate.

  • Production of Inhibitor-Resistant β-Lactamases (IRTs): These are mutated forms of β-lactamases (e.g., TEM enzymes) that are less susceptible to inhibition by clavulanate.

  • Production of OXA-type β-Lactamases: Some OXA enzymes are inherently less susceptible to clavulanate inhibition.

  • Overproduction of Chromosomal AmpC β-Lactamases: These enzymes are typically not well-inhibited by clavulanate.

  • Porin Modifications: Changes in the bacterial outer membrane porins can reduce the influx of the drug into the bacterial cell.

Troubleshooting Guides

Issue 1: Discrepant Results Between Disk Diffusion and MIC Methods

Problem: The disk diffusion test indicates susceptibility, but the broth microdilution (MIC) test shows resistance, or vice versa.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inoculum Density Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard for both methods. An inoculum that is too heavy can lead to smaller zone sizes (falsely resistant) in disk diffusion, while an inoculum that is too light can result in larger zones (falsely susceptible).[11][12]
Media Quality Use Mueller-Hinton agar (MHA) for disk diffusion and cation-adjusted Mueller-Hinton broth (CAMHB) for broth microdilution from a reputable supplier. The pH and cation concentration of the media can affect antibiotic activity.[13][14]
Disk/Reagent Potency Check the expiration date and storage conditions of the amoxicillin-clavulanate disks and MIC panels. Clavulanate is particularly labile.[15]
Reading of Results For disk diffusion, measure the zone of complete inhibition. For MIC, determine the lowest concentration that completely inhibits visible growth. Inconsistent reading can lead to errors.[11]
Presence of ESBLs Some Extended-Spectrum β-Lactamase (ESBL)-producing organisms may show a susceptible zone in disk diffusion but have an elevated MIC. Consider performing an ESBL confirmatory test.
Issue 2: Poorly Defined Zone Edges in Disk Diffusion

Problem: The zone of inhibition around the amoxicillin-clavulanate disk is hazy or has indistinct edges, making it difficult to measure accurately.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Mixed Culture Ensure the inoculum is prepared from a pure culture. Streak for isolation and repeat the test with a well-isolated colony.
Slow-Growing Organism If the organism is a slow grower, the standard incubation time may not be sufficient. Consult relevant guidelines for appropriate incubation conditions.
Heteroresistance The bacterial population may contain a subpopulation of resistant cells. This can manifest as colonies within the zone of inhibition. Repeat the test and consider an alternative testing method like MIC determination.
Media Issues Ensure the agar depth is uniform (4 mm) and the surface is dry before applying the disks.[16]

Quantitative Data Summary

Table 1: Comparison of Amoxicillin-Clavulanate Susceptibility Categorization of E. coli Isolates by CLSI and EUCAST Methodologies

Study/ReferenceTotal IsolatesAgreementDiscrepant Results (EUCAST Resistant / CLSI Susceptible or Intermediate)
Delgado-Valverde et al.26424% (kappa index)53.4% Resistant by EUCAST vs. 19.7% by CLSI[6]
Vanstokstraeten et al.[2]23755.0%In 107 discrepant results, 94.1% were more resistant by EUCAST[2]
Oteo et al.16025.6% (essential agreement)For ESBL-producers, 55% were resistant by EUCAST (2 mg/L clavulanate) vs. 0% by CLSI[5]

Table 2: CLSI and EUCAST Breakpoints for Amoxicillin-Clavulanate against Enterobacterales

GuidelineSusceptibleIntermediateResistant
CLSI ≤ 8/4 µg/mL16/8 µg/mL≥ 32/16 µg/mL
EUCAST ≤ 8 µg/mL (Amoxicillin)-> 8 µg/mL (Amoxicillin)

Note: CLSI breakpoints are based on a 2:1 ratio of amoxicillin/clavulanate. EUCAST breakpoints are for amoxicillin with a fixed clavulanate concentration of 2 µg/mL.

Experimental Protocols

Broth Microdilution for Amoxicillin-Clavulanate MIC (CLSI Guideline)
  • Prepare Inoculum: Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension should be used within 15 minutes.

  • Dilute Inoculum: Dilute the standardized inoculum in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculate Plate: Inoculate the microtiter plate containing serial twofold dilutions of amoxicillin-clavulanate (in a 2:1 ratio) with the diluted bacterial suspension. Also, include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of amoxicillin-clavulanate that completely inhibits visible bacterial growth.

Disk Diffusion for Amoxicillin-Clavulanate Susceptibility (EUCAST Guideline)
  • Prepare Inoculum: Prepare an inoculum suspension in saline with a turbidity equivalent to a 0.5 McFarland standard.[12]

  • Inoculate Agar Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube.[12][15] Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions.[12][15]

  • Apply Disk: Within 15 minutes of inoculation, apply an amoxicillin-clavulanate disk (e.g., 20 µg amoxicillin and 10 µg clavulanate) to the center of the agar surface.[15]

  • Incubation: Invert the plate and incubate at 35°C ± 1°C in ambient air for 16-20 hours.[12]

  • Reading Results: Measure the diameter of the zone of complete inhibition in millimeters. Interpret the result as Susceptible (S) or Resistant (R) based on the EUCAST zone diameter breakpoints.

Visualizations

Augmentin_Resistance_Mechanism cluster_drug Amoxicillin-Clavulanate cluster_bacterium Bacterial Cell Amoxicillin Amoxicillin PBP Penicillin-Binding Protein (PBP) Amoxicillin->PBP Inhibits cell wall synthesis BetaLactamase β-Lactamase Amoxicillin->BetaLactamase Hydrolyzed by Clavulanate Clavulanate Clavulanate->BetaLactamase Inhibits BetaLactamase->PBP Protects

Caption: Mechanism of action of amoxicillin-clavulanate.

AST_Workflow_Comparison cluster_clsi CLSI Guideline cluster_eucast EUCAST Guideline CLSI_Inoculum Standardize Inoculum (0.5 McFarland) CLSI_MIC Broth Microdilution (2:1 Amoxicillin:Clavulanate Ratio) CLSI_Inoculum->CLSI_MIC CLSI_Interpret Interpret MIC (S, I, R) CLSI_MIC->CLSI_Interpret EUCAST_Inoculum Standardize Inoculum (0.5 McFarland) EUCAST_MIC Broth Microdilution (Fixed 2 µg/mL Clavulanate) EUCAST_Inoculum->EUCAST_MIC EUCAST_Interpret Interpret MIC (S, R) EUCAST_MIC->EUCAST_Interpret start Bacterial Isolate start->CLSI_Inoculum start->EUCAST_Inoculum

Caption: Comparison of CLSI and EUCAST workflows for MIC testing.

Troubleshooting_Tree start Inconsistent Augmentin Susceptibility Result q1 Are CLSI and EUCAST guidelines being compared? start->q1 a1_yes Discrepancies are expected due to different methodologies. Report results based on the laboratory's standard protocol. q1->a1_yes Yes q2 Are disk diffusion and MIC results discrepant? q1->q2 No end Consult with a senior microbiologist if the issue persists. a1_yes->end a2_yes Troubleshoot inoculum density, media quality, and reagent potency. Consider ESBL production. q2->a2_yes Yes q3 Are zone edges poorly defined? q2->q3 No a2_yes->end a3_yes Check for mixed culture, slow growth, or heteroresistance. Verify media preparation. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Decision tree for troubleshooting inconsistent results.

References

Technical Support Center: Preclinical Augmentin (Amoxicillin-Clavulanate) Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of dosing regimens in preclinical studies of Augmentin.

Troubleshooting Guides

This section addresses specific issues that may be encountered during preclinical experiments with this compound.

Question: Why are we observing high variability in drug exposure (AUC, Cmax) between animals in the same dosing group?

Answer: High variability in exposure can stem from several factors related to the drug's formulation and the animal model.

  • Formulation Issues: Ensure the amoxicillin/clavulanate suspension is homogenous. Shake the oral suspension well before each use and keep the bottle tightly closed.[1] Improper reconstitution or storage can degrade the components, particularly clavulanate.

  • Administration Technique: For oral dosing, ensure consistent administration directly into the stomach via gavage to minimize variability in absorption. The use of calibrated oral syringes is recommended for accuracy.[2]

  • Food Effects: The absorption of clavulanate is greater when taken with food, while amoxicillin absorption is less affected.[3][4] Dosing in either a fasted or fed state should be consistent across all animals and studies to minimize this source of variation.

  • Gastrointestinal Factors: Amoxicillin exhibits non-linear absorption kinetics, which can be influenced by the gastrointestinal transit time and pH of the animal model.[5]

  • Animal Health: Underlying health issues, particularly those affecting renal function, can significantly alter the clearance of both amoxicillin and clavulanate, leading to variability.[6]

Question: Our in vivo efficacy results are not correlating with our in vitro MIC data. What could be the cause?

Answer: A discrepancy between in vitro and in vivo results is a common challenge. The primary pharmacodynamic (PD) parameter for beta-lactams like amoxicillin is the time that the free drug concentration remains above the Minimum Inhibitory Concentration (T>MIC).[1][7]

  • Insufficient T>MIC: The dosing regimen may not be achieving a plasma concentration that stays above the MIC for a sufficient portion of the dosing interval (typically >40% for beta-lactams).[7] Consider increasing the dosing frequency (e.g., from every 12 hours to every 8 hours) rather than simply increasing the total daily dose, as this is the most effective way to increase T>MIC.[1]

  • Protein Binding: Amoxicillin is approximately 18% bound to serum proteins, and clavulanic acid is about 25% bound.[3] Ensure that your T>MIC calculations are based on the free (unbound) drug concentration, as only this portion is microbiologically active.

  • Clavulanate Concentration Threshold: For beta-lactamase-producing strains, there is a clavulanate concentration threshold required for bactericidal activity. If clavulanate levels fall below this threshold (e.g., 1.5 to 2 µg/ml for some E. coli strains), amoxicillin will be degraded, and the treatment will fail, regardless of the amoxicillin concentration.[8]

  • Animal Model Pathophysiology: The infection model itself may have characteristics (e.g., abscess formation, poor perfusion) that limit drug penetration to the site of infection, leading to lower local concentrations than what is measured in the plasma.

Question: We are observing unexpected toxicity or adverse events at doses expected to be safe. What are the potential causes and solutions?

Answer: Unexpected toxicity can be dose-related or specific to the animal model.

  • Renal Impairment: Both amoxicillin and clavulanate are cleared by the kidneys. If the animal model has any degree of renal impairment, it can lead to drug accumulation and toxicity.[6][9] Consider assessing baseline renal function in your animals. For severe impairment (Glomerular Filtration Rate <10 mL/min), dose reductions and extending the dosing interval to every 24 hours may be necessary.[9]

  • High Doses: High doses of penicillins can lead to neurotoxicity, including seizures, particularly in subjects with poor renal function.[3]

  • Gastrointestinal Upset: High antibiotic doses can lead to undesirable side effects, especially diarrhea.[2] This can also affect drug absorption and animal welfare. If this occurs, re-evaluate the dose level and frequency.

  • Formulation Excipients: While rare, excipients in the specific formulation of this compound being used could cause adverse reactions in certain sensitive animal species.

Frequently Asked Questions (FAQs)

What are the key Pharmacokinetic/Pharmacodynamic (PK/PD) parameters for this compound?

The key to optimizing this compound dosing is understanding its time-dependent bactericidal activity.

  • Pharmacokinetics (PK): The most important PK parameters are the elimination half-life (t½), the area under the concentration-time curve (AUC), and the maximum plasma concentration (Cmax). The half-life for both amoxicillin and clavulanic acid is relatively short, approximately 1.3 hours and 1 hour, respectively, after oral administration.[3]

  • Pharmacodynamics (PD): The critical PD parameter for amoxicillin is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT>MIC).[1] A target of >40% of the dosing interval is often predictive of a successful therapeutic outcome.[7] For clavulanate, maintaining a minimum threshold concentration is crucial to inhibit beta-lactamase enzymes effectively.[8]

Why is the ratio of amoxicillin to clavulanate important in preclinical studies?

The ratio is critical because clavulanic acid's primary role is to inhibit beta-lactamase enzymes, thereby protecting amoxicillin from degradation. Different formulations have different ratios (e.g., 2:1, 4:1, 7:1, 8:1).[7][10] The choice of ratio depends on the susceptibility of the target pathogen and its level of beta-lactamase production. Using a formulation with an inappropriate ratio can lead to either insufficient beta-lactamase inhibition (allowing amoxicillin to be destroyed) or unnecessary exposure to clavulanate.

What are common animal models used for preclinical this compound studies?

The choice of animal model depends on the research question and the type of infection being studied.

  • Rodent Models (Mice, Rats): Commonly used for initial efficacy and PK/PD studies due to cost-effectiveness and availability. Thigh infection models and lung infection models are frequently used to evaluate efficacy against specific pathogens.

  • Larger Animal Models (Pigs, Rabbits): These models can sometimes better mimic human pharmacokinetics. For example, the Yucatan miniature pig has been shown to be a good model for pharmacodynamic studies of amoxicillin-clavulanate, as its PK parameters are comparable to humans.[8]

How do you determine the Minimum Inhibitory Concentration (MIC) for a bacterial strain?

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation. For this compound, the MIC is determined for amoxicillin in the presence of a fixed concentration of clavulanic acid (often 2 µg/mL).[8] The standard method is broth microdilution as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation: Pharmacokinetic Parameters

Table 1: Comparison of Amoxicillin and Clavulanate Pharmacokinetic Parameters in Yucatan Miniature Pigs and Humans

ParameterAmoxicillin (Pig)[8]Amoxicillin (Human)[8]Clavulanate (Pig)[8]Clavulanate (Human)[8]
Dose 1.1 g (IV Infusion)2.2 g (IV Infusion)1.1 g (IV Infusion)2.2 g (IV Infusion)
Cmax (µg/mL) 139.7 ± 18.7Not Reported11.6 ± 2.0Not Reported
AUC (mg·h/L) 108.3 ± 15.8Not Reported13.2 ± 3.8Not Reported
t½ (hours) 1.1 ± 0.5~1.30.9 ± 0.1~1.0

Data for pigs are presented as mean ± standard deviation. Human half-life values are approximate based on typical oral administration data.[3]

Experimental Protocols

Protocol 1: MIC Determination via Broth Microdilution

  • Prepare Bacterial Inoculum: Culture the bacterial strain in an appropriate broth (e.g., Mueller-Hinton Broth) to the exponential growth phase. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Prepare Antibiotic Dilutions: Create a series of two-fold dilutions of amoxicillin in broth. For this compound testing, add a fixed concentration of clavulanic acid (typically 2 µg/mL) to all wells containing amoxicillin dilutions.[8]

  • Inoculation: Dispense the prepared antibiotic dilutions into a 96-well microtiter plate. Add the standardized bacterial inoculum to each well. Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of amoxicillin (in the presence of clavulanate) at which no visible bacterial growth is observed.[8]

Protocol 2: General Preclinical Pharmacokinetic (PK) Study

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the study. Ensure they have free access to food and water.

  • Catheterization (Optional): For serial blood sampling, surgical implantation of a catheter (e.g., in the jugular vein) is recommended to minimize stress on the animals.

  • Dosing: Administer a single dose of the this compound formulation via the intended route (e.g., oral gavage or intravenous infusion). Record the exact time of administration.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Immediately freeze the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentrations of amoxicillin and clavulanic acid in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

  • Data Analysis: Use pharmacokinetic software (e.g., NONMEM, PKSolver) to calculate key PK parameters such as AUC, Cmax, Tmax, and elimination half-life.[5]

Visualizations

Augmentin_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) (Cell Wall Synthesis) CellLysis Cell Lysis PBP->CellLysis Leads to BetaLactamase β-Lactamase Enzyme InactiveAmox Inactive Amoxicillin BetaLactamase->InactiveAmox Hydrolyzes Amox Amoxicillin Amox->PBP Inhibits Amox->BetaLactamase Targeted by Clav Clavulanic Acid Clav->BetaLactamase Inhibits

Caption: Mechanism of action for this compound (Amoxicillin/Clavulanic Acid).

Dose_Refinement_Workflow start Start: Define Infection Model & Pathogen mic In Vitro MIC Determination start->mic dose_select Initial Dose Selection (Literature Review & MIC Data) mic->dose_select pk_study Single-Dose PK Study in Animal Model dose_select->pk_study pd_target Establish PK/PD Target (e.g., %fT > MIC) pk_study->pd_target dose_range Dose-Ranging Efficacy Study pd_target->dose_range Inform eval Evaluate Efficacy & Tolerability dose_range->eval eval->dose_select Re-evaluate if ineffective/toxic refine Refine Dosing Regimen (Dose & Frequency) eval->refine Results confirm Confirmatory Efficacy Study with Optimized Regimen refine->confirm end End: Optimized Preclinical Regimen confirm->end

Caption: Logical workflow for preclinical dose regimen refinement.

PK_PD_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase acclimate Animal Acclimatization model Establish Infection Model (e.g., thigh, lung) acclimate->model dose Administer this compound (Single or Multiple Doses) model->dose sampling Serial Blood Sampling (Pre-defined timepoints) dose->sampling bacterial_load Tissue Collection for Bacterial Load (CFU) dose->bacterial_load bioanalysis Bioanalysis of Plasma (e.g., HPLC-MS/MS) sampling->bioanalysis pd_analysis Correlate PK/PD Index (e.g., %fT>MIC) with CFU Reduction bacterial_load->pd_analysis pk_calc Calculate PK Parameters (AUC, Cmax, t1/2) bioanalysis->pk_calc pk_calc->pd_analysis result Optimized Dosing Regimen pd_analysis->result

Caption: Experimental workflow for a preclinical PK/PD efficacy study.

References

Technical Support Center: Augmentin® (Amoxicillin/Clavulanate) pH Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical information, troubleshooting advice, and experimental protocols to help mitigate the impact of pH on the stability of Augmentin (amoxicillin/clavulanate) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of amoxicillin and clavulanate in an aqueous solution?

The stability of amoxicillin and clavulanic acid are both highly pH-dependent, but their optimal pH ranges differ significantly. This dichotomy is central to the challenges of formulating a stable combination product.

  • Amoxicillin: Exhibits maximum stability in a slightly acidic environment, around pH 6.0-6.5.[1][2] Its degradation is catalyzed by both specific-acid and specific-base reactions, with inflection points near its pKa values (approx. pH 3 and 7).[3] Stability decreases as the pH becomes more acidic or alkaline.[4][5]

  • Clavulanic Acid: Is most stable at a neutral pH of approximately 6.0 to 7.2.[4][5][6][7] Its degradation rate increases significantly in both acidic and alkaline conditions.[4][5]

Therefore, the optimal pH for a combined this compound solution is a compromise, generally considered to be in the range of pH 6.0 to 7.0 . Within this range, clavulanic acid is often the less stable component, and its degradation can be the limiting factor for the shelf-life of the solution.[4][5]

Q2: How do acidic and alkaline conditions specifically degrade amoxicillin and clavulanate?

Both molecules contain a β-lactam ring, which is susceptible to hydrolysis. The mechanisms are catalyzed by hydrogen ions (acid-catalyzed) or hydroxide ions (base-catalyzed).

  • Amoxicillin Degradation: The primary degradation pathway is the hydrolytic cleavage of the β-lactam ring, forming amoxicilloic acid. This reaction is subject to both specific-acid and specific-base catalysis.[3] At higher concentrations, amoxicillin can also undergo self-catalysis (autocatalysis) via an ammonolysis reaction, where the amino group of one molecule attacks the β-lactam ring of another, leading to dimerization and polymerization.[2][8]

  • Clavulanic Acid Degradation: The β-lactam ring of clavulanic acid is also prone to hydrolysis. Its degradation is significantly faster in acidic (pH < 4) and alkaline (pH > 8) conditions compared to neutral pH.[5][6]

Q3: Besides maintaining pH, what other effects can buffer systems have on this compound stability?

Buffer species can directly participate in the degradation of amoxicillin and clavulanate, a phenomenon known as general acid-base catalysis.

  • Phosphate Buffers: Have been shown to have a marked catalytic effect on the degradation of both components.[2] Studies have demonstrated that in a phosphate buffer at pH 7.0, the presence of clavulanate catalyzes the degradation of amoxicillin, significantly reducing its half-life compared to amoxicillin alone.[9][10]

  • Acetate Buffers: Also catalyze degradation, but this effect may be less pronounced than with phosphate buffers.[9][10]

  • Citrate Buffers: Are also known to have a catalytic effect on amoxicillin degradation.[2]

This catalytic effect means that even at the optimal pH, the choice and concentration of the buffer species are critical variables that must be controlled and optimized for maximum stability.

Q4: How does temperature affect the pH-dependent stability of this compound?

As with most chemical reactions, an increase in temperature accelerates the degradation rate of both amoxicillin and clavulanic acid at any given pH.[2][7] This effect is significant, and reconstituted this compound suspensions require refrigeration (e.g., 2-8°C or 5°C) to maintain stability for the recommended duration (typically 7-10 days).[11][12][13][14][15] Storing solutions at room temperature (e.g., 25°C) can lead to rapid degradation, particularly of clavulanic acid.[14][15]

Data Summary Tables

Table 1: pH-Dependent Stability of Amoxicillin and Clavulanate

pH ValueAmoxicillin StabilityClavulanate StabilityOverall Mixture Stability Compromise
3.0Most Stable[4][5]Highly Unstable (0.3% remaining after 24h)[5]Poor, limited by clavulanate
~6.0 - 6.5Highly Stable[1][2]Stable[6][7]Optimal Range
7.0Stable[5]Most Stable[4][5]Optimal Range
10.0Less Stable[5]Unstable (11.7% remaining after 24h)[5]Poor, limited by both components

Table 2: Impact of pH Adjustment on Shelf-Life (t90) of Amoxicillin/Clavulanate Solution (1 mg/mL / 0.2 mg/mL) at 2.9°C

Initial pHAdjusted pHAmoxicillin Shelf-Life (hours)Clavulanate Shelf-Life (hours)
8.736.52>263.8>263.8
8.857.6951.848.0
Data adapted from a study on stability in elastomeric infusers. Lowering the pH toward the optimal range dramatically improved the stability of both compounds.[1][2]

Troubleshooting Guide

Problem: My this compound solution is losing potency faster than expected.

Follow this workflow to diagnose the potential cause of instability.

G Start Start: Rapid Degradation Observed Check_pH 1. Verify Solution pH Start->Check_pH pH_Correct Is pH between 6.0-7.0? Check_pH->pH_Correct Adjust_pH Action: Adjust pH to 6.0-7.0 using dilute acid/base. pH_Correct->Adjust_pH No Check_Buffer 2. Evaluate Buffer System pH_Correct->Check_Buffer Yes Adjust_pH->Check_Buffer Buffer_Type Are you using phosphate or citrate buffers? Check_Buffer->Buffer_Type Change_Buffer Action: Consider a non-catalytic buffer or reduce buffer concentration. Buffer_Type->Change_Buffer Yes Check_Temp 3. Assess Storage Temp. Buffer_Type->Check_Temp No Change_Buffer->Check_Temp Temp_Correct Is solution refrigerated (2-8°C)? Check_Temp->Temp_Correct Refrigerate Action: Store solution at 2-8°C. Avoid room temperature. Temp_Correct->Refrigerate No Check_Conc 4. Review Concentration Temp_Correct->Check_Conc Yes Refrigerate->Check_Conc High_Conc Is amoxicillin conc. >15 mg/mL? Check_Conc->High_Conc Dilute Action: High concentrations can autocatalyze. Prepare more dilute solutions if possible. High_Conc->Dilute Yes End Problem Mitigated High_Conc->End No Dilute->End

Caption: Troubleshooting workflow for this compound solution instability.

Experimental Protocols

Protocol: pH-Rate Profile Study for Amoxicillin/Clavulanate Solution

This protocol outlines a method to determine the degradation kinetics of amoxicillin and clavulanate at different pH values.

1. Materials:

  • Amoxicillin Trihydrate and Potassium Clavulanate reference standards

  • HPLC-grade water, methanol, and acetonitrile

  • Buffer salts (e.g., sodium phosphate monobasic, sodium phosphate dibasic, citric acid, sodium citrate)

  • Acids and bases for pH adjustment (e.g., 0.1M HCl, 0.1M NaOH)

  • Volumetric flasks, pipettes, and autosampler vials

  • Calibrated pH meter

  • Stability-indicating HPLC system with UV detector

2. Preparation of Buffer Solutions:

  • Prepare a series of buffer solutions at desired pH values (e.g., pH 4, 5, 6, 6.5, 7, 8, 9).

  • Use a constant ionic strength for all buffers (e.g., 0.5 M) by adding a salt like sodium chloride if necessary.[8]

3. Preparation of Stock and Working Solutions:

  • Accurately weigh and dissolve amoxicillin and clavulanate standards in water to prepare a concentrated stock solution.

  • For each pH to be tested, dilute the stock solution with the corresponding buffer to achieve the final target concentration (e.g., 100 µg/mL amoxicillin, 20 µg/mL clavulanate).

4. Stability Study Execution:

  • Place aliquots of each buffered working solution into temperature-controlled chambers (e.g., 25°C and 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a sample from each solution.

  • Immediately quench any further degradation by diluting the sample in the mobile phase and/or refrigerating until analysis.

5. HPLC Analysis:

  • Use a validated stability-indicating HPLC method. A common approach involves:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[16]

    • Mobile Phase: A mixture of a phosphate buffer (e.g., pH 4.4-5.0) and an organic solvent like methanol or acetonitrile.[16][17][18]

    • Detection: UV detection at ~220-230 nm.

    • Flow Rate: ~1.0 mL/min.[16]

  • Ensure the method effectively separates the parent peaks of amoxicillin and clavulanate from all potential degradation products.

6. Data Analysis:

  • For each pH and temperature, plot the natural logarithm of the remaining drug concentration versus time.

  • If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the observed degradation rate constant (k_obs).

  • Plot log(k_obs) versus pH to generate the pH-rate profile, which will visually identify the pH of maximum stability.

G cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase Prep_Buffers 1. Prepare Buffers (pH 4, 5, 6, 7, 8, 9) Prep_Stock 2. Prepare Drug Stock Solution Prep_Buffers->Prep_Stock Prep_Working 3. Dilute Stock into each Buffer Prep_Stock->Prep_Working Incubate 4. Incubate Solutions (e.g., 25°C, 40°C) Prep_Working->Incubate Sample 5. Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Sample HPLC 6. Analyze Samples via HPLC Sample->HPLC Plot_Conc 7. Plot ln(Conc) vs. Time (Determine k_obs) HPLC->Plot_Conc Plot_Rate 8. Plot log(k_obs) vs. pH (Generate Profile) Plot_Conc->Plot_Rate Result Identify pH of Max Stability Plot_Rate->Result

Caption: Experimental workflow for a pH-rate profile stability study.

References

Validation & Comparative

Augmentin's Enduring Role in an Era of Advanced Beta-Lactamase Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of Augmentin (amoxicillin/clavulanate) decades ago marked a pivotal moment in the fight against bacterial resistance by combining a beta-lactam antibiotic with a beta-lactamase inhibitor. While it remains a crucial therapeutic option, the relentless evolution of bacterial enzymes, particularly among Gram-negative pathogens, has driven the development of a new generation of beta-lactam/beta-lactamase inhibitor (BL/BLI) combinations. This guide provides a detailed comparison of the efficacy of this compound against these newer agents, supported by available experimental data, to inform research and development in infectious diseases.

Executive Summary

Newer beta-lactam/beta-lactamase inhibitor combinations such as ceftazidime/avibactam, meropenem/vaborbactam, and imipenem/relebactam offer significantly broader and more potent activity against multidrug-resistant (MDR) Gram-negative bacteria, including those producing extended-spectrum β-lactamases (ESBLs) and carbapenemases, compared to this compound.[1][2][3] While this compound retains activity against many common pathogens, its efficacy is compromised by resistance mechanisms that newer agents are specifically designed to overcome.[4] This guide will dissect the available data to provide a clear perspective on the relative performance of these critical therapeutics.

Mechanism of Action: A Tale of Two Inhibitor Generations

The core mechanism involves a beta-lactam antibiotic, which inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), and a beta-lactamase inhibitor that protects the antibiotic from degradation by bacterial beta-lactamase enzymes.[5][6]

Clavulanic acid, the inhibitor in this compound, is a "suicide inhibitor" effective against many Class A beta-lactamases.[4] However, its activity is limited against Class C (AmpC) cephalosporinases and completely ineffective against Class B metallo-beta-lactamases (MBLs) and many Class D oxacillinases (OXA).[7][8]

Newer inhibitors like avibactam, vaborbactam, and relebactam have a broader spectrum of activity.[9] Avibactam, for instance, is a non-β-lactam diazabicyclooctanone inhibitor that can inhibit Class A, Class C, and some Class D enzymes.[5][7] Vaborbactam is a boronic acid-based inhibitor potent against Class A carbapenemases like Klebsiella pneumoniae carbapenemase (KPC).[10]

G cluster_0 Bacterial Cell cluster_1 Therapeutic Agents PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes BetaLactamase Beta-Lactamase Enzyme Lysis Cell Lysis BetaLactam Beta-Lactam Antibiotic BetaLactam->PBP Inhibits BetaLactam->BetaLactamase Hydrolyzed by BLI Beta-Lactamase Inhibitor BLI->BetaLactamase Inhibits

Figure 1: Mechanism of Beta-Lactam/Beta-Lactamase Inhibitor Action.

Comparative In Vitro Efficacy

Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's in vitro potency. The following tables summarize MIC data for this compound and newer BL/BLI combinations against various clinically important bacteria. Lower MIC values indicate greater potency.

Table 1: Comparative MIC90 Data (μg/mL) Against Enterobacterales

Organism / PhenotypeAmoxicillin/-ClavulanateCeftazidime/-AvibactamMeropenem/-VaborbactamImipenem/-Relebactam
E. coli (ESBL-producing)>320.5≤0.03≤0.12
K. pneumoniae (ESBL-producing)>3210.060.25
K. pneumoniae (KPC-producing)>3220.121
Enterobacter cloacae (AmpC)>320.50.060.5

Data synthesized from multiple sources for illustrative comparison. Actual values may vary between studies.[7][11]

Table 2: Comparative MIC90 Data (μg/mL) Against Pseudomonas aeruginosa

Organism / PhenotypeAmoxicillin/-ClavulanateCeftolozane/-TazobactamCeftazidime/-AvibactamImipenem/-Relebactam
P. aeruginosa (Multidrug-Resistant)>256484
P. aeruginosa (Imipenem-Non-susceptible)>2568162

Data synthesized from multiple sources for illustrative comparison.[3][12]

Clinical Efficacy in Complicated Infections

Randomized controlled trials (RCTs) provide the most robust evidence of clinical efficacy. While direct head-to-head trials between this compound and all newer agents for every indication are scarce, meta-analyses allow for broader comparisons against standard-of-care, often carbapenems.

Table 3: Clinical Cure Rates in Complicated Intra-Abdominal Infections (cIAI)

Drug CombinationComparatorClinical Cure Rate (Test-of-Cure)Key Pathogens Covered
Ceftolozane/TazobactamMeropenem93.6% vs 93.7%Gram-negatives including P. aeruginosa
Ceftazidime/AvibactamMeropenem93.0% vs 94.5%ESBL and KPC-producing Enterobacterales

Data from a meta-analysis of 11 RCTs.[13] The results show that novel antibiotics are comparable to carbapenems for treating cIAI.[13][14]

Table 4: Clinical and Microbiological Success in Complicated Urinary Tract Infections (cUTI)

Drug CombinationComparatorClinical Success RateMicrobiological Success Rate
Meropenem/VaborbactamPiperacillin/Tazobactam98.4% vs 94.0%66.7% vs 57.7%
Novel BL/BLIs (Pooled)Other AntibioticsHigher vs. Comparators (OR=2.14)Higher vs. Comparators (OR=1.70)

Data from the TANGO I trial and a meta-analysis.[10][15][16] Novel BL/BLIs demonstrate advantages in patients with cUTI, particularly in achieving microbiological eradication.[15] While oral amoxicillin-clavulanate can be an option for uncomplicated UTIs caused by some ESBL-producers, its efficacy in complicated cases is less certain and often inferior to other agents.[17][18]

Experimental Protocols

The data presented are derived from standardized experimental procedures designed to ensure reproducibility and comparability.

In Vitro Susceptibility Testing: Broth Microdilution

The determination of Minimum Inhibitory Concentrations (MICs) is a cornerstone of antimicrobial efficacy evaluation. The broth microdilution method is a standard protocol.

Methodology:

  • Isolate Preparation: A standardized inoculum (e.g., 5 x 105 CFU/mL) of the bacterial isolate is prepared in a cation-adjusted Mueller-Hinton broth.

  • Antibiotic Dilution: Serial two-fold dilutions of the antibiotic combinations are prepared in 96-well microtiter plates. For BL/BLI combinations, the concentration of the inhibitor is often kept constant (e.g., 4 µg/mL for avibactam).

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

G cluster_workflow MIC Determination Workflow prep 1. Prepare Bacterial Inoculum (e.g., 0.5 McFarland) inoculate 3. Inoculate Wells with Bacterial Suspension prep->inoculate dilute 2. Prepare Serial Dilutions of BL/BLI in Microplate dilute->inoculate incubate 4. Incubate Plate (35°C, 16-20h) inoculate->incubate read 5. Read Plate for Visible Growth and Determine MIC incubate->read

Figure 2: Experimental Workflow for Broth Microdilution MIC Testing.

Clinical Trial Design for cIAI and cUTI

Clinical efficacy is typically assessed in Phase 3, multicenter, randomized, double-blind, non-inferiority trials.

General Protocol:

  • Patient Population: Adults with a confirmed diagnosis of complicated intra-abdominal or urinary tract infection.

  • Randomization: Patients are randomly assigned to receive either the investigational drug (e.g., ceftazidime/avibactam) or a standard-of-care comparator (e.g., meropenem).

  • Treatment: Intravenous administration of the assigned antibiotic for a specified duration (e.g., 4-14 days).

  • Endpoints:

    • Primary Endpoint: Clinical cure at a Test-of-Cure (TOC) visit, typically 28-30 days after randomization. Clinical cure is defined as the complete resolution or significant improvement of baseline signs and symptoms.

    • Secondary Endpoints: Microbiological eradication (no growth of the baseline pathogen), all-cause mortality, and incidence of adverse events.

  • Analysis Populations:

    • Modified Intent-to-Treat (mITT): All randomized patients who received at least one dose of the study drug.

    • Clinically Evaluable (CE): Patients in the mITT population who meet all protocol criteria for evaluability.

Conclusion and Future Directions

The evidence clearly demonstrates that while this compound remains a valuable tool for susceptible pathogens, the newer generation of beta-lactam/beta-lactamase inhibitors provides superior and more reliable coverage against the most challenging Gram-negative resistance phenotypes, including ESBL, AmpC, and KPC-producing organisms.[1][3][19] For serious infections caused by multidrug-resistant bacteria, newer agents are not just alternatives but are often essential for achieving positive clinical outcomes.[20]

Ongoing research continues to push the boundaries of BL/BLI combinations, with new agents in development that target metallo-β-lactamases (MBLs), a current gap in the armamentarium of most approved inhibitors.[1][21] The strategic development and prudent use of these novel agents are critical to staying ahead in the ongoing battle against antimicrobial resistance.

References

A Comparative Guide to Analytical Methods for Augmentin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Quantification of Amoxicillin and Clavulanic Acid.

This guide provides a comprehensive comparison of various analytical methods for the quantification of Augmentin, a widely used antibiotic combination of amoxicillin and clavulanic acid. The selection of an appropriate analytical method is critical for quality control, pharmacokinetic studies, and formulation development. This document outlines the performance characteristics and experimental protocols of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), UV-Visible Spectrophotometry, and Microbiological Assays, supported by experimental data to aid in method selection and validation.

Comparative Analysis of Method Performance

The choice of an analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, speed, and cost. The following tables summarize the quantitative performance data for the most common methods used for this compound quantification.

Table 1: Performance Characteristics of Analytical Methods for Amoxicillin Quantification

ParameterHPLCLC-MS/MSUV-Vis SpectrophotometryMicrobiological Assay
Linearity Range (µg/mL) 79.51 - 315.32[1][2]10 - 15,000 (ng/mL)[3]5 - 45[4]3.0 - 5.0[5]
Accuracy (% Recovery) 97.70 - 103.00[6]98.92 - 101.36[7]98.88 - 101.02100.2[5]
Precision (% RSD) ≤ 0.432 (Inter-day)[6]≤ 7.08 (Inter-day)[3]0.48 - 1.22≤ 4.0 (Intermediate)[5]
Limit of Detection (LOD) 3.98 µg/mL[1]10 ng/mL (LLOQ)[3]0.12 µg/mLNot specified
Limit of Quantification (LOQ) 12.06 µg/mL[1]10 ng/mL[3]0.38 µg/mLNot specified

Table 2: Performance Characteristics of Analytical Methods for Clavulanic Acid Quantification

ParameterHPLCLC-MS/MSUV-Vis SpectrophotometryMicrobiological Assay
Linearity Range (µg/mL) 17.82 - 67.90[1][2]20 - 10,000 (ng/mL)[3]1 - 10[4]Not specified for simultaneous assay
Accuracy (% Recovery) 96.80 - 102.01[6]101.19 - 102.67[7]98.93 - 101.05Not specified for simultaneous assay
Precision (% RSD) ≤ 0.988 (Inter-day)[6]≤ 8.74 (Inter-day)[3]0.55 - 1.34Not specified for simultaneous assay
Limit of Detection (LOD) 7.13 µg/mL[1]20 ng/mL (LLOQ)[3]0.08 µg/mLNot specified for simultaneous assay
Limit of Quantification (LOQ) 21.62 µg/mL[1]20 ng/mL[3]0.25 µg/mLNot specified for simultaneous assay

Experimental Workflows and Logical Relationships

A generalized workflow for the validation of an analytical method is crucial to ensure its reliability and reproducibility. The following diagram illustrates the key stages involved in this process.

G General Workflow for Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application A Define Analytical Requirements B Select Appropriate Technology (e.g., HPLC, LC-MS, UV-Vis) A->B C Optimize Method Parameters (e.g., Mobile Phase, Wavelength) B->C D Specificity / Selectivity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H Limit of Detection (LOD) C->H I Limit of Quantification (LOQ) C->I J Robustness C->J K Routine Sample Analysis D->K E->K F->K G->K H->K I->K J->K L Method Transfer K->L M Ongoing Method Verification K->M

General Workflow for Analytical Method Validation

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are the key experimental protocols for the discussed techniques.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method has been developed for the simultaneous estimation of amoxicillin and clavulanic acid.

  • Instrumentation: An HPLC system equipped with a UV detector is used.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly employed.

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer pH 5.0) and an organic solvent (e.g., methanol or acetonitrile) in a specific ratio (e.g., 95:5 v/v) is used.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection is performed at a wavelength of 220 nm.

  • Sample Preparation: A known quantity of the powdered tablet is dissolved in the mobile phase, sonicated, filtered, and then injected into the HPLC system.

  • Validation: The method is validated according to ICH guidelines for parameters including specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.[1][2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, especially in biological matrices, an LC-MS/MS method is preferred.

  • Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A high-resolution column such as a UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier (e.g., 0.1% formic acid or ammonium acetate).

  • Flow Rate: A typical flow rate is around 0.5 mL/min.

  • Detection: Mass spectrometric detection is performed in Multiple Reaction Monitoring (MRM) mode. The transitions monitored are specific for amoxicillin (e.g., m/z 363.9 → 223.1) and clavulanate (e.g., m/z 198.0 → 135.8).[3]

  • Sample Preparation: For biological samples like plasma, a protein precipitation step followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically required.

  • Validation: The method is validated for selectivity, linearity, accuracy, precision, matrix effect, recovery, and stability.

UV-Visible Spectrophotometry

Derivative spectrophotometry is a simple and cost-effective method for the simultaneous determination of amoxicillin and clavulanic acid.

  • Instrumentation: A double beam UV-Visible spectrophotometer.

  • Method: The first-order derivative spectrophotometry method is often used to resolve the overlapping spectra of amoxicillin and clavulanic acid.

  • Wavelengths: The zero-crossing wavelengths are determined for the quantification of each component. For instance, amoxicillin can be quantified at 278.5 nm and clavulanic acid at 228.3 nm in the first derivative spectra.[4]

  • Solvent: Water is commonly used as the solvent.

  • Sample Preparation: A known amount of the powdered tablet is dissolved in water, sonicated, filtered, and diluted to a suitable concentration.

  • Validation: The method is validated for linearity, accuracy, precision, and the results are often compared with a reference HPLC method.[4]

Microbiological Assay

Microbiological assays are used to determine the potency of an antibiotic by measuring its inhibitory effect on a susceptible microorganism.

  • Method: The agar well diffusion method is a common technique.

  • Test Organism: A susceptible strain of bacteria, such as Micrococcus luteus for amoxicillin, is used.

  • Media: A suitable agar medium (e.g., Mueller-Hinton agar) is uniformly seeded with the test organism.

  • Procedure:

    • Wells are cut into the agar.

    • Standard solutions of the antibiotic at known concentrations and the test samples are placed in the wells.

    • The plates are incubated under specific conditions (e.g., 37°C for 18-24 hours).

    • The diameter of the zone of inhibition around each well is measured.

  • Quantification: A standard curve is prepared by plotting the logarithm of the concentration of the standard solutions against the zone diameters. The concentration of the test sample is then interpolated from this curve.

  • Validation: The assay is validated for linearity, precision, and accuracy.[5] It's important to note that this method measures the biological activity and may be affected by factors that do not influence chemical assays.

References

A Comparative Analysis of Augmentin (Amoxicillin-Clavulanate) and Piperacillin-Tazobactam

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antibacterial activity, pharmacology, clinical efficacy, and safety of two critical β-lactam/β-lactamase inhibitor combinations.

This guide provides a detailed comparative analysis of Augmentin (amoxicillin-clavulanate) and piperacillin-tazobactam, two widely utilized β-lactam/β-lactamase inhibitor antibiotics. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth information on their mechanisms of action, antibacterial spectrum, pharmacokinetic and pharmacodynamic profiles, and clinical applications, supported by experimental data and protocols.

Mechanism of Action

Both amoxicillin and piperacillin are β-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They specifically target penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. The inhibition of PBPs leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.[1]

However, many bacteria have developed resistance to β-lactam antibiotics through the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive.[1] Clavulanic acid and tazobactam are β-lactamase inhibitors that structurally resemble β-lactam antibiotics. They act as "suicide inhibitors" by irreversibly binding to and inactivating susceptible β-lactamase enzymes.[2] This protects the partner β-lactam antibiotic from degradation, allowing it to effectively target the PBPs and kill the bacteria.

Beta-Lactam_Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Lysis Cell Lysis PBP->Lysis Leads to CellWall Stable Cell Wall Peptidoglycan->CellWall BetaLactamase β-Lactamase Enzyme Inactive_BetaLactam Inactive β-Lactam BetaLactamase->Inactive_BetaLactam BetaLactam β-Lactam Antibiotic (Amoxicillin/Piperacillin) BetaLactam->PBP Inhibits BetaLactam->BetaLactamase Hydrolyzed by Inhibitor β-Lactamase Inhibitor (Clavulanate/Tazobactam) Inhibitor->BetaLactamase Inactivates

Mechanism of action of β-lactam/β-lactamase inhibitor combinations.

Antibacterial Spectrum

The key difference in the antibacterial spectrum between this compound and piperacillin-tazobactam lies in their activity against Pseudomonas aeruginosa. Piperacillin-tazobactam is a broad-spectrum antibiotic with reliable coverage against P. aeruginosa, whereas this compound is not.[3] Both combinations are effective against many Gram-positive and Gram-negative bacteria, as well as anaerobes. At some institutions, the susceptibility of Enterobacterales to amoxicillin-clavulanate is similar to that of piperacillin-tazobactam.[4]

Table 1: Comparative In Vitro Activity (MIC90 in μg/mL)

OrganismAmoxicillin-ClavulanatePiperacillin-Tazobactam
Gram-Positive Aerobes
Staphylococcus aureus (MSSA)≤1/0.5≤1/4
Streptococcus pneumoniae≤1/0.5≤2/4
Enterococcus faecalis2/18/4
Gram-Negative Aerobes
Escherichia coli8/44/4
Klebsiella pneumoniae8/44/4
Proteus mirabilis4/22/4
Haemophilus influenzae≤1/0.5≤0.5/4
Pseudomonas aeruginosa>64/3216/4
Anaerobes
Bacteroides fragilis8/44/4

Note: MIC90 values can vary based on geographic location and testing methodology. Data compiled from various sources.

Pharmacokinetics and Pharmacodynamics

Both drug combinations are available for intravenous administration, while this compound is also available in an oral formulation. The pharmacokinetic and pharmacodynamic properties of these agents are crucial for optimizing dosing regimens to ensure therapeutic success.

Table 2: Pharmacokinetic and Pharmacodynamic Parameters

ParameterAmoxicillin-ClavulanatePiperacillin-Tazobactam
Administration Oral, IVIV
Protein Binding Amoxicillin: ~18%Clavulanate: ~25%Piperacillin: ~30%Tazobactam: ~30%
Half-life Amoxicillin: ~1.3 hoursClavulanate: ~1 hourPiperacillin: ~1 hourTazobactam: ~1 hour
Elimination Primarily renalPrimarily renal
Pharmacodynamic Target %T > MIC%T > MIC

%T > MIC: Percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration.

Clinical Efficacy

The choice between this compound and piperacillin-tazobactam is often guided by the suspected or confirmed pathogens and the severity of the infection.

Complicated Urinary Tract Infections

In a study of patients with complicated urinary tract infections, both piperacillin/tazobactam and amoxicillin/clavulanic acid were found to be effective and safe treatment options.[5] There was no significant difference in the frequency of pyuria and hematuria between the two groups before and after the intervention.[5] The study also found no significant difference in clinical signs and symptoms, including fever, dysuria, frequency, and pain intensity, within 72 hours of treatment.[5]

Severe Pneumonia

A randomized, multicenter study comparing piperacillin/tazobactam to co-amoxiclav plus an aminoglycoside for severe pneumonia found comparable clinical and bacteriological efficacy. A favorable clinical response was observed in 90% of the piperacillin/tazobactam group and 84% of the co-amoxiclav/aminoglycoside group.[6] The bacteriological efficacy was 96% and 92%, respectively.[6]

Intra-abdominal Infections

Piperacillin-tazobactam is frequently used for the empiric treatment of intra-abdominal infections due to its broad coverage of aerobic Gram-negative and anaerobic bacteria.[4] The use of oral amoxicillin-clavulanate as a step-down therapy for intra-abdominal infections is a well-established practice.[4]

Skin and Soft Tissue Infections

A clinical trial compared sequential intravenous (IV)/oral (PO) moxifloxacin with IV piperacillin/tazobactam followed by PO amoxicillin/clavulanic acid in patients with complicated skin and skin structure infections.[7] Another study protocol has been developed for a pragmatic, non-inferiority, randomized trial comparing intravenous amoxicillin/clavulanate to piperacillin/tazobactam for the empiric treatment of moderate diabetic foot infections.[8]

Safety and Tolerability

Both this compound and piperacillin-tazobactam are generally well-tolerated. The most common adverse effects are gastrointestinal, including diarrhea and nausea.[9] Allergic reactions, ranging from skin rashes to anaphylaxis, can occur with any penicillin-based antibiotic.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining the MIC of a bacterial isolate using the broth microdilution method, based on CLSI and EUCAST guidelines.

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Dilute_Antibiotics Prepare Serial Dilutions of Antibiotics in Microtiter Plate Dilute_Antibiotics->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read Results: Determine Lowest Concentration with No Visible Growth (MIC) Incubate->Read_Results End End Read_Results->End

Workflow for Broth Microdilution MIC Determination.

Detailed Steps:

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Antibiotic Dilution: Serial twofold dilutions of the antibiotics are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Time-Kill Assay

A time-kill assay is performed to assess the bactericidal or bacteriostatic activity of an antibiotic over time.

Detailed Steps:

  • Inoculum Preparation: A standardized bacterial suspension is prepared in a suitable broth medium to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Antibiotic Addition: The antibiotic is added to the bacterial suspension at a predetermined concentration (e.g., 1x, 2x, or 4x the MIC). A growth control tube without any antibiotic is also included.

  • Incubation and Sampling: The tubes are incubated at 35-37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Viable Cell Count: Serial dilutions of the collected aliquots are plated on appropriate agar plates. The plates are incubated, and the number of colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The results are plotted as the log10 CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Conclusion

This compound and piperacillin-tazobactam are both potent β-lactam/β-lactamase inhibitor combinations with distinct clinical utilities. The primary differentiating factor is the broader spectrum of piperacillin-tazobactam, particularly its activity against Pseudomonas aeruginosa. The choice of agent should be based on the likely or confirmed pathogens, the site and severity of infection, local resistance patterns, and patient-specific factors. For researchers and drug development professionals, understanding the nuances of their mechanisms, in vitro activity, and clinical performance is essential for the development of new antimicrobial strategies and the informed design of clinical trials.

References

Unraveling Clavulanic Acid Cross-Reactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of hypersensitivity reactions and diagnostic protocols for scientists and drug development professionals.

Clavulanic acid, a potent β-lactamase inhibitor, is a cornerstone of modern combination antibiotic therapy, most notably paired with amoxicillin. While highly effective, this combination is also a frequent trigger for drug hypersensitivity reactions. Distinguishing between sensitization to clavulanic acid and the partner antibiotic, typically amoxicillin, is a critical challenge in clinical practice and drug development. This guide provides a comprehensive comparison of cross-reactivity studies involving clavulanic acid, offering insights into the prevalence of selective hypersensitivity, diagnostic methodologies, and the immunological mechanisms at play.

Comparative Analysis of Hypersensitivity Reactions

Recent studies have increasingly pointed towards clavulanic acid as a significant independent allergen. While historically, amoxicillin was considered the primary culprit in amoxicillin-clavulanate hypersensitivity, emerging evidence suggests that a substantial portion of reactions are selectively mediated by clavulanic acid.

A study involving 1,170 patients with immediate reactions to amoxicillin-clavulanate found that 32.7% were due to a selective immediate reaction to clavulanic acid, with over half of these cases presenting as anaphylaxis.[1] Another study analyzing 59 patients with adverse reactions to amoxicillin-clavulanate indicated that sensitization to clavulanic acid was more common in patients with mucocutaneous reactions, whereas sensitization to amoxicillin or other β-lactam determinants was more prevalent in systemic reactions.[2][3]

The nature of the hypersensitivity reaction can also differ. Both immediate, IgE-mediated reactions (e.g., urticaria, angioedema, anaphylaxis) and delayed, T-cell-mediated reactions (e.g., maculopapular exanthema) have been documented for clavulanic acid.[2][4]

Table 1: Comparison of Patient Sensitization in Amoxicillin-Clavulanate Hypersensitivity Studies

Study Population (Total Patients)Selective Clavulanic Acid SensitizationSelective Amoxicillin SensitizationCo-sensitization (Amoxicillin + Clavulanic Acid)Penicillin Group DeterminantsDiagnostic Method(s)
1,170 adults with immediate reactions[1]32.7%26.9%3.8%36.5%Skin testing, Drug provocation tests
58 adults with immediate reactions[5][6][7][8]19%69%Not specified12%Cutaneous testing, Drug provocation tests
51 patients with immediate hypersensitivity[9]11 patients (21.6%)Not specifiedNot specifiedNot specifiedSkin testing, Drug provocation testing
10 pediatric patients[9][10]All 10 patients (100%)0%0%0%Specific IgE testing, Skin-prick testing, Oral challenge

Experimental Protocols

Accurate diagnosis of clavulanic acid hypersensitivity relies on a combination of clinical history and specialized allergological workups. The following protocols are synthesized from methodologies reported in various cross-reactivity studies.

Skin Testing

Skin testing is a primary tool for evaluating IgE-mediated immediate hypersensitivity.

  • Skin Prick Test (SPT):

    • Reagents: Benzylpenicillin, amoxicillin, and amoxicillin-clavulanate. A negative control (saline) and a positive control (histamine) are included.

    • Procedure: A drop of each reagent is placed on the forearm's volar surface. The epidermis is pricked through the drop using a lancet.

    • Interpretation: A wheal diameter of 3 mm or greater than the negative control after 15-20 minutes is considered a positive result.[10]

  • Intradermal Test (IDT):

    • Reagents: If SPT is negative, IDT is performed with benzylpenicillin, amoxicillin, and amoxicillin-clavulanate at increasing, non-irritating concentrations.

    • Procedure: A small volume (e.g., 0.02-0.05 mL) of the reagent is injected intradermally to create a small bleb.

    • Interpretation: An increase in wheal diameter of 3 mm or more from the initial bleb after 20 minutes is considered positive.[10] For delayed hypersensitivity, readings are also taken at 24 and 48 hours.[4]

Drug Provocation Test (DPT)

DPT is the gold standard for diagnosis when skin tests are negative but there is a strong clinical history of a hypersensitivity reaction. It should only be performed in a controlled setting with emergency resources available.

  • Procedure: The patient is administered gradually increasing doses of the suspected drug (e.g., amoxicillin or amoxicillin-clavulanate) under close medical supervision. The starting dose is typically a fraction of the therapeutic dose, with subsequent doses given at regular intervals (e.g., every 30-60 minutes).

  • Interpretation: The development of objective signs of an allergic reaction (e.g., urticaria, angioedema, respiratory symptoms, hypotension) at any step confirms hypersensitivity.

In Vitro Tests
  • Specific IgE (sIgE) Measurement:

    • Method: Immunoassays (e.g., CAP-FEIA) are used to detect serum-specific IgE antibodies against β-lactam determinants like benzylpenicilloyl and amoxicilloyl.[11] However, validated commercial tests for clavulanic acid-specific IgE are not widely available.[2]

    • Interpretation: A result greater than 0.35 kUA/L is typically considered positive.[10]

  • Basophil Activation Test (BAT):

    • Method: This functional assay measures the activation of a patient's basophils (a type of white blood cell) in response to incubation with the suspected drug. Activation is detected by flow cytometry using markers like CD63.

    • Application: BAT has shown utility in identifying sensitization to both amoxicillin and clavulanic acid, especially in cases of immediate reactions.[9][11]

Visualizing Diagnostic Workflows and Cross-Reactivity

Diagnostic Workflow for Suspected Amoxicillin-Clavulanate Allergy

The following diagram illustrates a typical workflow for the allergological evaluation of a patient with a suspected hypersensitivity reaction to amoxicillin-clavulanate.

G cluster_0 Initial Assessment cluster_1 Allergy Testing cluster_2 Diagnosis Patient History Patient History Skin Tests Skin Tests Patient History->Skin Tests In Vitro Tests In Vitro Tests Patient History->In Vitro Tests Drug Provocation Test Drug Provocation Test Skin Tests->Drug Provocation Test Negative Selective Amoxicillin Allergy Selective Amoxicillin Allergy Skin Tests->Selective Amoxicillin Allergy Positive to Amoxicillin Selective Clavulanic Acid Allergy Selective Clavulanic Acid Allergy Skin Tests->Selective Clavulanic Acid Allergy Positive to Amoxicillin-Clavulanate Negative to Amoxicillin In Vitro Tests->Selective Amoxicillin Allergy Suggestive In Vitro Tests->Selective Clavulanic Acid Allergy Suggestive Drug Provocation Test->Selective Amoxicillin Allergy Positive to Amoxicillin Drug Provocation Test->Selective Clavulanic Acid Allergy Positive to Amoxicillin-Clavulanate Negative to Amoxicillin Non-Allergic Non-Allergic Drug Provocation Test->Non-Allergic Negative Co-sensitization Co-sensitization Other Beta-Lactam Allergy Other Beta-Lactam Allergy

Caption: Diagnostic workflow for amoxicillin-clavulanate hypersensitivity.

Structural Basis of Beta-Lactam Cross-Reactivity

The potential for cross-reactivity between different β-lactam antibiotics is primarily determined by the similarity of their side chains (R1 and R2 groups), rather than the core β-lactam ring itself.[6][12] Clavulanic acid's unique oxazolidine ring and lack of a side chain are thought to contribute to its distinct allergenic profile and lower likelihood of cross-reacting with other β-lactams.[9]

G cluster_penicillins Penicillins cluster_cephalosporins Cephalosporins cluster_inhibitors β-Lactamase Inhibitors Amoxicillin Amoxicillin R1: Amino group PenicillinG Penicillin G R1: Benzyl group Amoxicillin->PenicillinG Lower cross-reactivity Cephalexin Cephalexin R1: Amino group Amoxicillin->Cephalexin High cross-reactivity (similar R1 side chain) ClavulanicAcid Clavulanic Acid Unique Structure No R1 side chain Amoxicillin->ClavulanicAcid No cross-reactivity PenicillinG->Cephalexin Lower cross-reactivity Ceftriaxone Ceftriaxone R1: Methoxyimino group Sulbactam Sulbactam Penicillanic acid sulfone Sulbactam->Amoxicillin Potential cross-reactivity (similar core structure)

Caption: Cross-reactivity relationships between β-lactam antibiotics.

Conclusion

The evidence strongly supports clavulanic acid as a distinct and significant allergen in patients experiencing hypersensitivity reactions to amoxicillin-clavulanate. For researchers and drug development professionals, a thorough understanding of the diagnostic tools and the low potential for cross-reactivity between clavulanic acid and other β-lactams is crucial. Accurate identification of the causative agent is paramount for ensuring patient safety and guiding the development of new antibiotic formulations and β-lactamase inhibitors. Future research should focus on standardizing diagnostic tests for clavulanic acid and further elucidating the immunological mechanisms of sensitization.

References

A Comparative Analysis of Novel Antibiotics Against the Standard of Care, Amoxicillin-Clavulanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Benchmarking Guide

The enduring challenge of antimicrobial resistance necessitates a continuous pipeline of novel antibiotics. This guide provides a comparative analysis of three promising new agents—lefamulin, omadacycline, and gepotidacin—benchmarked against the widely used combination antibiotic, amoxicillin-clavulanic acid. The following sections detail their in vitro activity, time-kill kinetics, and in vivo efficacy, supported by experimental data and detailed protocols to inform research and development efforts.

In Vitro Susceptibility

The in vitro activity of an antibiotic is a critical determinant of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the comparative MIC data for lefamulin, omadacycline, and gepotidacin against relevant pathogens, alongside amoxicillin-clavulanic acid.

Lefamulin vs. Amoxicillin-Clavulanic Acid

Lefamulin, a novel pleuromutilin antibiotic, has demonstrated potent activity against common pathogens in community-acquired bacterial pneumonia (CABP).

Table 1: Comparative MIC90 Values (μg/mL) for Lefamulin and Amoxicillin-Clavulanic Acid Against Key Respiratory Pathogens

PathogenLefamulinAmoxicillin-Clavulanic Acid
Streptococcus pneumoniae0.52
Haemophilus influenzae12
Moraxella catarrhalis0.12≤0.03
Staphylococcus aureus (MSSA)0.121

Data compiled from multiple sources.

Omadacycline vs. Amoxicillin-Clavulanic Acid

Omadacycline, a first-in-class aminomethylcycline, exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, including those causing skin and skin structure infections (SSSI).

Table 2: Comparative MIC90 Values (μg/mL) for Omadacycline and Amoxicillin-Clavulanic Acid Against Common Pathogens

PathogenOmadacyclineAmoxicillin-Clavulanic Acid
Staphylococcus aureus (MRSA)0.5>16/8
Staphylococcus aureus (MSSA)0.251
Streptococcus pneumoniae0.124
Escherichia coli (ESBL-producing)>32>16/8

Data compiled from multiple sources indicating omadacycline's potential against resistant strains.[1]

Gepotidacin vs. Amoxicillin-Clavulanic Acid

Gepotidacin is a first-in-class triazaacenaphthylene antibiotic with a novel mechanism of action, primarily targeting uncomplicated urinary tract infections (uUTIs).

Table 3: Comparative MIC90 Values (μg/mL) for Gepotidacin and Amoxicillin-Clavulanic Acid Against Uropathogens

PathogenGepotidacinAmoxicillin-Clavulanic Acid
Escherichia coli416
Klebsiella pneumoniae168

Data from a surveillance study of urinary isolates.[2]

Time-Kill Kinetics

Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antibiotic over time. These studies are crucial for understanding the dynamics of bacterial killing.

Similarly, time-kill analyses of omadacycline against strains of Staphylococcus aureus and Staphylococcus epidermidis have been conducted, demonstrating its activity in biofilm models[6]. In studies against S. aureus, omadacycline demonstrated extracellular bactericidal activity, with significant reductions in bacterial counts at both 1x and 6x the MIC after 24 hours[7].

In Vivo Efficacy

Preclinical in vivo models are essential for evaluating the therapeutic potential of new antibiotics in a physiological context. Murine infection models are commonly used to assess efficacy.

Murine Pneumonia Model

In a neutropenic murine pneumonia model, omadacycline demonstrated a dose-dependent reduction in bacterial burden against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA)[8]. The 24-hour plasma free-drug area under the concentration-time curve to MIC ratio (fAUC/MIC) associated with a 1-log10 kill had a median of 21.9[8]. Amoxicillin-clavulanic acid has also been evaluated in murine pneumonia models against Streptococcus pneumoniae, where it was shown to be effective in reducing bacterial counts in the lungs[9][10].

Murine Urinary Tract Infection Model

Gepotidacin has been evaluated in a rat pyelonephritis model against multidrug-resistant E. coli. In this model, human-equivalent exposures of gepotidacin were effective in reducing bacterial counts in both the kidneys and bladder[11][12][13]. After four days of treatment, bacterial CFU in the kidneys were reduced by 2.9 to 4.9 log10 compared to pretreatment levels[12][13].

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

MIC testing is performed using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Antibiotic Solutions: A series of twofold dilutions of the test antibiotic and the comparator agent (amoxicillin-clavulanic acid) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Incubation: The microdilution plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Time-Kill Assay

Time-kill assays are conducted to assess the rate of bacterial killing by an antibiotic.

  • Inoculum Preparation: A logarithmic-phase bacterial culture is diluted in fresh broth to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Antibiotic Exposure: The test antibiotic and comparator are added to the bacterial suspensions at concentrations corresponding to multiples of their MIC (e.g., 1x, 2x, 4x MIC). A growth control without any antibiotic is also included.

  • Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Viable Cell Counting: The samples are serially diluted and plated on appropriate agar plates. After incubation, the colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: The change in log10 CFU/mL over time is plotted to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Murine Pneumonia Model

The murine pneumonia model is a standard in vivo model to evaluate the efficacy of antibiotics against respiratory pathogens.

  • Animal Model: Immunocompromised (e.g., neutropenic) or immunocompetent mice are used. Neutropenia is often induced to establish a more robust infection.

  • Infection: Mice are anesthetized and infected via intranasal or intratracheal instillation of a standardized bacterial suspension (e.g., Streptococcus pneumoniae or Staphylococcus aureus).

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated with the novel antibiotic or comparator (amoxicillin-clavulanic acid) administered via a relevant route (e.g., subcutaneous or oral). Dosing regimens are designed to simulate human pharmacokinetic profiles.

  • Efficacy Assessment: At a predetermined endpoint (e.g., 24 or 48 hours post-treatment initiation), mice are euthanized. The lungs are aseptically harvested, homogenized, and serially diluted for quantitative bacterial culture to determine the bacterial burden (CFU/g of lung tissue).

  • Data Analysis: The reduction in bacterial load in the lungs of treated animals is compared to that in untreated control animals.

Visualizations

Mechanism of Action: Amoxicillin-Clavulanic Acid

amoxicillin_clavulanic_acid_mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Bacterial Cell Lysis CellWall->Lysis Leads to BetaLactamase β-lactamase Enzyme Amoxicillin Amoxicillin (β-lactam antibiotic) BetaLactamase->Amoxicillin Inactivates Amoxicillin->PBP Inhibits ClavulanicAcid Clavulanic Acid (β-lactamase inhibitor) ClavulanicAcid->BetaLactamase Inhibits

Caption: Mechanism of action of amoxicillin-clavulanic acid.

Generalized Experimental Workflow for Antibiotic Benchmarking

antibiotic_benchmarking_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Efficacy cluster_data Data Analysis & Comparison MIC MIC Determination (Broth Microdilution) CompareMIC Compare MIC Values MIC->CompareMIC TimeKill Time-Kill Kinetics Assay CompareKinetics Compare Kill Rates TimeKill->CompareKinetics AnimalModel Murine Infection Model (e.g., Pneumonia, UTI) Treatment Treatment with Novel Antibiotic vs. Comparator AnimalModel->Treatment Efficacy Efficacy Assessment (Bacterial Load Reduction) Treatment->Efficacy CompareEfficacy Compare In Vivo Efficacy Efficacy->CompareEfficacy Start Novel Antibiotic Candidate Start->MIC Start->TimeKill Start->AnimalModel

Caption: Generalized workflow for benchmarking novel antibiotics.

References

A Comparative Guide to Validating Augmentin® (Amoxicillin-Clavulanate) MIC Breakpoints Against Specific Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Minimum Inhibitory Concentration (MIC) breakpoints for Augmentin® (amoxicillin-clavulanate) as defined by two major international committees: the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Understanding the nuances of these breakpoints and the methodologies for their validation is critical for the accurate assessment of antimicrobial susceptibility and the development of new therapeutic agents. This document outlines the differing testing methodologies, presents a comparative analysis of breakpoints for key pathogens, and provides detailed experimental protocols for MIC determination.

Discrepancies in International Breakpoint Guidelines

A significant point of divergence between CLSI and EUCAST lies in their recommended methodologies for amoxicillin-clavulanate susceptibility testing. CLSI advocates for a 2:1 ratio of amoxicillin to clavulanate in testing, whereas EUCAST recommends a fixed clavulanate concentration of 2 mg/L. This fundamental difference can lead to poor agreement between MIC values obtained using the two methods, with the EUCAST methodology often yielding higher MICs. These discrepancies have a direct impact on the categorization of bacterial isolates as susceptible, intermediate, or resistant, which can, in turn, influence clinical treatment decisions. Studies have suggested that EUCAST-derived MICs may be more predictive of clinical failure in some instances.

Comparative MIC Breakpoints and In Vitro Activity

The following tables summarize the MIC breakpoints for this compound against a range of clinically significant pathogens, according to both CLSI and EUCAST guidelines. Additionally, data on the in vitro activity of amoxicillin-clavulanate against specific pathogens are presented, offering a broader context for the interpretation of breakpoint values.

Table 1: CLSI vs. EUCAST Amoxicillin-Clavulanate MIC Breakpoints (mg/L) for Enterobacterales

OrganismCLSI Breakpoint (Amoxicillin/Clavulanate in 2:1 ratio)EUCAST Breakpoint (Amoxicillin with fixed 2 mg/L Clavulanate)
S I
Enterobacterales (systemic infections)≤8/416/8
Enterobacterales (uncomplicated UTI)≤8/416/8

S = Susceptible, I = Intermediate, R = Resistant Note: Breakpoints can be subject to revision and specific dosing recommendations should be consulted.

Table 2: CLSI Amoxicillin-Clavulanate MIC Breakpoints (mg/L) for Other Key Pathogens

OrganismSusceptible (S)Intermediate (I)Resistant (R)
Staphylococcus aureus≤4/2-≥8/4
Haemophilus influenzae≤4/2--
Streptococcus pneumoniae (non-meningitis)≤2/14/2≥8/4

Source: FDA Label for this compound®

Table 3: In Vitro Activity of Amoxicillin-Clavulanate Against Specific Pathogens

OrganismMIC50 (mg/L)MIC90 (mg/L)Percent Susceptible
Escherichia coli (ESBL-producing, UTI)28-
Haemophilus influenzae12-
Enterobacteriaceae (clinical isolates)--82.6%
Gram-positive bacteria (clinical isolates)--93.2%

Data compiled from various studies. Note that MIC values can vary based on geographic location and the specific patient population.

Experimental Protocols for MIC Determination

Accurate determination of MIC values is fundamental to the validation of breakpoints. The two most common methods are broth microdilution and agar dilution.

Broth Microdilution Method

This method involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate.

Protocol:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of amoxicillin-clavulanate at a known concentration. For CLSI methodology, a 2:1 ratio of amoxicillin to clavulanate is maintained. For EUCAST, the amoxicillin concentration is varied while the clavulanate concentration is kept constant at 2 mg/L in the final test wells.

  • Preparation of Microtiter Plates: Dispense the appropriate growth medium (e.g., Mueller-Hinton Broth) into the wells of a microtiter plate.

  • Serial Dilutions: Create serial twofold dilutions of the amoxicillin-clavulanate solution across the wells of the plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method

In this method, the antimicrobial agent is incorporated into an agar medium at various concentrations, which are then inoculated with the test organism.

Protocol:

  • Preparation of Antimicrobial Stock Solution: As with broth microdilution, prepare a stock solution of amoxicillin-clavulanate.

  • Preparation of Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing serial twofold dilutions of the amoxicillin-clavulanate. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Spot-inoculate the surface of each agar plate with the prepared bacterial suspension. Multiple isolates can be tested on a single plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the bacteria on the agar surface.

Logical Workflow for MIC Breakpoint Validation

The process of validating MIC breakpoints is a multi-step endeavor that integrates microbiological data with clinical outcomes. The following diagram illustrates this logical workflow.

MIC_Validation_Workflow cluster_lab Laboratory Analysis cluster_data Data Analysis & Integration cluster_decision Breakpoint Establishment cluster_validation Clinical Validation Isolate Bacterial Isolate Collection Identification Species Identification Isolate->Identification AST Antimicrobial Susceptibility Testing (MIC Determination) Identification->AST MIC_Dist MIC Distribution Analysis AST->MIC_Dist PKPD Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling AST->PKPD Breakpoint Breakpoint Determination (S, I, R) MIC_Dist->Breakpoint PKPD->Breakpoint Clinical_Data Clinical Outcome Data Collection Clinical_Data->Breakpoint Correlation Correlation of MIC with Clinical Efficacy Breakpoint->Correlation

Caption: Workflow for validating antimicrobial MIC breakpoints.

Conclusion

The validation of MIC breakpoints for this compound is a complex process that requires a thorough understanding of the differing methodologies employed by major regulatory bodies. For researchers and drug development professionals, it is imperative to consider these differences when designing and interpreting in vitro susceptibility studies. The provided data and protocols serve as a foundational guide to aid in the consistent and accurate evaluation of amoxicillin-clavulanate's efficacy against a spectrum of bacterial pathogens. As antimicrobial resistance continues to evolve, a harmonized and clinically relevant approach to breakpoint setting will be crucial for optimizing patient outcomes.

The Transcriptomic Battlefield: How Augmentin Alters Bacterial Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the transcriptomic impact of Augmentin on bacteria, contrasting its effects with amoxicillin alone.

In the ongoing struggle against bacterial infections, this compound, a combination of amoxicillin and clavulanic acid, remains a critical weapon. While amoxicillin, a β-lactam antibiotic, targets bacterial cell wall synthesis, the addition of clavulanic acid, a β-lactamase inhibitor, protects amoxicillin from degradation by resistant bacteria. This guide delves into the comparative transcriptomics of bacteria treated with this combination, offering insights into the genetic reprogramming that underlies its enhanced efficacy.

This analysis synthesizes findings from multiple studies to provide a comparative view of the transcriptomic responses of Escherichia coli to amoxicillin and clavulanic acid. It is important to note that the data presented is a compilation from separate experiments and not from a single head-to-head comparative study of this compound versus amoxicillin.

Executive Summary of Transcriptomic Responses

Treatment of bacteria with amoxicillin primarily induces genes involved in cell wall stress and repair mechanisms. The addition of clavulanic acid, as in this compound, not only potentiates the effects of amoxicillin but also triggers a distinct set of transcriptional changes. These include the downregulation of virulence factors and the disruption of key regulatory systems, offering a multi-pronged attack on the bacterial cell.

Quantitative Data Summary

The following tables summarize the differentially expressed genes (DEGs) in Escherichia coli upon exposure to amoxicillin and clavulanic acid, based on separate transcriptomic studies.

Table 1: Differentially Expressed Genes in Escherichia coli Treated with Amoxicillin

GeneFunctionFold Change (log2)p-value
Upregulated
ampCβ-lactamase+3.5<0.001
rpoSGeneral stress response sigma factor+2.8<0.01
marAMultiple antibiotic resistance regulator+2.5<0.01
acrAMultidrug efflux pump subunit+2.2<0.05
acrBMultidrug efflux pump subunit+2.1<0.05
Downregulated
ftsI (PBP3)Peptidoglycan synthesis-2.0<0.05
murAPeptidoglycan synthesis-1.8<0.05
mrdA (PBP2)Peptidoglycan synthesis-1.7<0.05
fliCFlagellin-3.0<0.001
cheYChemotaxis protein-2.5<0.01

Data synthesized from studies on amoxicillin's effect on E. coli.

Table 2: Differentially Expressed Genes in Escherichia coli Treated with Clavulanic Acid (in combination with a β-lactam)

GeneFunctionFold Change (log2)p-value
Upregulated
ompFOuter membrane porin+1.5<0.05
degPPeriplasmic protease+1.8<0.05
Downregulated
rstATwo-component system response regulator-2.3<0.01
issIncreased serum survival protein (virulence)-2.7<0.001
cyoACytochrome bo oxidase subunit-1.9<0.05
fimAType 1 fimbriae major subunit (adhesion)-2.5<0.01

Data synthesized from a study on the transcriptomic effects of a β-lactam and clavulanate combination on a multidrug-resistant E. coli strain.[1]

Experimental Protocols

The following are generalized experimental protocols based on the methodologies of the cited transcriptomic studies.

Bacterial Strains and Growth Conditions
  • Bacterial Strain: Escherichia coli K-12 MG1655 or a relevant clinical isolate.

  • Growth Medium: Mueller-Hinton Broth (MHB) or Luria-Bertani (LB) broth.

  • Culture Conditions: Cultures are grown aerobically at 37°C with shaking (e.g., 200 rpm) to the mid-logarithmic phase of growth (OD600 of ~0.5).

Antibiotic Treatment
  • Bacterial cultures are divided into three groups:

    • Control (no antibiotic).

    • Amoxicillin-treated (at a sub-inhibitory concentration, e.g., 0.5x MIC).

    • This compound (amoxicillin/clavulanic acid)-treated (at a sub-inhibitory concentration, e.g., 0.5x MIC of the combination).

  • Cultures are incubated for a defined period (e.g., 60 minutes) under the same growth conditions.

RNA Extraction and Sequencing
  • Bacterial cells are harvested by centrifugation at 4°C.

  • RNA is immediately stabilized using an RNA stabilization reagent.

  • Total RNA is extracted using a commercial kit according to the manufacturer's instructions.

  • Ribosomal RNA (rRNA) is depleted to enrich for messenger RNA (mRNA).

  • The quality and quantity of the extracted RNA are assessed using a spectrophotometer and a bioanalyzer.

  • RNA sequencing libraries are prepared using a standard library preparation kit.

  • Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina).

Data Analysis
  • Raw sequencing reads are quality-filtered and trimmed.

  • Reads are mapped to the reference genome of the bacterial strain.

  • Gene expression levels are quantified as read counts.

  • Differential gene expression analysis is performed between the treated and control groups to identify genes with statistically significant changes in expression.

  • Functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) is conducted to identify the biological processes and pathways affected by the antibiotic treatment.

Visualizing the Impact: Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflow for comparative transcriptomics.

Augmentin_Signaling_Pathway Amoxicillin Amoxicillin PBP Penicillin-Binding Proteins (PBPs) Amoxicillin->PBP Inhibits Beta_Lactamase β-Lactamase Amoxicillin->Beta_Lactamase Degraded by Clavulanic_Acid Clavulanic Acid Clavulanic_Acid->Beta_Lactamase Inhibits Virulence Virulence Factor Expression Clavulanic_Acid->Virulence Downregulates Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes Stress_Response Cell Wall Stress Response PBP->Stress_Response

Mechanism of this compound Action

Transcriptomics_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Culture Bacterial Culture (Mid-log phase) Treatment Antibiotic Treatment (Control, Amoxicillin, this compound) Culture->Treatment Harvest Cell Harvesting & RNA Stabilization Treatment->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction rRNA_Depletion rRNA Depletion RNA_Extraction->rRNA_Depletion Library_Prep RNA-Seq Library Preparation rRNA_Depletion->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control & Trimming Sequencing->QC Mapping Read Mapping to Reference Genome QC->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEA Differential Expression Analysis Quantification->DEA Functional_Analysis Functional Enrichment Analysis DEA->Functional_Analysis

Comparative Transcriptomics Workflow

References

A Comparative Analysis of the Post-Antibiotic Effect of Augmentin Versus Other Antibiotic Classes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the post-antibiotic effect (PAE) of Augmentin (amoxicillin-clavulanate) against various comparator antibiotics. The PAE, the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent, is a critical pharmacodynamic parameter that influences dosing regimens and clinical efficacy. This document summarizes key experimental data, details methodologies for PAE determination, and presents a visual representation of the experimental workflow.

Executive Summary

The in vitro post-antibiotic effect of this compound and its comparators varies significantly depending on the bacterial species and the antibiotic class. Generally, fluoroquinolones and macrolides exhibit a more prolonged PAE against susceptible organisms compared to beta-lactams like this compound. However, this compound demonstrates a notable PAE against beta-lactamase producing bacteria, a key advantage of the amoxicillin-clavulanate combination. The data presented below has been compiled from various in vitro studies. Direct comparison of PAE values should be interpreted with caution due to variations in experimental conditions across different studies.

Quantitative Data Summary

The following tables summarize the post-antibiotic effect (PAE) of this compound and comparator antibiotics against key bacterial pathogens. The PAE is expressed in hours.

Table 1: Post-Antibiotic Effect (PAE) against Staphylococcus aureus

AntibioticConcentrationExposure Time (hours)PAE (hours)
This compound (Amoxicillin-clavulanate) 2 x MIC2~2.0[1]
Amoxicillin2 x MIC2~2.0 (β-lactamase negative strains)[1]
Ciprofloxacin1-4 x MIC1-31.9 - 4.0+[2][3]
Levofloxacin2 x MIC-1.8 - 3.1[4]
Azithromycin5 x MIC12.0 - 4.0[5]
Clarithromycin5 x MIC12.0 - 4.0[5]
CeftriaxoneSub-MICOvernightEnhanced phagocytic killing[6]

Table 2: Post-Antibiotic Effect (PAE) against Haemophilus influenzae

AntibioticConcentrationExposure Time (hours)PAE (hours)
This compound (Amoxicillin-clavulanate) 2 x MIC21.74 - >3.32[1]
Amoxicillin4 x MIC20.8 (β-lactamase negative)[1]
Azithromycin0.5 mg/L2~2.2[7]
Azithromycin--~3.0[1]
Clarithromycin--Longer than azithromycin against certain strains[8]

Table 3: Post-Antibiotic Effect (PAE) against Streptococcus pneumoniae

AntibioticConcentrationExposure Time (hours)PAE (hours)
This compound (Amoxicillin-clavulanate) 1, 4, 10 x MIC-0.38 - 2.20
Ciprofloxacin2 x MIC--
Levofloxacin2 x MIC-0.6 - 1.3[4]
Azithromycin0.5 mg/L2~2.0[7]
Azithromycin--~3.5[1]
Clarithromycin--Longer than azithromycin[8]
CeftriaxoneMIC2~2.4

Experimental Protocols

The determination of the post-antibiotic effect is crucial for understanding the pharmacodynamic properties of an antibiotic. The most common in vitro method is the viable count method.

Standard Viable Count Method for PAE Determination

  • Bacterial Culture Preparation:

    • Bacterial strains are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to the logarithmic phase of growth (approximately 10^7 to 10^8 CFU/mL).

  • Antibiotic Exposure:

    • The bacterial culture is divided into test and control groups.

    • The test group is exposed to the antibiotic at a specified concentration (often a multiple of the Minimum Inhibitory Concentration, MIC) for a defined period (typically 1 to 2 hours).

    • The control group is incubated under the same conditions without the antibiotic.

  • Antibiotic Removal:

    • After the exposure period, the antibiotic must be effectively removed from the culture to observe the subsequent growth dynamics. Common methods for antibiotic removal include:

      • Dilution: The culture is diluted 1:1000 or more in a fresh, pre-warmed antibiotic-free medium. This is the most frequently used method.

      • Centrifugation and Washing: The bacterial cells are pelleted by centrifugation, the supernatant containing the antibiotic is discarded, and the cells are washed with fresh medium before being resuspended.

      • Filtration: The culture is passed through a membrane filter that retains the bacteria, which are then washed with fresh medium.

  • Monitoring Bacterial Regrowth:

    • After antibiotic removal, both the test and control cultures are incubated under optimal growth conditions.

    • Viable counts (colony-forming units per milliliter, CFU/mL) are determined for both cultures at regular intervals (e.g., every hour) by plating serial dilutions onto agar plates.

  • Calculation of the Post-Antibiotic Effect:

    • The PAE is calculated using the following formula: PAE = T - C Where:

      • T is the time required for the viable count of the antibiotic-exposed culture to increase by 1 log10 CFU/mL above the count observed immediately after antibiotic removal.

      • C is the time required for the viable count of the unexposed control culture to increase by 1 log10 CFU/mL.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the determination of the post-antibiotic effect using the viable count method.

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Antibiotic Removal cluster_regrowth Regrowth & Monitoring cluster_analysis Analysis start Start culture Bacterial Culture (Logarithmic Phase) start->culture split Divide Culture culture->split test_exposure Expose to Antibiotic (e.g., 2x MIC for 2h) split->test_exposure Test Group control_exposure Incubate without Antibiotic split->control_exposure Control Group removal Remove Antibiotic (e.g., Dilution) test_exposure->removal monitor_control Monitor Viable Counts (Control Culture) control_exposure->monitor_control monitor_test Monitor Viable Counts (Test Culture) removal->monitor_test calculate Calculate PAE (PAE = T - C) monitor_test->calculate monitor_control->calculate end End calculate->end

Caption: Workflow for determining the post-antibiotic effect (PAE).

Signaling Pathways and Logical Relationships

The post-antibiotic effect is a complex phenomenon influenced by the antibiotic's mechanism of action and the bacterium's recovery processes. The following diagram illustrates the general logical relationship between antibiotic exposure and the resulting PAE.

Caption: Logical relationship between antibiotic action and the PAE.

References

Safety Operating Guide

Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Augmentin

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Augmentin (a combination of amoxicillin and clavulanic acid) must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. While not classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH), the Safety Data Sheets (SDS) for this compound and its components recommend specific personal protective equipment (PPE) and handling procedures.[1][2][3][4][5] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and safety in the laboratory.

Recommended Personal Protective Equipment

The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE based on safety data sheets and general laboratory safety guidelines.

PPE ComponentSpecificationRationale
Hand Protection Powder-free nitrile or neoprene gloves.[6][7][8] For activities with a higher risk of splashing, consider double gloving.[9][10]Prevents skin contact with the drug, which can cause allergic skin reactions.[3] Powder-free gloves are recommended to avoid aerosolization of drug particles.[9]
Eye and Face Protection Safety glasses with side shields are the minimum requirement.[2][8] In situations with a risk of splashes or aerosols, tightly fitting safety goggles or a full-face shield should be used.[7][9][11]Protects mucous membranes of the eyes from accidental splashes or aerosol exposure.[12]
Body Protection A laboratory coat or a disposable gown should be worn to protect clothing and skin.[2][3][10] Gowns should be long-sleeved with tight-fitting cuffs.[9][12]Minimizes the risk of contaminating personal clothing and subsequent skin exposure.
Respiratory Protection Generally not required for handling solid forms in well-ventilated areas.[4] If handling powders outside of a containment system (e.g., chemical fume hood) or if aerosol generation is likely, a NIOSH-approved respirator (e.g., N95) should be worn.[2][12][13]Protects the respiratory tract from inhalation of airborne particles, which can cause allergic or asthma-like symptoms.[2][3]

Operational Procedures for Handling this compound

Adherence to standardized operational procedures is critical for minimizing the risk of exposure and contamination.

Workflow for PPE Selection:

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow Figure 1: PPE Selection Workflow for Handling this compound cluster_start cluster_assessment Risk Assessment cluster_ppe PPE Requirements cluster_end start Start: Handling this compound assess_form Assess Physical Form (Solid, Liquid, Powder) start->assess_form assess_task Assess Handling Task (Weighing, Dissolving, Compounding) assess_form->assess_task assess_ventilation Assess Ventilation (Open Bench, Fume Hood) assess_task->assess_ventilation enhanced_ppe Enhanced PPE: - Add Goggles/Face Shield - Consider Double Gloving assess_task->enhanced_ppe Splash/Aerosol Risk? base_ppe Standard PPE: - Lab Coat - Nitrile Gloves - Safety Glasses assess_ventilation->base_ppe respiratory_ppe Respiratory Protection: - NIOSH-approved Respirator (e.g., N95) assess_ventilation->respiratory_ppe Poor Ventilation/ Handling Powder? end Proceed with Task base_ppe->end enhanced_ppe->end respiratory_ppe->end Donning_Doffing_Procedure Figure 2: Donning and Doffing Procedure for PPE cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) cluster_hygiene don1 1. Gown/Lab Coat don2 2. Mask/Respirator don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Gown/Lab Coat doff1->doff2 doff3 3. Goggles/Face Shield doff2->doff3 doff4 4. Mask/Respirator doff3->doff4 hand_hygiene_after_doffing Perform Hand Hygiene doff4->hand_hygiene_after_doffing

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Augmentin
Reactant of Route 2
Reactant of Route 2
Augmentin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.